Product packaging for Apigenin 7-glucuronide(Cat. No.:)

Apigenin 7-glucuronide

Cat. No.: B1238885
M. Wt: 446.4 g/mol
InChI Key: JBFOLLJCGUCDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3, 4, 5-Trihydroxy-6-{[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxane-2-carboxylic acid belongs to the class of organic compounds known as flavonoid-7-o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid at the C7-position. 3, 4, 5-Trihydroxy-6-{[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxane-2-carboxylic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Outside of the human body, 3, 4, 5-trihydroxy-6-{[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxane-2-carboxylic acid can be found in common sage and dill. This makes 3, 4, 5-trihydroxy-6-{[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxane-2-carboxylic acid a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O11 B1238885 Apigenin 7-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFOLLJCGUCDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Apigenin 7-Glucuronide: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 7-glucuronide is a naturally occurring flavonoid, a glycoside derivative of apigenin, which has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of its natural sources, distribution within the plant kingdom, and detailed methodologies for its extraction, purification, and quantification. Furthermore, it elucidates the biosynthetic pathway of apigenin and its subsequent glucuronidation, and details the key signaling pathways modulated by this compound.

Natural Sources and Plant Distribution

Apigenin 7-glucuronide is distributed across a variety of plant species. The concentration of this compound can vary significantly depending on the plant, the specific part of the plant, and the extraction methods employed. Below is a summary of notable plant sources.

Quantitative Data on this compound in Plant Sources
Plant SpeciesFamilyPlant PartReported Concentration/YieldAnalytical Method
Agrimonia pilosaRosaceaeAerial parts~0.0013% in a 0.1% aqueous ethanol (B145695) extract cream[1][2]HPLC-DAD[1][2]
Chrysanthemum morifoliumAsteraceaeFlowersIdentified as a constituent, but quantitative data on the glucuronide is not specified. Apigenin-7-O-glucoside was found at up to 16.04 mg/g.[3][4][5][6][7]HPLC
Petroselinum crispum (Parsley)ApiaceaeAerial partsIdentified as a source, but specific quantitative data for the 7-glucuronide is limited. Dried parsley is rich in the aglycone apigenin (~45 mg/g).[8]-
Apium graveolens (Celery)ApiaceaeSeeds, LeavesIdentified as a source. One study reported 1.12% (w/w) of apiin (B1667559) (an apigenin glycoside) in an ethanol/water extract of the leaves.[9]HPLC
Salvia officinalis (Sage)LamiaceaeLeavesIdentified in methanolic extracts. One study on sage infusion reported apigenin 7-O-glucoside at 5.40 ± 0.01 mg/g.[1][10][11][12]-
Juglans sigillata (Walnut)JuglandaceaeFruit husksIsolated as an active flavonoid derivative, but quantitative yield is not reported.[1][2][13]-
Elsholtzia splendensLamiaceaeAerial biomassApigenin-7-O-β-D-glycoside was isolated with a purity of 98%.[14][15][16][17]HPLC, ESI-MS, NMR
Urera aurantiacaUrticaceaeAerial partsIdentified as the major compound in a methanol (B129727) extract.[1][2]HPLC, Spectroscopic methods
Ixeris sonchifoliaAsteraceae-Reported as a source.[18]-
Manilkara zapotaSapotaceaeLeavesApigenin-7-O-β-D-glucuronide methyl ester was isolated.[19]Chromatographic and Spectrophotometric techniques
Antirrhinum majusPlantaginaceae-Occurs in this plant.-
Phlomis tuberosaLamiaceae-Occurs in this plant.-
Ruellia tuberosaAcanthaceae-Occurs in this plant.-
Acanthus ilicifoliusAcanthaceae-Reported to contain this compound.-
Acanthus ebracteatusAcanthaceae-Reported to contain this compound.-
Callicarpa macrophyllaLamiaceae-Reported to contain this compound.-
Dipteracanthus prostratusAcanthaceae-Reported to contain this compound.-
Eucalyptus camaldulensisMyrtaceae-Reported to contain this compound.-
Hamelia patensRubiaceae-Reported to contain this compound.-

Note: The yields are highly dependent on the extraction and purification protocols and may not be directly comparable across different studies. Some studies report the presence of apigenin glycosides without specifying the exact sugar moiety or linkage.

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, isolation, and quantification of this compound from plant matrices.

Extraction and Initial Fractionation from Plant Material

This protocol describes a general method for obtaining a crude extract enriched with this compound.

  • Plant Material Preparation:

    • Air-dry the plant material (e.g., aerial parts of Petroselinum crispum) at room temperature.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform successive partitioning with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.

    • This compound, being a polar glycoside, is expected to be concentrated in the n-butanol fraction.

    • Concentrate the n-butanol fraction to dryness using a rotary evaporator.

Purification by Column Chromatography

This protocol details the purification of this compound from the enriched fraction using Sephadex LH-20 column chromatography.

  • Column Preparation:

    • Prepare a slurry of Sephadex LH-20 in 80% methanol.

    • Pack a glass column with the slurry and equilibrate it by washing with at least two column volumes of 80% methanol.

  • Sample Loading and Elution:

    • Dissolve the dried n-butanol fraction in a minimal amount of 80% methanol.

    • Carefully load the sample onto the top of the column.

    • Elute the column with 80% methanol at a flow rate of 1.0 mL/min.

  • Fraction Collection and Analysis:

    • Collect fractions of a defined volume (e.g., 5 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (80:20).

    • Spot the collected fractions and a standard of this compound on a TLC plate.

    • Visualize the spots under UV light.

    • Pool the fractions containing the compound of interest based on the TLC profile.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is for the analytical quantification and purity assessment of the isolated this compound.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][2]

    • Mobile Phase: A gradient of (A) distilled water with 0.1% phosphoric acid and (B) acetonitrile (B52724).[1][2]

      • 0-30 min: 10% to 25% B

      • 30-40 min: 25% to 10% B

      • 40-50 min: Isocratic at 10% B

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection Wavelength: 335 nm.[1][2]

    • Injection Volume: 10 µL.[1][2]

    • Column Temperature: 30 °C.[1][2]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the purified this compound in methanol.

    • Prepare a series of standard solutions of known concentrations for calibration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peak for this compound by comparing the retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For more sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the preferred method.[20]

  • Instrumentation and Conditions:

    • LC System: A UHPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40 °C.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion m/z 445 -> Product ion m/z 269 (corresponding to the apigenin aglycone after loss of the glucuronic acid moiety).

  • Sample Preparation (from biological matrices like plasma):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., baicalin).[20]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.[21]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[21]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[21]

    • Inject an aliquot into the LC-MS/MS system.

Biosynthesis of this compound in Plants

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the apigenin aglycone, which is then subjected to glucuronidation.

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glucuronidation Glucuronidation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->Naringenin chalcone Naringenin Naringenin Naringenin chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS This compound This compound Apigenin->this compound UGT UDP-Glucuronic Acid UDP-Glucuronic Acid UDP-Glucuronic Acid->this compound

Caption: Biosynthesis of this compound.

The final step of this pathway is the conjugation of a glucuronic acid moiety from UDP-glucuronic acid to the 7-hydroxyl group of the apigenin molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a diverse family of enzymes.[1][22][23] Specifically, enzymes like UGT88D7 have been shown to catalyze the 7-O-glucuronidation of flavonoids.[8][24]

Signaling Pathways Modulated by this compound

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, it inhibits the production of pro-inflammatory mediators.

This compound Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK (p38, ERK) MAPK (p38, ERK) TLR4->MAPK (p38, ERK) NF-κB NF-κB TLR4->NF-κB AP-1 (c-Jun) AP-1 (c-Jun) MAPK (p38, ERK)->AP-1 (c-Jun) Pro-inflammatory Mediators (NO, PGE2, TNF-α) Pro-inflammatory Mediators (NO, PGE2, TNF-α) AP-1 (c-Jun)->Pro-inflammatory Mediators (NO, PGE2, TNF-α) Transcription NF-κB->Pro-inflammatory Mediators (NO, PGE2, TNF-α) Transcription This compound This compound This compound->MAPK (p38, ERK) Inhibits Phosphorylation This compound->AP-1 (c-Jun) Inhibits Translocation This compound->NF-κB Inhibits Activation

Caption: Inhibition of Inflammatory Signaling Pathways.

This compound has been demonstrated to suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK). This, in turn, inhibits the activation and nuclear translocation of transcription factors such as activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), leading to a downregulation of the expression of pro-inflammatory genes.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Experimental Workflow cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Methanol Extraction Methanol Extraction Grinding->Methanol Extraction Filtration Filtration Methanol Extraction->Filtration Concentration Concentration Filtration->Concentration Liquid-Liquid Partitioning Liquid-Liquid Partitioning Concentration->Liquid-Liquid Partitioning n-Butanol Fraction n-Butanol Fraction Liquid-Liquid Partitioning->n-Butanol Fraction Column Chromatography (Sephadex LH-20) Column Chromatography (Sephadex LH-20) n-Butanol Fraction->Column Chromatography (Sephadex LH-20) Fraction Collection Fraction Collection Column Chromatography (Sephadex LH-20)->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling of Fractions Pooling of Fractions TLC Analysis->Pooling of Fractions Purified this compound Purified this compound Pooling of Fractions->Purified this compound HPLC-DAD Analysis HPLC-DAD Analysis Purified this compound->HPLC-DAD Analysis LC-MS/MS Analysis LC-MS/MS Analysis Purified this compound->LC-MS/MS Analysis Quantification Quantification HPLC-DAD Analysis->Quantification LC-MS/MS Analysis->Quantification

Caption: Workflow for this compound Analysis.

References

Apigenin 7-glucuronide biosynthesis pathway in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Apigenin (B1666066) 7-Glucuronide in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a widely distributed plant flavonoid renowned for its numerous pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] In plants, as well as during metabolism in mammals, apigenin is often conjugated to improve its solubility, stability, and bioavailability.[3][4] One of the most significant modifications is glucuronidation, a process that attaches a glucuronic acid moiety to a hydroxyl group. The resulting compound, apigenin 7-O-β-D-glucuronide (apigenin 7-glucuronide), is a major metabolite with distinct biological activities.[1][5]

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants. It details the enzymatic reaction, presents quantitative data from relevant studies, outlines key experimental protocols for its study, and visualizes the core processes for enhanced clarity.

Core Biosynthesis Pathway

The formation of this compound is the final step in a branch of the broader flavonoid biosynthesis pathway. The core reaction involves the enzymatic transfer of a glucuronic acid group from an activated sugar donor to the 7-position hydroxyl group of the apigenin backbone.

Key Components:

  • Substrate: Apigenin

  • Sugar Donor: Uridine diphosphate (B83284) glucuronic acid (UDP-GlcA)

  • Enzyme Family: UDP-dependent Glycosyltransferases (UGTs), specifically UDP-glucuronosyltransferases (UGATs).[6]

The reaction is catalyzed by a specific UGAT, which facilitates the nucleophilic attack of the 7-hydroxyl group of apigenin on the anomeric carbon of UDP-GlcA, resulting in the formation of apigenin 7-O-β-D-glucuronide and the release of UDP. In the model legume Medicago truncatula, the enzyme UGT84F9 has been identified as a key flavonoid glucuronosyltransferase essential for the formation of apigenin glucuronides.[6]

Apigenin_7_Glucuronide_Biosynthesis cluster_substrates Substrates cluster_products Products Apigenin Apigenin Enzyme UDP-glucuronosyltransferase (UGT/UGAT) e.g., UGT84F9 Apigenin->Enzyme UDPGA UDP-Glucuronic Acid (UDP-GlcA) UDPGA->Enzyme A7G Apigenin 7-O-β-D-glucuronide UDP UDP Enzyme->A7G Enzyme->UDP

Caption: The enzymatic conversion of apigenin to this compound.

Quantitative Data

Quantitative analysis is crucial for understanding enzyme efficiency and metabolite accumulation. The following tables summarize key data from studies on flavonoid glucuronidation.

Table 1: Enzyme Kinetic Parameters

This table presents the kinetic properties of M. truncatula UGT84F9 with apigenin as the substrate and UDP-GlcA as the sugar donor.

EnzymeSubstrateSugar DonorKm (µM)kcat (s-1)kcat/Km (s-1·mM-1)Reference
UGT84F9ApigeninUDP-GlcA12.3 ± 1.10.0078 ± 0.00020.635[6]

Data derived from in vitro assays with recombinant enzyme.

Table 2: LC-MS/MS Method Performance

This table summarizes the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound in biological matrices.[1]

MatrixAnalyteCalibration Range (nM)Correlation Coefficient (r²)Reference
Rat PlasmaApigenin 7-O-glucuronide1.56 - 4000.0≥ 0.98[1]
Rat BileApigenin 7-O-glucuronide10.0 - 5000.0≥ 0.98[1]

Experimental Protocols

The study of this compound biosynthesis involves a combination of enzymatic assays and advanced analytical techniques.

In Vitro Glucuronidation Assay

This protocol is used to determine the activity of UGTs and to synthesize glucuronides for further analysis.[7]

  • Reaction Mixture Preparation: Prepare an incubation medium in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4). The mixture should contain:

    • Microsomes or purified recombinant enzyme (e.g., 1 mg/mL).[7]

    • Magnesium chloride (e.g., 0.88 mM).[7]

    • Saccharolactone (a β-glucuronidase inhibitor, e.g., 4.4 mM).[7]

    • Alamethicin (a pore-forming peptide to ensure UDPGA access to microsomal enzymes, e.g., 22 µg/mL).[7]

    • Apigenin (the flavonoid substrate, e.g., 5 µM).[7]

  • Initiation: Start the reaction by adding the sugar donor, UDPGA (e.g., 3.5 mM).[7]

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[7]

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins.[7]

  • Processing: Vortex the sample and centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated protein.[7]

  • Analysis: Collect the supernatant for analysis by LC-MS/MS.[7]

Sample Preparation for Quantification

Proper extraction and cleanup are critical for accurate quantification from complex biological matrices.

A. Protein Precipitation (for Plasma/Blood): [1]

  • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., Rutin).

  • Vortex for 1 minute to ensure thorough protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS injection.[1]

B. Solid Phase Extraction (SPE) (for Bile): [1]

  • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Dilute 20 µL of the bile sample with 180 µL of water containing the internal standard and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the analyte of interest with 1 mL of methanol.

  • Drying & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for analysis.[1]

LC-MS/MS Quantification Method

LC-MS/MS provides the high sensitivity and selectivity required for quantifying metabolites like this compound.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used (e.g., Phenomenex C18, 2.1 × 100 mm, 2 µm).[7]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

    • Gradient: A typical gradient runs from low to high organic phase (e.g., 10% B to 90% B over several minutes) to elute compounds of varying polarity.[7]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), often in positive mode.[7]

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transition: The instrument is set to monitor a specific precursor-to-product ion transition. For this compound, a common transition is the precursor ion [M+H]⁺ at m/z 447.0 fragmenting to a product ion corresponding to the apigenin aglycone at m/z 271.0, which represents the loss of the glucuronic acid moiety (-176 Da).[1][7]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (Plasma, Bile, Plant Extract) Extraction Extraction (Protein Precipitation or SPE) Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI Source) LC->MS MRM Quantification (MRM: m/z 447 -> 271) MS->MRM Data Data Processing & Quantification MRM->Data

References

Physicochemical properties of Apigenin 7-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Apigenin 7-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Apigenin 7-O-glucuronide, is a significant natural flavonoid and a primary metabolite of apigenin.[1] It belongs to the flavonoid-7-O-glucuronides class of organic compounds.[2][3] This compound is found in various plants, including Phlomis tuberosa, Ruellia tuberosa L., and common sage, and has garnered considerable scientific interest for its diverse biological activities.[3][4][5] Possessing anti-inflammatory, antioxidant, and anti-complement properties, this compound is a subject of research for its potential therapeutic applications.[4] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its analysis, and insights into its biological signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in research and development. These properties define its behavior in both in vitro and in vivo systems.

Table 1: Core Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₁₈O₁₁[4][6][7][8]
Molecular Weight 446.36 g/mol [4][7][8]
CAS Number 29741-09-1[3][4][7][8]
Physical Description Yellow powder / Solid[4][7]
Melting Point >300 °C[9]
Boiling Point (Predicted) 841.8 ± 65.0 °C at 760 mmHg[9]
pKa (Predicted, Strongest Acidic) 2.74[3]
LogP (Experimental) 3.02[2]
LogP (Predicted) 0.2 - 1.03[3][6][10]

Solubility Profile

The solubility of this compound is a critical factor for its bioavailability and formulation development. It is characterized as slightly soluble in water and generally insoluble in ethanol.[1][2][11] Its solubility is significantly enhanced in organic solvents like DMSO and DMF.

Table 2: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
DMSO 89 mg/mL (199.39 mM)Use fresh, anhydrous DMSO as it is hygroscopic.[1][11]
DMF 10 mg/mL[11][12]
PBS (pH 7.2) 1 mg/mL[11][12]
Water Slightly soluble / Insoluble[1][2][11]
Ethanol Insoluble[1][11]
Methanol Soluble[4][8]
Pyridine Soluble[4]

Stability and Storage

Proper storage is essential to maintain the integrity of this compound. As a dry powder, it is stable for at least four years when stored at -20°C and protected from light.[11][12] Stock solutions in DMSO should be aliquoted to prevent repeated freeze-thaw cycles and can be stored for up to one year at -80°C or for one month at -20°C.[1][11][13] The glucuronide linkage is susceptible to hydrolysis under acidic or alkaline conditions, a process that can be accelerated by heat.[11]

Experimental Protocols

Reproducible experimental design is fundamental to scientific research. The following sections detail methodologies for the extraction, stability assessment, and solubility enhancement of this compound.

Extraction and Isolation from Plant Material

This compound is often isolated from plant sources for research. The general workflow involves extraction followed by purification.

G cluster_extraction Extraction cluster_purification Purification & Analysis Plant Plant Material (e.g., Aerial Parts) Solvent Maceration with Methanol Plant->Solvent Extraction Extract Crude Methanolic Extract Solvent->Extract HPLC Preparative HPLC (C18 Column) Extract->HPLC Purification Analysis Structural Analysis (NMR, LC-MS) HPLC->Analysis Identification Final Pure Apigenin 7-glucuronide Analysis->Final

Caption: Workflow for extraction and purification of this compound.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., aerial parts of Urera aurantiaca) is macerated with a suitable solvent, typically methanol, to extract the flavonoids.[14]

  • Purification: The resulting crude extract is subjected to purification, commonly using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.[14][15]

  • Identification: The purified compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[14][16]

Stability Assessment by HPLC

This protocol allows for the quantification of the compound's degradation over time under various conditions.[11]

G Prep Prepare Solution (Known concentration in desired buffer) Incubate Incubate Samples (e.g., 4°C, 25°C, 37°C) Prep->Incubate Sample Withdraw Aliquots (Time points: 0, 2, 4, 8, 24h) Incubate->Sample Analyze HPLC Analysis (C18 Reverse-Phase) Sample->Analyze Quantify Quantify Peak Area of intact compound Analyze->Quantify

Caption: Experimental workflow for HPLC-based stability assessment.

Methodology:

  • Solution Preparation: Prepare a solution of this compound at a known concentration in the buffer of interest (e.g., PBS at various pH values).[11]

  • Incubation: Incubate the prepared solutions at different, controlled temperatures.[11]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.[11]

  • HPLC Analysis: Analyze each aliquot using a C18 reverse-phase HPLC column to separate the intact compound from any degradation products.[11]

  • Data Analysis: Quantify the peak area corresponding to the intact this compound at each time point to determine the rate of degradation.[11]

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory effects by modulating key cellular signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide, prostaglandin (B15479496) E2 (PGE₂), and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[1][12]

The primary mechanism involves the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11] Specifically, it interferes with the phosphorylation of p38 and ERK, which are critical components of the MAPK cascade.[11] This action leads to the reduced activity of the transcription factor AP-1, subsequently downregulating the expression of inflammatory genes.[11][12]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 MAPK->AP1 Genes Pro-inflammatory Gene Expression (TNF-α, PGE₂) AP1->Genes NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_nuc->Genes A7G Apigenin 7-glucuronide A7G->MAPK A7G->NFkB

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

References

Apigenin 7-glucuronide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Apigenin 7-glucuronide (A7G), a significant flavonoid derivative, for researchers, scientists, and professionals in drug development. This document outlines its core chemical properties, biological activities, and the molecular pathways it modulates, supported by detailed experimental protocols and quantitative data.

Core Compound Specifications

This compound, also known as Apigenin 7-O-β-glucuronide or Scutellarin, is a naturally occurring flavonoid found in various plants. Its fundamental chemical and physical properties are summarized below.

PropertyValueCitation(s)
CAS Number 29741-09-1[1][2][3]
Molecular Formula C₂₁H₁₈O₁₁[2][3]
Molecular Weight 446.36 g/mol [2][3]
Appearance Yellow powder[3]
Synonyms Apigenin 7-O-β-glucuronide, Scutellarin[2]

Biological Activity and Pharmacological Profile

This compound exhibits a range of pharmacological activities, most notably as an anti-inflammatory agent and an inhibitor of matrix metalloproteinases (MMPs).

Anti-inflammatory Activity

A7G has demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways in immune cells. In models utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, A7G effectively suppresses the production of pro-inflammatory mediators. This includes a dose-dependent inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and tumor necrosis factor-alpha (TNF-α). The anti-inflammatory action of A7G is largely attributed to its ability to inhibit the MAPK and AP-1 signaling pathways.

Matrix Metalloproteinase (MMP) Inhibition

A7G is a known inhibitor of several matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix and play a role in various pathological processes, including cancer metastasis and arthritis. The inhibitory concentrations (IC₅₀) of A7G against various MMPs are detailed in the table below.

Target EnzymeIC₅₀ (µM)
MMP-312.87
MMP-822.39
MMP-917.52
MMP-130.27

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in critical cellular signaling cascades. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory response.

In the context of LPS-induced inflammation in macrophages, A7G has been shown to inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK). This, in turn, suppresses the activation of the transcription factor AP-1, a key regulator of pro-inflammatory gene expression.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway p38 p38 MAPK_Pathway->p38 ERK ERK MAPK_Pathway->ERK AP1 AP-1 p38->AP1 ERK->AP1 AP1_nuc AP-1 AP1->AP1_nuc IKK IKK NFkB_Pathway->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc A7G This compound A7G->p38 inhibits phosphorylation A7G->ERK inhibits phosphorylation A7G->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, iNOS, COX-2) AP1_nuc->Pro_inflammatory_Genes NFkB_nuc->Pro_inflammatory_Genes

A7G inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on a cell line (e.g., RAW 264.7 macrophages) and to establish a non-toxic concentration range for subsequent experiments.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add the A7G dilutions.

  • Incubation: Incubate the treated cells for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Purpose: To quantify the inhibitory effect of this compound on the production of nitric oxide in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding and Treatment: Seed and treat RAW 264.7 cells with various concentrations of A7G for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

Fluorometric Matrix Metalloproteinase (MMP) Inhibition Assay

Purpose: To determine the inhibitory activity of this compound against specific MMPs using a fluorescence-based assay. This protocol is adapted from commercially available MMP inhibitor screening kits.

MMP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_measurement Measurement & Analysis Reagent_Prep Prepare Reagents: - Dilute MMP Enzyme - Prepare A7G dilutions - Prepare Substrate Solution Add_Enzyme_Inhibitor Add MMP Enzyme and This compound (or control inhibitor/vehicle) to wells Reagent_Prep->Add_Enzyme_Inhibitor Incubate_EI Incubate to allow enzyme-inhibitor interaction Add_Enzyme_Inhibitor->Incubate_EI Add_Substrate Initiate reaction by adding fluorogenic substrate Incubate_EI->Add_Substrate Kinetic_Read Measure fluorescence kinetically (e.g., Ex/Em = 325/393 nm) Add_Substrate->Kinetic_Read Calculate_Inhibition Calculate percent inhibition relative to enzyme control Kinetic_Read->Calculate_Inhibition

Experimental workflow for the fluorometric MMP inhibition assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute and dilute the specific recombinant MMP enzyme (e.g., MMP-3, -9, -13) in the provided assay buffer to the desired working concentration.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in assay buffer.

    • Prepare the fluorogenic MMP substrate solution according to the manufacturer's instructions.

  • Assay Plate Setup (in a 96-well black plate):

    • Enzyme Control: Add the diluted MMP enzyme and assay buffer (with DMSO at a concentration equivalent to the highest A7G concentration).

    • Inhibitor Wells: Add the diluted MMP enzyme and the various dilutions of this compound.

    • Positive Control: Add the diluted MMP enzyme and a known broad-spectrum MMP inhibitor (e.g., GM6001).

    • Blank: Add assay buffer only.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the enzyme and the inhibitor.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 325/393 nm).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100

    • Plot the percent inhibition against the logarithm of the A7G concentration to determine the IC₅₀ value.

References

Biological Activities of Apigenin 7-glucuronide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-glucuronide (A7G), a prominent flavonoid and a major metabolite of apigenin, has garnered significant scientific interest for its diverse pharmacological activities. Found in various plants, A7G demonstrates notable anti-inflammatory, anti-cancer, and neuroprotective properties.[1] This technical guide provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1]

Quantitative Data: Anti-inflammatory Effects

The inhibitory effects of this compound on various inflammatory markers are summarized below.

Cell LineMediatorA7G Concentration (µM)Observed EffectReference
RAW 264.7Nitric Oxide (NO)100Significant Inhibition[1]
RAW 264.7Prostaglandin E2 (PGE2)100Significant Inhibition[1]
RAW 264.7Tumor Necrosis Factor-alpha (TNF-α)10, 50, 100Dose-dependent Inhibition[2]
RAW 264.7iNOS mRNA10, 50, 100Dose-dependent Suppression[2]
RAW 264.7COX-2 mRNA10, 50, 100Dose-dependent Suppression[2]
Signaling Pathway: Inhibition of LPS-Induced Inflammation

This compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[2]

LPS_Inflammation_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (p38, ERK) TLR4->MAPK Activates AP1 AP-1 (c-Jun) MAPK->AP1 Activates (Phosphorylation) ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) AP1->ProInflammatoryGenes Induces Transcription (Translocation) A7G This compound A7G->MAPK Inhibits InflammatoryMediators Inflammatory Mediators (NO, PGE2, TNF-α) ProInflammatoryGenes->InflammatoryMediators Leads to Production

A7G inhibits LPS-induced inflammation via the MAPK/AP-1 pathway.
Experimental Workflow: Screening for Anti-inflammatory Activity

A general workflow for evaluating the anti-inflammatory properties of this compound is outlined below.

Anti_Inflammatory_Workflow cluster_workflow cluster_assays node1 1. Seed RAW 264.7 Cells (e.g., 1x10^5 cells/well) node2 2. Pre-treat with A7G (Various Concentrations) node1->node2 node3 3. Induce Inflammation (e.g., 1 µg/mL LPS) node2->node3 node4 4. Incubate for 24h node3->node4 node5 5. Collect Supernatant node4->node5 node6 6. Analyze Mediators node5->node6 assay1 Nitric Oxide (NO) (Griess Assay) node6->assay1 assay2 Cytokines (TNF-α, IL-6) (ELISA) node6->assay2

Workflow for screening the anti-inflammatory activity of A7G.

Anticancer Activity

This compound and its aglycone, apigenin, have demonstrated anti-cancer properties, including the inhibition of cancer cell proliferation and the induction of apoptosis.

Quantitative Data: Anticancer Effects

The cytotoxic and inhibitory effects of this compound and related compounds on various cancer cell lines and targets are detailed below.

CompoundCell LineAssayIC50 (µM)Reference
Apigenin-7-O-glucosideHCT116 (Colon)MTT15
ApigeninHCT116 (Colon)MTT62
ApigeninHeLa (Cervical)Cell Viability10 (72h)
ApigeninSiHa (Cervical)Cell Viability68 (72h)
ApigeninCaSki (Cervical)Cell Viability76 (72h)
ApigeninC33A (Cervical)Cell Viability40 (72h)
Target EnzymeIC50 (µM)Reference
MMP-312.87[3]
MMP-822.39[3]
MMP-917.52[3]
MMP-130.27[3]
Signaling Pathway: Anticancer Mechanisms

Apigenin and its derivatives exert their anti-cancer effects by modulating multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

Anticancer_Signaling cluster_pathways cluster_effects A7G This compound PI3K PI3K/Akt/mTOR A7G->PI3K Inhibits MAPK MAPK/ERK A7G->MAPK Inhibits JAK_STAT JAK/STAT A7G->JAK_STAT Inhibits NFkB NF-κB A7G->NFkB Inhibits Apoptosis ↑ Apoptosis PI3K->Apoptosis Proliferation ↓ Proliferation PI3K->Proliferation MAPK->Proliferation Metastasis ↓ Metastasis MAPK->Metastasis JAK_STAT->Proliferation Inflammation ↓ Inflammation NFkB->Inflammation Neuroprotection_Pathway APG Apigenin Derivative (e.g., APG) STAT3 STAT3 APG->STAT3 Induces Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 MnSOD Mn-SOD pSTAT3->MnSOD Upregulates OxidativeStress Oxidative Stress MnSOD->OxidativeStress Reduces Neuroprotection Neuroprotection OxidativeStress->Neuroprotection

References

The Anti-Inflammatory Mechanism of Apigenin 7-Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin 7-glucuronide (A7G), a major metabolite of the dietary flavonoid apigenin, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory action of A7G. The primary focus is on its activity in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a widely accepted in vitro model for studying inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved. The evidence presented herein underscores the potential of this compound as a therapeutic agent for inflammatory diseases.

Core Mechanism of Action: Inhibition of MAPK and AP-1 Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways.[1][2] In an inflammatory state, such as that induced by lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators.

This compound intervenes by inhibiting the phosphorylation of key proteins in the MAPK cascade, specifically p38 MAPK and Extracellular signal-Regulated Kinase (ERK).[1][2] This disruption prevents the subsequent activation and translocation of the transcription factor AP-1 (specifically the c-Jun subunit) into the nucleus.[1][2] By inhibiting AP-1, this compound effectively downregulates the expression of a suite of pro-inflammatory genes.[1][2]

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates LPS LPS LPS->TLR4 Binds p38_MAPK p38 MAPK MAPKKK->p38_MAPK Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates AP1 AP-1 (c-Jun) p38_MAPK->AP1 Activates ERK->AP1 Activates A7G This compound A7G->p38_MAPK Inhibits Phosphorylation A7G->ERK Inhibits Phosphorylation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) AP1->ProInflammatory_Genes Induces Transcription

Caption: A7G inhibits LPS-induced inflammation by blocking the MAPK/AP-1 signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The inhibitory effects of this compound on the production of key inflammatory mediators have been quantified in numerous studies. The data presented below is primarily from studies using LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound
MediatorConcentration of A7GObserved EffectReference
Nitric Oxide (NO)1 µg/mL30.7% inhibition[3]
10 µg/mL97.1% inhibition[3]
12.5 - 100 µMDose-dependent inhibition[1][2]
Prostaglandin (B15479496) E2 (PGE2)12.5 - 100 µMDose-dependent inhibition[1][2]
Tumor Necrosis Factor-α (TNF-α)5 µg/mL26.2% inhibition[3]
10 µg/mL83.8% inhibition[3]
12.5 - 100 µMDose-dependent inhibition[1][2]
iNOS mRNA12.5 - 100 µMDose-dependent suppression[1][2]
COX-2 mRNA12.5 - 100 µMDose-dependent suppression[1][2]
Table 2: IC50 Values of this compound for Various Enzymes
EnzymeIC50 Value (µM)Reference
Matrix Metalloproteinase-3 (MMP-3)12.87
Matrix Metalloproteinase-8 (MMP-8)22.39
Matrix Metalloproteinase-9 (MMP-9)17.52
Matrix Metalloproteinase-13 (MMP-13)0.27

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for evaluating the anti-inflammatory effects of compounds like this compound in vitro.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (typically at a concentration of 1 µg/mL) for the desired incubation period (e.g., 6 hours for mRNA analysis, 24 hours for cytokine and NO analysis).

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.

dot

cluster_workflow Experimental Workflow cluster_analysis Analysis start Seed RAW 264.7 cells and incubate overnight pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (6-24 hours) stimulate->incubate supernatant Collect Supernatant incubate->supernatant cells Harvest Cells incubate->cells no_analysis NO Assay (Griess Reagent) supernatant->no_analysis cytokine_analysis Cytokine ELISA (TNF-α, PGE2) supernatant->cytokine_analysis mrna_analysis mRNA Analysis (RT-PCR for iNOS, COX-2) cells->mrna_analysis protein_analysis Protein Analysis (Western Blot for p-p38, p-ERK) cells->protein_analysis

Caption: A typical experimental workflow for assessing the anti-inflammatory activity of A7G.

Cell Viability Assay (MTT Assay)
  • Purpose: To determine the non-cytotoxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of A7G for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Measurement (Griess Assay)
  • Purpose: To quantify the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well of the treated plate.

    • In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)
  • Purpose: To quantify the concentration of pro-inflammatory cytokines such as TNF-α and PGE2 in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or PGE2).

    • The general principle involves capturing the cytokine of interest with a specific antibody coated on a 96-well plate, followed by detection with a labeled secondary antibody.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

mRNA Expression Analysis (RT-PCR)
  • Purpose: To determine the effect of this compound on the gene expression of pro-inflammatory enzymes like iNOS and COX-2.

  • Procedure:

    • After cell treatment (typically 6 hours), harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

    • Perform quantitative real-time PCR (qPCR) using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

Western Blot Analysis of Signaling Proteins
  • Purpose: To assess the effect of this compound on the phosphorylation of key signaling proteins like p38 MAPK and ERK.

  • Procedure:

    • After a short treatment period (e.g., 30-60 minutes), lyse the cells to extract total protein.

    • Determine the protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38 (p-p38) and ERK (p-ERK), as well as antibodies for the total forms of these proteins.

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and visualize using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound demonstrates potent anti-inflammatory effects by targeting the MAPK and AP-1 signaling pathways. This leads to a significant reduction in the production of key pro-inflammatory mediators, including nitric oxide, prostaglandin E2, and TNF-α, at both the protein and mRNA levels. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for a range of inflammatory conditions. Its well-defined mechanism of action makes it an attractive candidate for drug development and further preclinical and clinical investigation.

References

In Vitro Antioxidant Capacity of Apigenin 7-Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-glucuronide, a major metabolite of the dietary flavonoid apigenin, is a compound of significant interest due to its potential therapeutic properties, including its antioxidant and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. The information is curated to support further research and development in pharmacology and drug discovery.

Quantitative Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from the literature, providing a comparative view of its efficacy.

Compound Assay IC50 / EC50 Value Concentration Range Tested Notes Reference
Apigenin-7-O-β-D-glucuronide methyl esterDPPH Radical Scavenging36.38 µg/mL25, 50, 100 µg/mLShowed dose-dependent activity, with 83.26% inhibition at 100 µg/mL.[3][4][3]
Apigenin-7-O-β-D-glucuronide methyl esterNitric Oxide (NO) Radical Scavenging29.74 µg/mL25, 50, 100 µg/mLDemonstrated significant dose-dependent inhibition, with 86.19% inhibition at 100 µg/mL.[3][3]
Apigenin-7-O-glucosideABTS Radical Scavenging5.49 mg/mLNot specifiedActivity was significantly lower than the parent compound, apigenin.[5][5]
Apigenin-7-O-glucosideDPPH Radical ScavengingNo activity observedNot specifiedIn contrast to its ABTS assay results, no scavenging was detected.[5][5]
ApigeninDPPH Radical Scavenging8.5 µMNot specifiedIncluded for comparison as the parent aglycone.
ApigeninABTS Radical Scavenging344 µg/mL (IC50)Not specifiedIncluded for comparison.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key antioxidant assays mentioned in the literature for this compound and its analogs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Principle: In its radical form, DPPH has a deep violet color with an absorption maximum around 517-520 nm. When it accepts an electron from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. The final concentration should yield an absorbance of approximately 1.0 at the measurement wavelength.

  • Sample Preparation: Dissolve this compound or its derivative in the same solvent to prepare a series of concentrations (e.g., 25, 50, 100 µg/mL).[3]

  • Reaction Mixture: In a microplate well or a cuvette, mix a specific volume of the sample solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the capacity of a substance to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+ chromophore, which has a characteristic absorbance at 734 nm.[5] In the presence of an antioxidant, the radical cation is reduced, and the solution's color fades.

Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation solution by mixing equal volumes of 7 mmol/L ABTS solution and 4.95 mmol/L potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound or its derivatives in a compatible solvent.

  • Reaction Mixture: Add a small volume of the sample solution to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 6 minutes) in the dark.[5]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • EC50 Determination: Determine the EC50 value, which is the effective concentration of the sample required to decrease the initial ABTS•+ absorbance by 50%.

Nitric Oxide (NO) Radical Scavenging Assay

This assay assesses the ability of a compound to inhibit the generation of nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The nitrite ions are then quantified using the Griess reagent.

Protocol:

  • Reaction Mixture: Mix sodium nitroprusside solution with different concentrations of the test compound and incubate at room temperature.

  • Griess Reagent Addition: After the incubation period, add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.[1]

  • Color Development: The Griess reagent reacts with the nitrite ions to form a purple azo dye.

  • Measurement: Measure the absorbance of the chromophore at the appropriate wavelength (around 540-570 nm).

  • Calculation: A decrease in absorbance compared to the control indicates the scavenging of nitric oxide by the test compound. The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Cellular Mechanisms

Apigenin and its derivatives, including this compound, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that controls the expression of a suite of antioxidant and detoxification genes.[7] This pathway is a key target for the antioxidant action of many flavonoids.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like apigenin, Nrf2 is released from Keap1 and translocates to the nucleus.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for various protective proteins, including antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and phase II detoxification enzymes.[9] Apigenin has been shown to activate this pathway, leading to an enhanced cellular antioxidant defense.[7][10][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Apigenin Apigenin 7-glucuronide Apigenin->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions (Working Solutions) Compound->Serial_Dilutions Reaction Incubate Compound with Reagents Serial_Dilutions->Reaction Reagents Assay-Specific Reagents (DPPH, ABTS, etc.) Reagents->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50/EC50 Calculation->IC50

References

Apigenin 7-Glucuronide: A Technical Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin (B1666066) 7-glucuronide (A7G), a major metabolite of the dietary flavonoid apigenin, is emerging as a compound of significant therapeutic interest.[1] While apigenin itself demonstrates a wide range of biological activities, its clinical utility is often hampered by low bioavailability.[1] A7G, however, exhibits improved pharmacokinetic properties and serves as a potential prodrug, leading to higher systemic exposure to the active apigenin.[1][2] This technical guide provides an in-depth overview of the potential therapeutic applications of A7G, focusing on its anti-inflammatory, anticancer, and neuroprotective effects. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Pharmacokinetics

Studies in rats have demonstrated that oral administration of Apigenin 7-glucuronide (A7G) results in significantly higher systemic exposure to apigenin compared to the administration of apigenin itself.[1][2] This suggests that A7G may function as a prodrug, enhancing the bioavailability of its parent compound.[1][2] The poor oral bioavailability of apigenin is attributed to its low water solubility and extensive first-pass metabolism, primarily through glucuronidation to form A7G.[1]

Table 1: Comparative Pharmacokinetic Parameters of Apigenin and this compound in Rats

ParameterApigenin AdministrationThis compound AdministrationReference
Apigenin Cmax (ng/mL) 28.5 ± 10.174.7 ± 25.3[2]
Apigenin AUC (ng·h/mL) 105.8 ± 35.71513.2 ± 420.6[2]
Oral Bioavailability (F) of Apigenin 0.708%Not Applicable[2]

Therapeutic Applications

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.[3][4] It effectively suppresses the production of key inflammatory mediators and modulates critical signaling pathways involved in the inflammatory response.

Table 2: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

MediatorA7G Concentration (µM)Observed EffectReference
Nitric Oxide (NO)100Significant Inhibition[5][6]
Prostaglandin E2 (PGE2)100Significant Inhibition[3][6]
Tumor Necrosis Factor-α (TNF-α)10, 50, 100Dose-dependent Inhibition[3][6]
iNOS mRNA10, 50, 100Dose-dependent Suppression[3][6]
COX-2 mRNA10, 50, 100Dose-dependent Suppression[3][6]
TNF-α Release Inhibition (from U. aurantiaca)5 µg/mL26.2%[7][8]
TNF-α Release Inhibition (from U. aurantiaca)10 µg/mL83.8%[7][8]
Nitrite (B80452) Release Inhibition (from U. aurantiaca)1 µg/mL30.7%[7]
Nitrite Release Inhibition (from U. aurantiaca)10 µg/mL97.1%[7]

This compound exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response through the inactivation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways.[3] Specifically, it has been shown to decrease the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), leading to reduced translocation of c-Jun into the nucleus and subsequent downregulation of AP-1-mediated gene expression.[3]

LPS_Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK) TLR4->MAPK_Pathway AP1 AP-1 (c-Jun) MAPK_Pathway->AP1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) AP1->Inflammatory_Genes A7G This compound A7G->MAPK_Pathway Inhibits A7G->AP1 Inhibits

A7G inhibits LPS-induced inflammation via the MAPK/AP-1 pathway.
Anticancer Activity

Apigenin and its glycosides, including A7G, have demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[9][10] One of the mechanisms involves the inhibition of Matrix Metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis.[5][11]

Table 3: Inhibitory Activity (IC50) of this compound against Matrix Metalloproteinases

MMP TargetIC50 (µM)Reference
MMP-312.87[5][11]
MMP-822.39[5][11]
MMP-917.52[5][11]
MMP-130.27[5][11]
Neuroprotective Effects

Emerging evidence suggests that apigenin and its derivatives possess neuroprotective properties.[12][13] Apigenin-7-diglucuronide (A7DG) has been shown to protect photoreceptors from light-induced degeneration by mitigating oxidative stress and inflammation in the retina.[14] Another derivative, Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG), has demonstrated neuroprotective effects in experimental ischemic stroke models.[12][15] This protection is associated with the activation of the Nrf2 antioxidant pathway.[15]

APG has been found to promote the phosphorylation of GSK-3β, which in turn leads to the nuclear translocation and activation of Nrf2.[15] Activated Nrf2 then upregulates the expression of antioxidant enzymes, conferring protection against oxidative stress-induced neuronal damage.[15]

Neuroprotection_Pathway APG Apigenin derivative (APG) GSK3b GSK-3β APG->GSK3b Promotes phosphorylation pGSK3b p-GSK-3β (Ser9) (Inactive) GSK3b->pGSK3b Nrf2_Keap1 Nrf2-Keap1 (Cytosolic) pGSK3b->Nrf2_Keap1 Inhibits Keap1-mediated degradation of Nrf2 Nrf2_n Nrf2 (Nuclear) Nrf2_Keap1->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Neuroprotective effect of an apigenin derivative via GSK-3β/Nrf2 pathway.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the methodology to assess the anti-inflammatory activity of this compound by measuring its effect on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed RAW 264.7 cells (1 x 10^5 cells/well in 96-well plate) Incubate_Overnight 2. Incubate overnight Seed_Cells->Incubate_Overnight Pretreat_A7G 3. Pretreat with A7G (various concentrations) for 1h Incubate_Overnight->Pretreat_A7G Stimulate_LPS 4. Stimulate with LPS (1 µg/mL) for 24h Pretreat_A7G->Stimulate_LPS Collect_Supernatant 5. Collect supernatant Stimulate_LPS->Collect_Supernatant Measure_NO 6a. Measure Nitric Oxide (Griess Assay) Collect_Supernatant->Measure_NO Measure_PGE2 6b. Measure PGE2 (ELISA) Collect_Supernatant->Measure_PGE2 Measure_TNFa 6c. Measure TNF-α (ELISA) Collect_Supernatant->Measure_TNFa

Workflow for screening the anti-inflammatory activity of A7G.
  • Cell Culture:

    • Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[6]

  • Treatment:

    • Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.

    • Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[6]

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Mix with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of PGE2 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.[6]

  • Cell Viability Assay (MTT):

    • To ensure that the observed inhibitory effects are not due to cytotoxicity, perform a parallel MTT assay.

    • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[6]

    • Aspirate the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[6]

    • Measure the absorbance at 570 nm.

In Vivo Model of Endotoxin (B1171834) Shock

This protocol describes a mouse model of LPS-induced endotoxin shock to evaluate the in vivo anti-inflammatory efficacy of this compound.

Endotoxin_Shock_Workflow cluster_animal_prep Animal Preparation cluster_treatment_induction Treatment and Induction cluster_monitoring Monitoring and Analysis Acclimatize 1. Acclimatize mice Group 2. Randomly group animals Acclimatize->Group Administer_A7G 3. Administer A7G (e.g., 5 or 10 mg/kg, i.p.) Group->Administer_A7G Induce_Shock 4. Inject lethal dose of LPS (e.g., 15 mg/kg, i.p.) 1h later Administer_A7G->Induce_Shock Monitor_Survival 5a. Monitor survival rate over time (e.g., 48h) Induce_Shock->Monitor_Survival Collect_Blood 5b. Collect blood at specific time points Induce_Shock->Collect_Blood Measure_Cytokines 6. Measure serum pro-inflammatory cytokines (e.g., TNF-α) by ELISA Collect_Blood->Measure_Cytokines

Workflow for in vivo evaluation of A7G in an endotoxin shock model.
  • Animals:

    • Use male BALB/c mice (e.g., 6-8 weeks old).

    • Acclimatize the animals for at least one week before the experiment.

    • Provide standard chow and water ad libitum.

  • Treatment:

    • Randomly divide the mice into control and treatment groups.

    • Administer this compound (e.g., 5 or 10 mg/kg) via intraperitoneal (i.p.) injection.[5] The control group receives the vehicle.

  • Induction of Endotoxemia:

    • One hour after A7G administration, induce endotoxin shock by i.p. injection of a lethal dose of LPS (e.g., 15 mg/kg).[3]

  • Survival Rate:

    • Monitor the survival of the mice for a specified period (e.g., 48 hours) and record the time of death.

  • Cytokine Analysis:

    • In a separate cohort of animals, collect blood samples at specific time points (e.g., 2 hours) after LPS injection.

    • Separate the serum and measure the levels of pro-inflammatory cytokines such as TNF-α using commercial ELISA kits.

Conclusion

This compound demonstrates significant therapeutic potential, particularly in the realms of anti-inflammatory, anticancer, and neuroprotective applications. Its favorable pharmacokinetic profile compared to its parent compound, apigenin, makes it a promising candidate for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to explore the full therapeutic capacity of this naturally occurring flavonoid metabolite. Further investigations, including clinical trials, are warranted to translate these preclinical findings into tangible clinical benefits.

References

In Silico Docking Studies of Apigenin 7-Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-glucuronide, a major metabolite of the dietary flavonoid apigenin, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. In silico molecular docking serves as a powerful computational tool to elucidate the molecular mechanisms underlying these biological effects by predicting the binding interactions between this compound and its protein targets. This technical guide provides an in-depth overview of in silico docking studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Data Presentation: Binding Affinities and Inhibitory Concentrations

The interaction of this compound and its close analog, Apigenin 7-glucoside, with various protein targets has been investigated in several studies. The following tables summarize the reported binding affinities (in kcal/mol) from molecular docking studies and the half-maximal inhibitory concentrations (IC50) from in vitro assays.

LigandTarget ProteinBinding Affinity (kcal/mol)Reference
Apigenin 7-glucosideAcetylcholinesterase (AChE)-9.42[1][2]
Apigenin 7-glucosideButyrylcholinesterase (BChE)-9.60[1][2]
Apigenin 7-glucosideAmyloid Precursor Protein (APP)-6.10[1][2]
Apigenin 7-glucosideBeta-amyloid (Aβ) peptide-6.0[1][2]
LigandTarget EnzymeIC50 (µM)Reference
This compoundMatrix Metalloproteinase-3 (MMP-3)12.87[3][4]
This compoundMatrix Metalloproteinase-8 (MMP-8)22.39[3][4]
This compoundMatrix Metalloproteinase-9 (MMP-9)17.52[3][4]
This compoundMatrix Metalloproteinase-13 (MMP-13)0.27[3][4]
This compoundProtein Tyrosine Phosphatase 1B (PTP1B)7.14[4]
This compoundAcetylcholinesterase (AChE)62.96[4]
This compoundAldose Reductase107.1[4]

Experimental Protocols: Molecular Docking of Flavonoids

This section outlines a generalized protocol for performing in silico molecular docking of flavonoids like this compound with a target protein using widely accepted software such as AutoDock.

Preparation of the Target Protein
  • Obtain Protein Structure: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms. This can be performed using software like AutoDockTools (ADT).

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem.

  • Energy Minimization: The ligand's structure is optimized to its lowest energy conformation using force fields like MMFF94.

  • Define Torsion Angles: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket.

  • Docking Algorithm: A Lamarckian Genetic Algorithm is a commonly used algorithm for molecular docking in AutoDock. It combines a genetic algorithm for global searching with a local search method for energy minimization.

  • Execution: The docking simulation is run, where the software explores different conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.

Analysis of Results
  • Binding Energy: The docking results are ranked based on the calculated binding free energy (in kcal/mol). A more negative value indicates a more favorable binding interaction.

  • Binding Pose and Interactions: The top-ranked binding poses are visualized to analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions. Software like Discovery Studio Visualizer or PyMOL can be used for this purpose.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate key signaling pathways involved in inflammation and cancer. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for molecular docking.

Signaling Pathways

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 (c-Jun, c-Fos) MAPK->AP1 Inflammatory_Genes Inflammatory Genes (TNF-α, COX-2, iNOS) AP1->Inflammatory_Genes Apigenin_7_glucuronide This compound Apigenin_7_glucuronide->MAPK Inhibition

Caption: Inhibition of the MAPK signaling pathway by this compound.

PI3K_AKT_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibition Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apigenin_7_glucuronide This compound Apigenin_7_glucuronide->PI3K Inhibition Apigenin_7_glucuronide->AKT Inhibition

Caption: Modulation of the PI3K/AKT signaling pathway by this compound.

Experimental Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (from PDB) Prep_Protein Prepare Protein (Remove water, add hydrogens) PDB->Prep_Protein Ligand_DB Ligand Structure (from PubChem) Prep_Ligand Prepare Ligand (Energy minimization) Ligand_DB->Prep_Ligand Grid Define Grid Box Prep_Protein->Grid Prep_Ligand->Grid Dock Run Molecular Docking (e.g., AutoDock) Grid->Dock Results Analyze Docking Results (Binding Energy) Dock->Results Visualization Visualize Interactions (Hydrogen bonds, etc.) Results->Visualization

References

An In-depth Technical Guide to the ADMET Profile of Apigenin 7-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin (B1666066), a widely studied flavonoid, exhibits numerous promising biological activities. However, its therapeutic potential is often hindered by poor oral bioavailability, largely due to low water solubility and extensive first-pass metabolism. A primary metabolic pathway for apigenin is glucuronidation, resulting in the formation of conjugates such as apigenin 7-glucuronide. This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. Emerging evidence suggests that this compound may function as a prodrug, potentially enhancing the systemic exposure of the parent apigenin, thereby offering a strategic approach to overcome its bioavailability challenges.[1]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. This compound is a moderately acidic compound with limited water solubility.[2][3] Its key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₁H₁₈O₁₁[4][5]
Molecular Weight446.36 g/mol [4][5][6]
XLogP30.2[4][5]
Hydrogen Bond Donors6[7]
Hydrogen Bond Acceptors11[7]
TPSA (Topological Polar Surface Area)187.12 Ų[7]
Water SolubilitySlightly soluble[2][3]
pKaModerately acidic[2][3]

Absorption

The absorption of apigenin itself is generally poor.[8] However, studies indicate that its glucuronide conjugate, this compound, is more readily absorbed and may act as a prodrug, leading to higher systemic levels of the active apigenin.[1]

Oral Bioavailability

While apigenin has a very low oral bioavailability (F) of approximately 0.708% in rats, oral administration of this compound resulted in a 2.62-fold higher maximum concentration (Cmax) and a 14.3-fold greater systemic exposure (AUC) of apigenin.[9] This suggests that the glucuronide form can significantly improve the delivery of apigenin into the systemic circulation.[1][9]

ParameterApigenin AdministrationThis compound AdministrationSource
Apigenin Bioavailability (F)0.708%-[9]
Apigenin Cmax (relative)1x2.62x[9]
Apigenin AUC (relative)1x14.3x[9]
Permeability

In silico predictions suggest low Caco-2 permeability for this compound, which is a common characteristic of flavonoid glucuronides.[7]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the key steps for a comparative pharmacokinetic study of apigenin and this compound in rats.[1]

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Drug Administration:

    • Oral (PO): Apigenin or this compound is suspended in a suitable vehicle (e.g., 0.5% w/v sodium carboxymethyl cellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).[10]

    • Intravenous (IV): For determining absolute bioavailability, the compound is dissolved in a vehicle such as a mixture of saline, ethanol, and polyethylene (B3416737) glycol and administered via the tail vein at a dose of 10 mg/kg.[1][10]

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of apigenin and this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[1]

    • Chromatographic Separation: A C18 column is commonly used with a gradient mobile phase of acetonitrile (B52724) and water containing a modifier like formic acid.

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification.[1]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

G cluster_pre Pre-Study cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) fasting Overnight Fasting animal_model->fasting po_admin Oral Gavage (Apigenin or A7G) iv_admin Intravenous Injection (for Bioavailability) blood_collection Serial Blood Collection po_admin->blood_collection iv_admin->blood_collection centrifugation Plasma Separation (Centrifugation) blood_collection->centrifugation storage Store Plasma at -80°C centrifugation->storage lcms LC-MS/MS Quantification storage->lcms pk_analysis Pharmacokinetic Analysis (NCA) lcms->pk_analysis G Apigenin Apigenin A7G This compound Apigenin->A7G Glucuronidation (UGTs) in Intestine & Liver Other_Metabolites Other Conjugates (Sulfates, etc.) Apigenin->Other_Metabolites Sulfation, etc. Excretion Excretion A7G->Excretion Other_Metabolites->Excretion G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK) TLR4->MAPK_pathway AP1 AP-1 (c-Jun) MAPK_pathway->AP1 Inflammation Inflammatory Response (NO, PGE2, TNF-α) AP1->Inflammation A7G This compound A7G->MAPK_pathway Inhibits Phosphorylation

References

Apigenin 7-Glucuronide: A Comprehensive Review of its Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066) 7-glucuronide (A7G), a major in vivo metabolite of the dietary flavonoid apigenin, has emerged as a compound of significant interest in pharmacological research. Possessing a distinct chemical structure, A7G exhibits a range of biological activities, with anti-inflammatory effects being the most extensively documented. This technical guide provides a comprehensive review of the current understanding of A7G's pharmacological properties, with a focus on its anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Apigenin, a naturally occurring flavonoid found in various fruits, vegetables, and herbs, is known for its diverse health benefits. However, its therapeutic potential is often limited by poor bioavailability.[1] Glucuronidation is a primary metabolic pathway for apigenin in the body, leading to the formation of more water-soluble conjugates, with apigenin 7-glucuronide (A7G) being a prominent metabolite.[2] Emerging evidence suggests that A7G is not merely an inactive metabolite but possesses intrinsic pharmacological activities, and may even act as a prodrug, enhancing the systemic exposure to apigenin.[2] This guide delves into the core pharmacological effects of A7G, providing a detailed technical overview for the scientific community.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are its most well-characterized pharmacological effect. In vitro and in vivo studies have consistently demonstrated its ability to suppress inflammatory responses, primarily through the modulation of key signaling pathways in immune cells like macrophages.[3][4]

Quantitative Data on Anti-inflammatory Activity

The inhibitory effects of A7G on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are summarized in the table below.

Cell LineMediatorA7G Concentration (µM)Observed EffectReference
RAW 264.7Nitric Oxide (NO)10, 50, 100Dose-dependent inhibition[3][5]
RAW 264.7Prostaglandin E2 (PGE2)10, 50, 100Dose-dependent inhibition[3]
RAW 264.7Tumor Necrosis Factor-α (TNF-α)10, 50, 100Dose-dependent inhibition[3][5][6]
RAW 264.7Interleukin-1β (IL-1β)Not specifiedInhibition[7]
RAW 264.7iNOS (mRNA)10, 50, 100Dose-dependent suppression[3]
RAW 264.7COX-2 (mRNA)10, 50, 100Dose-dependent suppression[3]
Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[3][8] Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activation triggers a downstream cascade involving the phosphorylation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK).[9] This leads to the activation of the transcription factor AP-1 (a heterodimer of c-Jun and c-Fos), which in turn promotes the expression of pro-inflammatory genes such as iNOS, COX-2, and TNF-α.[3] A7G has been shown to inhibit the phosphorylation of both p38 and ERK, thereby preventing the nuclear translocation of c-Jun and subsequent AP-1 activation.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK p38_MAPK p38 MAPK MAPKKK->p38_MAPK phosphorylates ERK ERK MAPKKK->ERK phosphorylates AP1_inactive AP-1 (inactive) p38_MAPK->AP1_inactive activates ERK->AP1_inactive activates AP1_active AP-1 (active) AP1_inactive->AP1_active translocates A7G This compound A7G->p38_MAPK inhibits phosphorylation A7G->ERK inhibits phosphorylation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) AP1_active->Pro_inflammatory_Genes promotes transcription

A7G inhibits LPS-induced inflammation via the MAPK/AP-1 pathway.
Experimental Protocols

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of A7G for a pre-incubation period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

  • Principle: This colorimetric assay measures nitrite (B80452) (NO2-), a stable breakdown product of NO.

  • Procedure:

    • Collect cell culture supernatant after treatment.

    • Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α in the cell culture supernatant.

  • Procedure:

    • Use a commercial TNF-α ELISA kit and follow the manufacturer's instructions.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate TNF-α concentration based on a standard curve generated with recombinant TNF-α.

  • Principle: This technique is used to detect the phosphorylation status of key signaling proteins like p38 and ERK.

  • Procedure:

    • Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated ERK (p-ERK), as well as total p38 and total ERK.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

G start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment A7G Pre-incubation + LPS Stimulation cell_culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α) supernatant->elisa western Western Blot (p-p38, p-ERK) cell_lysate->western end End griess->end elisa->end western->end

Experimental workflow for assessing the anti-inflammatory effects of A7G.

Anticancer Effects

While the anti-inflammatory properties of A7G are well-documented, its potential as an anticancer agent is an emerging area of research. Studies have begun to explore its cytotoxic and anti-proliferative effects on various cancer cell lines.

Quantitative Data on Anticancer Activity

The half-maximal inhibitory concentration (IC50) values of A7G and its aglycone, apigenin, in different cancer cell lines are presented below. It is important to note that data specifically for A7G is still limited.

CompoundCell LineCancer TypeIC50 (µM)Reference
ApigeninHL60Human promyelocytic leukemia30[10]
ApigeninK562Human immortalised myelogenous leukemia>100[10]
ApigeninTF1Human erythroleukemia>100[10]
ApigeninMCF-7Human breast adenocarcinoma2.3[11]
ApigeninMDA-MB-231Human breast adenocarcinoma4.1[11]
Apigenin-7-O-glucuronide methyl esterMCF-7Human breast adenocarcinomaDose-dependent cytotoxicity[1]
Mechanisms of Action

The precise mechanisms underlying the anticancer effects of A7G are still under investigation. However, studies on apigenin suggest several potential pathways that A7G might also modulate, including:

  • Induction of Apoptosis: Apigenin has been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[10]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.[10]

  • Inhibition of Signaling Pathways: Apigenin can interfere with pro-survival signaling pathways such as PI3K/Akt and JAK/STAT.[9]

Experimental Protocols
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of A7G for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Neuroprotective Effects

The potential of A7G to protect neuronal cells from damage and degeneration is another promising area of research. Its anti-inflammatory and antioxidant properties are thought to contribute significantly to its neuroprotective effects.

Quantitative Data on Neuroprotective Activity

In vitro and in vivo studies have demonstrated the neuroprotective potential of A7G and related compounds.

ModelCompoundTreatmentObserved EffectReference
In vitro (PC12 cells, OGD/R)Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside0.4 µg/mlPromoted cell viability and proliferation, reduced LDH release and apoptosis[12]
In vivo (Rat MCAO model)Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside50 mg/kgAmeliorated neurological function and attenuated infarct volume[12]
In vitro (iPSC-derived AD neurons)Apigenin1 µMReduced frequency of spontaneous Ca2+ signals and caspase-3/7 mediated apoptosis[13]
Mechanisms of Action

The neuroprotective mechanisms of A7G are likely multifaceted and involve:

  • Anti-inflammatory Action: By suppressing the production of pro-inflammatory cytokines and nitric oxide in the brain, A7G can mitigate neuroinflammation, a key contributor to neurodegenerative diseases.[13]

  • Antioxidant Activity: A7G may protect neurons from oxidative stress-induced damage by scavenging free radicals.

  • Modulation of Neuronal Signaling: Studies on apigenin suggest it can modulate neuronal excitability and reduce apoptosis in neurons.[13]

Pharmacokinetics

Understanding the pharmacokinetic profile of A7G is crucial for its development as a therapeutic agent. Studies in rats have provided valuable insights into its absorption, distribution, metabolism, and excretion.

Quantitative Pharmacokinetic Data

A comparative pharmacokinetic study in rats after oral administration of apigenin and A7G revealed the following:

ParameterApigenin AdministrationA7G AdministrationReference
Apigenin Cmax Lower2.62-fold higher[14]
Apigenin AUC Lower14.3-fold higher[14]
Oral Bioavailability (F) of Apigenin 0.708%Significantly higher[14]

These findings suggest that A7G may serve as a prodrug, leading to enhanced systemic exposure to the more active aglycone, apigenin.[2][14]

Experimental Protocol for Pharmacokinetic Studies in Rats
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration:

    • Oral (p.o.): Administer A7G or apigenin suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.

    • Intravenous (i.v.): Administer a solution of the compound via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points post-dosing.

  • Sample Processing: Centrifuge the blood to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of A7G and apigenin in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and F (bioavailability) using appropriate software.

G start Start: In Vivo Study drug_admin Drug Administration (Oral or IV) start->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis end End: Pharmacokinetic Profile pk_analysis->end

Workflow for a preclinical pharmacokinetic study of A7G.

Conclusion

This compound is a pharmacologically active metabolite of apigenin with significant therapeutic potential, particularly in the context of inflammatory diseases. Its ability to modulate the MAPK and AP-1 signaling pathways provides a clear mechanism for its anti-inflammatory effects. Furthermore, emerging evidence suggests promising anticancer and neuroprotective activities, although further research is required to fully elucidate the underlying mechanisms and to establish its efficacy in these areas. The favorable pharmacokinetic profile of A7G, potentially acting as a prodrug to enhance apigenin's bioavailability, further strengthens its case for continued investigation and development as a novel therapeutic agent. This technical guide provides a solid foundation of current knowledge, quantitative data, and detailed methodologies to support and guide future research in this exciting field.

References

Methodological & Application

Application Notes & Protocols: Isolation of Apigenin 7-glucuronide from Medicinal Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the isolation and purification of Apigenin 7-glucuronide (A7G), a bioactive flavonoid with significant anti-inflammatory and potential therapeutic properties. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining this compound from medicinal plant sources.

Introduction

This compound is a natural flavonoid found in various medicinal plants, including Agrimonia pilosa, Juglans sigillata, and Manilkara zapota. It is a glucuronide conjugate of apigenin, which often exhibits enhanced bioavailability and distinct pharmacological activities compared to its aglycone form. Notably, A7G has been shown to possess potent anti-inflammatory effects by inhibiting key signaling pathways, making it a compound of interest for drug discovery and development.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data related to the extraction and analysis of this compound from medicinal plants.

Table 1: Extraction Yield and this compound Content

Plant SourceExtraction MethodSolvent SystemExtraction Yield (%)This compound ContentReference
Agrimonia pilosaReflux Extraction70% Ethanol (B145695)~10%~12.6 mg/g of extract[3]
Chrysanthemum morifolium 'Huangju'Ultrasound-Assisted ExtractionWaterNot Specified16.04 mg/g (for Apigenin-7-O-glucoside)[4]

Note: Data for this compound from Chrysanthemum morifolium was not explicitly available, so data for the related compound Apigenin-7-O-glucoside is provided for reference.

Table 2: HPLC-DAD Quantification Parameters for this compound

ParameterValueReference
ColumnYoungJin Biochrom INNO-P C18 (5 µm, 4.6 × 150 mm)[3]
Mobile PhaseA: Distilled water with 0.1% phosphoric acidB: Acetonitrile[3]
Gradient90% A to 75% A (0-30 min)75% A to 90% A (30-40 min)Isocratic at 90% A (40-50 min)[3]
Flow Rate1 mL/min[3]
Detection Wavelength335 nm[3]
Column Temperature30 °C[3]
Injection Volume10 µL[3]
Limit of Detection (LOD)0.288 µg/mL[3]
Limit of Quantification (LOQ)0.873 µg/mL[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Agrimonia pilosa

This protocol is adapted from a method for preparing an aqueous ethanol extract of Agrimonia pilosa.[3]

3.1.1. Materials and Equipment

  • Dried Agrimonia pilosa herb

  • 70% Ethanol

  • Reflux extraction apparatus

  • Filtration system (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

3.1.2. Procedure

  • Weigh 10 kg of dried Agrimonia pilosa herb.

  • Add the herb to a reflux extraction apparatus with 200 L of 70% ethanol (a 1:20 weight-to-volume ratio).

  • Heat the mixture to 90 °C and reflux for 4 hours.

  • After reflux, cool the mixture and filter to separate the extract from the solid plant material.

  • Concentrate the filtered extract using a rotary evaporator at a reduced pressure and a temperature of approximately 40 °C.

  • Lyophilize the concentrated extract at -80 °C for approximately 24 hours to obtain a dry powder.

  • Store the powdered extract in a desiccator at room temperature.

Protocol 2: Purification of this compound using Column Chromatography

This is a general protocol for the purification of flavonoid glycosides using column chromatography, based on methods described for similar compounds.[5]

3.2.1. Materials and Equipment

  • Crude plant extract containing this compound

  • Sephadex LH-20 column material

  • Glass chromatography column

  • Methanol (B129727) (various concentrations, e.g., 80% and 100%)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

3.2.2. Procedure

  • Column Packing: Prepare a slurry of Sephadex LH-20 in 80% methanol and pour it into a glass column (e.g., 3 cm diameter x 120 cm height). Allow the gel to settle and pack uniformly.

  • Sample Loading: Dissolve a known amount of the crude extract (e.g., 400 mg) in a minimal amount of 80% methanol. Carefully load the dissolved sample onto the top of the packed column.

  • Elution: Begin eluting the column with 80% methanol at a flow rate of approximately 1.0 mL/min.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 100 mL) using a fraction collector.

  • TLC Monitoring: Monitor the collected fractions for the presence of this compound using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light.

  • Pooling and Concentration: Pool the fractions that contain the purified this compound. Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

  • Further Purification (Optional): If necessary, repeat the column chromatography with a different solvent system or a different stationary phase for further purification.

Protocol 3: Quantification of this compound by HPLC-DAD

This protocol is based on a validated method for the quantification of A7G.[3]

3.3.1. Materials and Equipment

  • HPLC system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., YoungJin Biochrom INNO-P C18, 5 µm, 4.6 × 150 mm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Distilled water (HPLC grade)

  • Phosphoric acid

  • Syringe filters (0.45 µm)

3.3.2. Procedure

  • Preparation of Mobile Phase:

    • Mobile Phase A: Distilled water with 0.1% phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of standard solutions of known concentrations for the calibration curve.

  • Preparation of Sample Solution: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1 mL/min.

    • Set the injection volume to 10 µL.

    • Set the detection wavelength to 335 nm.

    • Run the gradient program as described in Table 2.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Isolation and Quantification

The following diagram illustrates the general workflow for the isolation and quantification of this compound from a medicinal plant.

G plant Medicinal Plant Material (e.g., Agrimonia pilosa) extraction Solvent Extraction (e.g., 70% Ethanol Reflux) plant->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration lyophilization Lyophilization concentration->lyophilization crude_extract Crude Extract Powder lyophilization->crude_extract column_chromatography Column Chromatography (Sephadex LH-20) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of A7G Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration pure_a7g Purified this compound final_concentration->pure_a7g hplc HPLC-DAD Quantification pure_a7g->hplc

Caption: Workflow for A7G isolation and quantification.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to exert its anti-inflammatory effects by inhibiting the MAPK and AP-1 signaling pathways.[1][2] The following diagram depicts this inhibitory action.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK cJun c-Jun MAPK->cJun AP1 AP-1 cJun->AP1 Inflammation Inflammatory Response (NO, PGE2, TNF-α) AP1->Inflammation A7G This compound A7G->MAPK A7G->cJun

Caption: A7G inhibits LPS-induced inflammation.

References

Synthesis of Apigenin 7-glucuronide for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066), a naturally occurring flavonoid, has garnered significant interest in biomedical research for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its low aqueous solubility and bioavailability can limit its application. Glucuronidation, a key metabolic process, enhances the water solubility of apigenin. Apigenin 7-glucuronide, a major metabolite, is frequently the subject of research to understand the in vivo activity of apigenin. This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of this compound for research purposes, along with methods for its purification and characterization.

Introduction to this compound

Apigenin is a flavone (B191248) found in numerous plants.[1] Following ingestion, apigenin undergoes phase II metabolism, primarily glucuronidation, to form various glucuronide conjugates. This compound is one of the most common metabolites and is often used in research to investigate the biological activities of apigenin in a more bioavailable form. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting signaling pathways such as MAP kinase (MAPK) and activator protein-1 (AP-1).[2][3] Its synthesis in the laboratory is crucial for enabling further research into its pharmacological effects.

Applications in Research

  • Anti-inflammatory Studies: this compound is used to investigate the mechanisms of inflammation. It has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophages.[3][4]

  • Cancer Research: As a stable metabolite of apigenin, it is utilized in studies to understand the anti-proliferative and apoptotic effects of apigenin in various cancer cell lines.

  • Pharmacokinetic Studies: Synthesized this compound serves as a standard for pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of apigenin.

  • Enzyme Inhibition Assays: It has been shown to inhibit various enzymes, including matrix metalloproteinases (MMPs).[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and activity of this compound.

Table 1: Comparison of Synthesis Methods for Flavonoid Glucuronides

Synthesis MethodKey FeaturesTypical YieldsReference
Chemical Synthesis (Koenigs-Knorr) Multi-step process involving protection and deprotection of hydroxyl groups. Reliable for various flavonoids.40-60%[6]
Enzymatic Synthesis (Whole-cell biotransformation) Regiospecific, environmentally friendly, and occurs under mild conditions.Can reach up to 95% conversion[7]
Isolation from Natural Sources Dependent on the plant source and extraction efficiency.Variable, e.g., 16.04 mg/g from Chrysanthemum morifolium[8]

Table 2: Bioactivity of this compound

TargetActivityIC50 ValueReference
MMP-3 Inhibition12.87 µM[5]
MMP-8 Inhibition22.39 µM[5]
MMP-9 Inhibition17.52 µM[5]
MMP-13 Inhibition0.27 µM[5]
TNF-α Release Inhibition-[4]
Nitrite Release Inhibition-[4]

Experimental Protocols

Chemical Synthesis: Modified Koenigs-Knorr Reaction

This protocol describes a general method for the synthesis of flavonoid glucuronides, adapted for this compound. This method involves the protection of the 5- and 4'-hydroxyl groups of apigenin, followed by glycosylation at the 7-hydroxyl group and subsequent deprotection.

Materials:

Procedure:

  • Protection of Apigenin:

    • Dissolve apigenin in acetone and add potassium carbonate.

    • Add benzyl bromide dropwise and reflux the mixture for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture and evaporate the solvent.

    • Purify the resulting 5,4'-di-O-benzylapigenin by silica gel column chromatography.

  • Glycosylation (Koenigs-Knorr Reaction):

    • Dissolve the protected apigenin in a mixture of pyridine and DCM.

    • Add methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate and silver (I) carbonate.

    • Stir the reaction mixture in the dark at room temperature for 48 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture through celite and wash with DCM.

    • Evaporate the solvent and purify the product by silica gel column chromatography to obtain the protected this compound.

  • Deprotection:

    • Deacetylation: Dissolve the protected glucuronide in dry methanol and add a catalytic amount of sodium methoxide. Stir at room temperature for 4 hours. Neutralize with acidic resin and filter. Evaporate the solvent.

    • Debenzylation: Dissolve the deacetylated product in methanol and add Pd/C. Stir the mixture under a hydrogen atmosphere for 12 hours.

    • Filter the catalyst and evaporate the solvent to yield this compound.

  • Purification:

    • Purify the final product by preparative HPLC or Sephadex LH-20 column chromatography.

Enzymatic Synthesis using UDP-glucuronosyltransferase (UGT)

This protocol describes a whole-cell biotransformation approach for the synthesis of this compound. This method utilizes a recombinant microorganism expressing a specific UGT.

Materials:

  • Recombinant E. coli strain expressing a plant UGT (e.g., from Scutellaria baicalensis).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Apigenin.

  • UDP-glucuronic acid (UDPGA) - may be supplemented or produced endogenously by engineered strains.

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).

Procedure:

  • Cultivation of Recombinant Strain:

    • Inoculate a single colony of the recombinant E. coli into LB medium containing the appropriate antibiotic.

    • Grow the culture overnight at 37°C with shaking.

    • Inoculate a larger volume of fresh medium with the overnight culture and grow to an OD600 of 0.6-0.8.

  • Induction and Biotransformation:

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Simultaneously, add a stock solution of apigenin (dissolved in DMSO or ethanol) to the desired final concentration (e.g., 100 µM).

    • If required, supplement the medium with UDPGA.

    • Continue to incubate the culture at a lower temperature (e.g., 20-25°C) for 24-48 hours.

  • Extraction of this compound:

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication) and extract the supernatant with an equal volume of ethyl acetate to remove unreacted apigenin.

    • The aqueous layer containing the more polar this compound can be further purified.

  • Purification:

    • Purify the this compound from the aqueous extract using solid-phase extraction (SPE) followed by preparative HPLC.

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel or Sephadex LH-20 columns are effective for purification.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): A C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is commonly used.[8]

Characterization:

  • HPLC-UV: For purity assessment and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Visualizations

Chemical_Synthesis_Workflow Apigenin Apigenin Protection Protection of 5,4'-OH (Benzyl bromide, K2CO3) Apigenin->Protection Protected_Apigenin 5,4'-di-O-benzylapigenin Protection->Protected_Apigenin Glycosylation Koenigs-Knorr Reaction (Protected glucuronyl bromide, Ag2CO3) Protected_Apigenin->Glycosylation Protected_Glucuronide Protected Apigenin 7-glucuronide Glycosylation->Protected_Glucuronide Deprotection Deprotection (1. NaOMe 2. H2, Pd/C) Protected_Glucuronide->Deprotection Purification Purification (Prep-HPLC) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow Culture Culture Recombinant E. coli (UGT) Induction Induction (IPTG) + Substrate (Apigenin) Culture->Induction Biotransformation Biotransformation (24-48h) Induction->Biotransformation Extraction Extraction Biotransformation->Extraction Purification Purification (SPE, Prep-HPLC) Extraction->Purification Final_Product This compound Purification->Final_Product MAPK_AP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK activates p38 p38 TLR4->p38 activates cJun c-Jun ERK->cJun phosphorylates p38->cJun phosphorylates Apigenin7G This compound Apigenin7G->ERK inhibits phosphorylation Apigenin7G->p38 inhibits phosphorylation AP1 AP-1 cJun->AP1 activates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) AP1->Inflammatory_Genes promotes transcription

References

Application Note: Quantification of Apigenin 7-Glucuronide by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed methodology for the quantification of apigenin (B1666066) 7-glucuronide in various matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol is intended for researchers, scientists, and drug development professionals. Included are comprehensive experimental procedures, instrument parameters, and method validation data.

Introduction

Apigenin, a naturally occurring flavonoid, and its metabolites, such as apigenin 7-glucuronide, are of significant interest in pharmaceutical and nutraceutical research for their potential therapeutic properties. Accurate and precise quantification of these compounds in biological and formulated matrices is crucial for pharmacokinetic, metabolic, and quality control studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a robust, reliable, and cost-effective method for this purpose.[1] This document outlines a validated HPLC-UV method for the determination of this compound.

Principle

The method employs reverse-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is commonly used for the separation of flavonoids.[2][3] The mobile phase typically consists of a mixture of an aqueous solution with a small percentage of acid (e.g., phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile).[2][4] Gradient elution is often utilized to achieve optimal separation.[2][4] Detection and quantification are performed by a UV detector at a wavelength where this compound exhibits maximum absorbance, typically around 335 nm.[4] An internal standard, such as baicalin (B1667713) or rutin, is recommended to ensure accuracy by correcting for variations during sample preparation and injection.[2][4][5]

Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., Baicalin or Rutin

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or deionized)

  • Phosphoric acid or Formic acid (analytical grade)

  • Dichloromethane (for liquid-liquid extraction)

  • Control matrices (e.g., blank cream, plasma, bile)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following parameters have been shown to be effective for the analysis of this compound:

ParameterCondition
HPLC System Shimadzu SPD-M20A with photodiode array detector or equivalent
Column YoungJin Biochrom INNO-P C18 (5 µm, 4.6 × 150 mm) or equivalent C18 column[4]
Mobile Phase A: Distilled water with 0.1% phosphoric acidB: Acetonitrile[4]
Gradient Elution 0-30 min: 10% to 25% B30-40 min: 25% to 10% B40-50 min: 10% B (isocratic)[4]
Flow Rate 1 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 30 °C[4]
Detection Wavelength 335 nm[4]

Experimental Protocols

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in a suitable solvent such as methanol or a mixture of water and acetonitrile (1:1, v/v) to prepare individual stock solutions.[6][7]

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the initial mobile phase to create calibration standards and quality control (QC) samples at various concentrations.[6]

The choice of sample preparation technique depends on the matrix.

5.2.1. For Topical Cream Formulations (Liquid-Liquid Extraction) [4][5][8][9]

  • Accurately weigh a portion of the cream containing this compound.

  • Add a known amount of internal standard.

  • Perform liquid-liquid extraction using dichloromethane.[4][9]

  • Separate the organic phase containing the analyte and internal standard.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

5.2.2. For Biological Samples (Plasma/Blood - Protein Precipitation) [2][6]

  • To a 100 µL aliquot of plasma or blood, add 200 µL of cold acetonitrile containing the internal standard.[2]

  • Vortex the mixture for 1 minute to precipitate proteins.[2]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[2]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[2]

  • Vortex for 30 seconds and centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for HPLC analysis.

5.2.3. For Biological Samples (Bile - Solid-Phase Extraction) [2][6]

  • Dilute 5 µL of bile sample with 1 mL of water containing 0.1% formic acid and the internal standard.[2]

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[2]

  • Load the diluted bile sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.[2]

  • Elute the this compound and internal standard with 1 mL of methanol.[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.[2]

  • Transfer to an autosampler vial for HPLC analysis.

Method Validation

The analytical method should be validated according to standard guidelines to ensure its suitability for the intended purpose.

ParameterTypical Results
Linearity (R²) > 0.995 over the concentration range of 60-140% of the target concentration.[4]
Limit of Detection (LOD) 0.288 µg/mL[4]
Limit of Quantification (LOQ) 0.873 µg/mL[4]
Precision (%RSD) Intraday and interday precision should be < 2%. For a standard solution, a %RSD of 0.56% has been reported.[4]
Accuracy (Recovery) The average recovery rate should be within 98-102%. A recovery of 101.4% has been reported for a sample solution.[4]
Specificity The method should be able to differentiate and quantify this compound in the presence of other components in the matrix.[4][9]

Data Presentation

AnalyteRetention Time (min)
This compound19.8[4]
Baicalin (Internal Standard)24.7[4]
ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2Conforms
Theoretical Plates > 2000Conforms
Repeatability of Peak Area (%RSD) ≤ 2.0%0.4% (A7OG), 0.2% (Baicalin)[4][10]
Validation ParameterSpecificationResult
Linearity (R²) ≥ 0.995> 0.995[4]
LOD (µg/mL) Report Value0.288[4]
LOQ (µg/mL) Report Value0.873[4]
Precision (%RSD) ≤ 2.0%0.56%[4]
Accuracy (%) 98.0 - 102.0%101.4%[4]

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sample Sample (Cream, Plasma, Bile) add_is Add Internal Standard sample->add_is extraction Extraction (LLE, PP, or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration injection Injection into HPLC System filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (335 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated approach for the quantification of this compound in various matrices. The protocol provides the necessary details for successful implementation in a laboratory setting. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Note: LC-MS/MS Method for the Quantitative Analysis of Apigenin 7-glucuronide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Apigenin (B1666066), a natural flavonoid found in various plants, is known for its anti-inflammatory, antioxidant, and anti-cancer properties.[1] A primary metabolic pathway for apigenin is glucuronidation, with Apigenin 7-O-glucuronide (A7G) being a major metabolite. The accurate quantification of A7G in biological matrices like plasma and bile is essential for pharmacokinetic, metabolic, and toxicokinetic studies.[1] However, analyzing flavonoid glucuronides can be challenging, particularly in bile, due to signal suppression from endogenous components like bile acids.[2] This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of A7G.

Quantitative Data Summary

The following tables summarize the established parameters and performance characteristics of the LC-MS/MS method for A7G quantification.

Table 1: LC-MS/MS Method Parameters

Parameter Condition
Liquid Chromatography
Column Resteck C18 Column (50 mm × 2.1 mm, 1.7 μm) or equivalent.[1][2]
Mobile Phase A 0.1% Formic Acid in Water.[1][2]
Mobile Phase B Acetonitrile (B52724).[2]
Flow Rate 0.200 - 0.400 mL/min.[3]
Column Temperature 30 °C.[4][5]
Injection Volume 10 µL.[4][5]
Elution Gradient Elution.
Mass Spectrometry
Instrument Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 5500 QTrap).[1][2]
Ionization Mode Electrospray Ionization (ESI), Positive.[2]
Scan Type Multiple Reaction Monitoring (MRM).[1][2]
Precursor Ion (m/z) 447.0.[1]
Product Ion (m/z) 271.0 (Corresponds to loss of glucuronic acid unit).[1]

| Internal Standard (IS) | Rutin or Baicalin.[1][6] |

Table 2: Calibration Curve and Limit of Quantification (LLOQ)

Matrix Analyte Calibration Range (nM) Correlation Coefficient (r²) LLOQ (nM)
Blood/Plasma Apigenin 7-glucuronide 1.56 - 4000.0 ≥ 0.98 1.56
Bile This compound 10.0 - 5000.0 ≥ 0.98 10.0

Data sourced from references[1][2][6].

Table 3: Method Performance Characteristics

Matrix Analyte QC Concentration Recovery (%) Matrix Effect (%)
Blood & Bile This compound Low, Medium, High > 85 < 20

Data sourced from references[1][2].

Experimental Protocols

1. Materials and Reagents

  • This compound standard (purity ≥ 98%).[1]

  • Internal Standard (IS): Rutin or Baicalin.[1][6]

  • Acetonitrile (LC-MS grade).[1]

  • Methanol (B129727) (LC-MS grade).[1]

  • Water (LC-MS grade).[1]

  • Formic acid (LC-MS grade).[1]

  • Control biological matrices (e.g., rat plasma, bile).[1]

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).[1]

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1.0 mM): Prepare individual stock solutions of this compound and the chosen Internal Standard (IS) in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.[1][7]

  • Working Solutions: Perform serial dilutions of the stock solutions using 50% methanol to create a series of working solutions for calibration standards and quality control (QC) samples.[1]

3. Sample Preparation A critical step to minimize matrix effects and ensure accurate quantification.[6] The chosen protocol depends on the biological matrix.

Protocol 3.1: Plasma/Blood Samples (Protein Precipitation)

  • Pipette 50 µL of the plasma or blood sample into a microcentrifuge tube.[1]

  • Add 150 µL of cold acetonitrile containing the internal standard at a known concentration.[1]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a new, clean tube.[1]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water:acetonitrile).[1]

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 3.2: Bile Samples (Solid Phase Extraction - SPE)

  • Condition SPE Cartridge: Condition an Oasis HLB cartridge (or equivalent) by passing 1 mL of methanol, followed by 1 mL of water.[1]

  • Sample Dilution: Dilute 20 µL of the bile sample with 180 µL of water that contains the internal standard.[1]

  • Load Sample: Load the entire diluted sample onto the conditioned SPE cartridge.[1]

  • Wash Step: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.[1]

  • Elution: Elute the analyte and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.[1]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.[1]

  • Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

G Experimental Workflow for LC-MS/MS Quantification cluster_prep Sample Collection & Preparation cluster_analysis Analysis & Reporting A Biological Sample (Plasma or Bile) B Add Internal Standard A->B C Sample Preparation (SPE or Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Data Processing & Quantification D->E F Result Reporting E->F

Caption: High-level experimental workflow for A7G quantification.

G Detailed Sample Preparation Workflows cluster_plasma Plasma / Blood Matrix cluster_bile Bile Matrix Start Biological Sample with Internal Standard P1 Add Acetonitrile Start->P1 B1 Dilute Sample Start->B1 P2 Vortex & Centrifuge P1->P2 P3 Collect Supernatant P2->P3 End Evaporate to Dryness & Reconstitute P3->End B2 Solid Phase Extraction (SPE) B1->B2 B3 Elute Analyte B2->B3 B3->End Final Ready for LC-MS/MS Injection End->Final

Caption: Sample preparation workflows for plasma and bile matrices.

References

Application Notes and Protocols for the NMR Spectral Analysis of Apigenin 7-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Apigenin (B1666066) 7-glucuronide, a significant flavonoid glycoside. The document includes comprehensive data tables for spectral assignment, a detailed protocol for sample analysis, and a workflow for its isolation and identification.

Introduction

Apigenin 7-glucuronide is a naturally occurring flavonoid found in various plants. It consists of the flavone (B191248) apigenin linked to a glucuronic acid moiety at the 7-position. As a member of the flavonoid class, it is of significant interest to researchers in medicinal chemistry, natural product chemistry, and drug development due to its potential biological activities. Accurate structural elucidation is critical, and NMR spectroscopy is the most powerful technique for this purpose. These notes provide the necessary spectral data and protocols to facilitate the identification and characterization of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the structural characterization of this compound. The data presented is for the closely related compound, Apigenin 7-O-β-D-glycoside, recorded in DMSO-d₆. The chemical shifts for the apigenin aglycone are virtually identical to those of this compound. Minor deviations are expected for the sugar moiety due to the presence of a carboxylic acid group at the C-6'' position in the glucuronide instead of a primary alcohol.

Table 1: ¹H NMR Spectral Data of Apigenin 7-O-β-D-glycoside in DMSO-d₆ (500 MHz) [1]

Positionδ (ppm)MultiplicityJ (Hz)
Aglycone
36.87s
66.43d2.2
86.82d2.2
2', 6'7.95d8.9
3', 5'6.93d8.9
5-OH12.97s
4'-OH10.51s
Glucose Moiety
1''5.44d7.4
2''3.71m
3''- 6''3.27-3.47m
2''-OH5.12s
3''-OH5.07s
4''-OH5.05s
6''-OH4.65s

Table 2: ¹³C NMR Spectral Data of Apigenin 7-O-β-D-glycoside in DMSO-d₆ (125 MHz) [1]

Positionδ (ppm)
Aglycone
2163.4
3103.5
4182.5
5157.4
6100.3
7164.7
895.3
9161.9
10105.8
1'121.4
2', 6'129.1
3', 5'116.5
4'161.6
Glucose Moiety
1''99.9
2''73.5
3''77.6
4''69.9
5''76.9
6''63.5

Experimental Protocol for NMR Analysis

This section details a standard protocol for the acquisition of NMR spectra for flavonoid glycosides like this compound.

3.1. Sample Preparation

  • Purity Check : Ensure the isolated compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed using High-Performance Liquid Chromatography (HPLC).

  • Sample Weighing : Accurately weigh approximately 5-10 mg of the purified this compound.

  • Dissolution : Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is the solvent of choice for most flavonoids due to its excellent dissolving power and its ability to allow for the observation of exchangeable protons (e.g., hydroxyls).[2][3]

  • Transfer : Transfer the solution to a standard 5 mm NMR tube.

  • Standard : Tetramethylsilane (TMS) can be used as an internal standard for referencing the chemical shifts to 0 ppm.[1][3]

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and resolution.[1][3]

  • Tuning and Shimming : Tune the probe for both ¹H and ¹³C frequencies and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition :

    • Experiment : Standard 1D proton experiment.

    • Temperature : 25°C.

    • Referencing : Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.[2]

    • Parameters : Typical parameters include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Experiment : Standard 1D carbon experiment with proton decoupling.

    • Referencing : Reference the spectrum to the DMSO solvent peak at 39.5 ppm.[1][2]

    • Parameters : Typical parameters include a spectral width of 220-240 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR Experiments (for full structural confirmation) :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and linking the sugar unit to the aglycone.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound from a plant source.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Plant Material (e.g., leaves, flowers) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction fractionation Solvent Partitioning (e.g., Hexane, EtOAc, n-BuOH) extraction->fractionation column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Isolated Apigenin 7-glucuronide (>95% purity) prep_hplc->pure_compound nmr_analysis NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr_analysis ms_analysis Mass Spectrometry (ESI-MS) pure_compound->ms_analysis final_structure Structure Confirmed nmr_analysis->final_structure ms_analysis->final_structure

Caption: Workflow for Isolation and Structural Elucidation.

Conclusion

The provided NMR data and protocols offer a robust framework for the unambiguous identification of this compound. By employing high-field NMR spectroscopy and a combination of 1D and 2D experiments, researchers can confidently elucidate the structure of this and other related flavonoid glycosides. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reproducible spectral data, which is fundamental for advancing research in natural product chemistry and drug discovery.

References

Application Notes and Protocols for Apigenin 7-glucuronide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-glucuronide (A7G), a major metabolite of the dietary flavonoid apigenin, is a promising natural compound with a wide range of pharmacological activities.[1] Extensive research has highlighted its potential as an anti-inflammatory and anti-cancer agent.[1][2] These application notes provide detailed protocols for key cell-based assays to investigate the bioactivity of A7G, along with expected quantitative outcomes and insights into its molecular mechanisms.

I. Evaluation of Anti-Inflammatory Activity

A7G has demonstrated significant anti-inflammatory effects by modulating key signaling pathways in immune cells.[2] A standard model for assessing these effects is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Data Presentation: Anti-inflammatory Effects of this compound
Cell LineMediatorA7G Concentration (µM)Observed EffectReference
RAW 264.7Nitric Oxide (NO)100Significant Inhibition[1]
RAW 264.7Prostaglandin E2 (PGE2)100Significant Inhibition[1]
RAW 264.7TNF-α10, 50, 100Dose-dependent Inhibition[1]
RAW 264.7iNOS mRNA10, 50, 100Dose-dependent Suppression[1]
RAW 264.7COX-2 mRNA10, 50, 100Dose-dependent Suppression[1]

Experimental Workflow: Anti-inflammatory Activity Screening

cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Endpoint Analysis seed_cells Seed RAW 264.7 cells in 96-well plates pre_treat Pre-treat with A7G for 1h seed_cells->pre_treat stimulate Stimulate with LPS (1 µg/mL) for 24h pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant no_assay Nitric Oxide (Griess Assay) collect_supernatant->no_assay cytokine_assay Cytokine Measurement (ELISA) collect_supernatant->cytokine_assay

Caption: Workflow for screening the anti-inflammatory activity of A7G.

Signaling Pathway: Inhibition of LPS-Induced Inflammation

A7G exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[2]

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK AP1 AP-1 (c-Jun) MAPK->AP1 Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) AP1->Inflammation A7G This compound A7G->MAPK Inhibits Phosphorylation

Caption: A7G inhibits LPS-induced inflammation via the MAPK/AP-1 pathway.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Purpose: To determine the non-toxic concentration range of A7G.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of A7G (e.g., 12.5, 25, 50, 100 µM) and incubate for 24 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1]

  • Solubilization: Carefully aspirate the supernatant and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 550 nm using a microplate reader.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Treatment: Seed RAW 264.7 cells and treat with A7G and LPS as described in the workflow.

  • Sample Collection: After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.[1]

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[1]

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[1]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite (B80452) standard curve.

Protocol 3: Cytokine Measurement (ELISA)

  • Cell Treatment: Seed RAW 264.7 cells and treat with A7G and LPS as described in the workflow.

  • Sample Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants.[1]

  • ELISA Procedure: Measure the concentration of TNF-α, IL-6, or other cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's protocol.

II. Evaluation of Anti-Cancer Activity

A7G and its aglycone, apigenin, have demonstrated anti-cancer properties by inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle in various cancer cell lines.

Data Presentation: Anti-Cancer Effects of this compound and Related Compounds
Cell LineCompoundAssayConcentrationObserved EffectReference
HCT116 (Colon Cancer)Apigenin-7-O-glucosideMTT20-80 µMDose-dependent decrease in cell viability
HeLa (Cervical Cancer)Apigenin-7-O-glucosideMTT47.26 µM (IC50 at 48h)Inhibition of proliferation[3]
T24 (Bladder Cancer)ApigeninApoptosis (Flow Cytometry)80 µM22.2% apoptotic cells[4]
T24 (Bladder Cancer)ApigeninCell Cycle Analysis20-160 µMG2/M phase arrest[4]
MCF-7 (Breast Cancer)Apigenin-7-O-β-D-glucuronide methyl esterMTT40.17 µg/mL (IC50)Cytotoxic effect[5]

Experimental Workflow: Anti-Cancer Activity Screening

cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Mechanism of Action seed_cells Seed Cancer Cells treat_a7g Treat with A7G seed_cells->treat_a7g viability Cell Viability (MTT) treat_a7g->viability apoptosis Apoptosis (Annexin V/PI) treat_a7g->apoptosis cell_cycle Cell Cycle (PI Staining) treat_a7g->cell_cycle migration Cell Migration (Wound Healing) treat_a7g->migration western_blot Western Blot (Signaling Proteins) treat_a_lot treat_a_lot treat_a_lot->western_blot

Caption: Workflow for screening the anti-cancer activity of A7G.

Signaling Pathway: Inhibition of Cancer Cell Proliferation and Survival

A key mechanism for the anti-cancer effect of A7G and related flavonoids involves the inhibition of the pro-survival PI3K/Akt/mTOR signaling pathway.[6]

GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation A7G This compound A7G->PI3K Inhibits

Caption: A7G inhibits the pro-survival PI3K/Akt/mTOR pathway.

Experimental Protocols

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Purpose: To quantify A7G-induced apoptosis.

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with various concentrations of A7G for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)

  • Purpose: To determine the effect of A7G on cell cycle progression.

  • Cell Treatment: Treat cells with A7G as described for the apoptosis assay.

  • Cell Fixation: Harvest cells and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 6: Cell Migration Assay (Wound Healing/Scratch Assay)

  • Purpose: To assess the effect of A7G on cancer cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the monolayer with a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing various concentrations of A7G.

  • Image Acquisition: Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24 hours).

  • Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay Using Apigenin 7-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-glucuronide (AG), a major metabolite of the dietary flavonoid apigenin, has demonstrated significant anti-inflammatory properties in various in vitro models.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory effects of this compound, focusing on its mechanism of action in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This document is intended to guide researchers in pharmacology, cell biology, and drug discovery in evaluating the therapeutic potential of this compound.

The primary anti-inflammatory mechanism of this compound involves the suppression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[2][3] This is achieved through the inhibition of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) pathways, which regulate the expression of inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators

MediatorThis compound Concentration (µM)Observed EffectReference
Nitric Oxide (NO)100Significant Inhibition[5]
Prostaglandin E2 (PGE2)100Significant Inhibition[5]
TNF-α10, 50, 100Dose-dependent Inhibition[1]
iNOS mRNA10, 50, 100Dose-dependent Suppression[1]
COX-2 mRNA10, 50, 100Dose-dependent Suppression[1]

Table 2: IC50 Values of this compound and Related Compounds

CompoundTargetIC50 (µM)Reference
Apigenin 7-O-β-D-glucuronide methyl esterCOX-242.55 µg/ml[6]
Apigenin 7-O-glucuronideMMP-312.87[7]
Apigenin 7-O-glucuronideMMP-822.39[7]
Apigenin 7-O-glucuronideMMP-917.52[7]
Apigenin 7-O-glucuronideMMP-130.27[7]
Apigenin 7-O-glucuronidePTP1B7.14[7]
Apigenin 7-O-glucuronideAChE62.96[7]
Apigenin 7-O-glucuronideAldose Reductase107.1[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for its in vitro evaluation.

This compound Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (p38, ERK) TLR4->MAPK_pathway Activates AP1 AP-1 (c-Jun) MAPK_pathway->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Upregulates Transcription Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α) Inflammatory_Genes->Inflammatory_Mediators Leads to Production AG This compound AG->MAPK_pathway Inhibits Phosphorylation AG->AP1 Inhibits Translocation

Caption: this compound inhibits the LPS-induced inflammatory response by targeting the MAPK/AP-1 signaling pathway.

Experimental Workflow for In Vitro Anti-inflammatory Assay Start Start Cell_Culture 1. Cell Culture (RAW 264.7 Macrophages) Start->Cell_Culture Cell_Viability 2. Cell Viability Assay (MTT) (Determine non-toxic concentrations of AG) Cell_Culture->Cell_Viability Treatment 3. Treatment (Pre-treat with AG, then stimulate with LPS) Cell_Viability->Treatment Incubation 4. Incubation (e.g., 24 hours) Treatment->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis 6. Cell Lysis for RNA/Protein Incubation->Cell_Lysis NO_Assay 7a. Nitric Oxide Assay (Griess Assay) Supernatant_Collection->NO_Assay PGE2_Assay 7b. PGE2/Cytokine Assay (ELISA) Supernatant_Collection->PGE2_Assay qPCR 8a. Gene Expression Analysis (RT-qPCR for iNOS, COX-2, TNF-α) Cell_Lysis->qPCR Western_Blot 8b. Protein Expression Analysis (Western Blot for MAPK, AP-1) Cell_Lysis->Western_Blot Data_Analysis 9. Data Analysis and Interpretation NO_Assay->Data_Analysis PGE2_Assay->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for evaluating the anti-inflammatory activity of this compound in vitro.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Materials:

    • RAW 264.7 cells

    • 96-well plates

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[5]

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM).[5] Include a vehicle control (DMSO).

    • Incubate for 24 hours.[5]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Materials:

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat as described for the anti-inflammatory assay (see section 5).

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant.[5]

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.[5]

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.[5]

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Materials:

    • ELISA kits for TNF-α, IL-6, or other cytokines of interest.

    • Supernatant from treated cells.

  • Protocol:

    • Seed RAW 264.7 cells and treat as described for the anti-inflammatory assay.

    • After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants.

    • Measure the concentration of the target cytokine in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[5]

In Vitro Anti-inflammatory Assay Protocol
  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, larger plates for RNA/protein extraction).

    • Allow cells to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS (from E. coli).[3] Include a vehicle control (no AG, no LPS) and a positive control (LPS only).

    • Incubate for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for NO and cytokine analysis).[4]

    • Collect the supernatant for NO and cytokine analysis (Protocols 3 and 4).

    • Lyse the cells for RNA or protein extraction for subsequent analysis (e.g., RT-qPCR, Western Blot).

Gene Expression Analysis (RT-qPCR)
  • Protocol:

    • Isolate total RNA from the cell lysates using a suitable RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform real-time quantitative PCR (RT-qPCR) using primers specific for iNOS, COX-2, TNF-α, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

Western Blot Analysis
  • Protocol:

    • Extract total protein from cell lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total forms of p38, ERK, and c-Jun.

    • Incubate with a suitable HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Application Note: Measuring Nitric Oxide Inhibition by Apigenin 7-glucuronide in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin 7-glucuronide (A7G), a primary metabolite of the flavonoid apigenin, is a naturally occurring compound recognized for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] In the context of inflammation, nitric oxide (NO) is a key signaling molecule. While it is crucial for host defense, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages can lead to chronic inflammation and tissue damage.[3][4]

The murine macrophage cell line, RAW 264.7, is a widely accepted model for studying inflammatory responses.[3][4][5] Stimulation of these cells with bacterial lipopolysaccharide (LPS) triggers a signaling cascade that results in the expression of iNOS and the subsequent production of large quantities of NO.[5][6] This application note provides detailed protocols to measure the inhibitory effect of this compound on LPS-induced nitric oxide production in RAW 264.7 cells, a critical step in evaluating its therapeutic potential.

Mechanism of Action: A7G Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening in key intracellular signaling pathways. In LPS-stimulated macrophages, A7G has been shown to suppress the production of NO by inhibiting the expression of the iNOS gene.[6][7] This is achieved by targeting upstream signaling cascades, specifically the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways.[2][6][8] A7G treatment inhibits the phosphorylation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK), which in turn prevents the translocation of the transcription factor c-Jun (a component of AP-1) into the nucleus.[6][7] This disruption prevents the transcription of pro-inflammatory genes like iNOS, thereby reducing NO synthesis.

cluster_cell RAW 264.7 Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Activation (p38, ERK) TLR4->MAPK Activates AP1 AP-1 Activation (c-Jun) MAPK->AP1 Phosphorylates AP1_nuc AP-1 Translocation AP1->AP1_nuc Translocates iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Produces A7G This compound A7G->MAPK Inhibits iNOS_gene iNOS Gene Transcription AP1_nuc->iNOS_gene Induces iNOS_gene->iNOS_protein Leads to

A7G inhibits LPS-induced NO production via the MAPK/AP-1 pathway.
Experimental Workflow

The overall experimental process involves culturing RAW 264.7 cells, pre-treating them with various concentrations of A7G, inducing an inflammatory response with LPS, and finally, quantifying NO production and assessing cell viability.

cluster_analysis 6. Analysis start Start seed 1. Seed RAW 264.7 Cells (e.g., 5 x 10⁴ cells/well) start->seed pretreat 2. Pre-treat with A7G (1 hour) seed->pretreat induce 3. Induce Inflammation (1 µg/mL LPS) pretreat->induce incubate 4. Incubate (24 hours) induce->incubate collect 5. Collect Supernatant incubate->collect mtt Cell Viability Assessment (MTT Assay) incubate->mtt Parallel Plate griess Nitric Oxide Measurement (Griess Assay) collect->griess end End griess->end mtt->end

Workflow for measuring A7G-mediated inhibition of nitric oxide.
Data Presentation

Quantitative data should be organized to clearly demonstrate the dose-dependent effects of this compound.

Table 1: Inhibitory Effects of A7G on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Mediator A7G Concentration Observed Effect Reference
Nitric Oxide (NO) 1-10 µg/mL Dose-dependent inhibition (30.7% to 97.1%) [9][10]
Nitric Oxide (NO) 100 µM Significant inhibition [1]
iNOS mRNA 10, 50, 100 µM Dose-dependent suppression [6][7]
TNF-α 5, 10 µg/mL Dose-dependent inhibition (26.2% to 83.8%) [9][10]
TNF-α mRNA 10, 50, 100 µM Dose-dependent suppression [6][7]
Prostaglandin E₂ (PGE₂) 100 µM Significant inhibition [7]

| COX-2 mRNA | 10, 50, 100 µM | Dose-dependent suppression |[6][7] |

Table 2: Typical Reagent Concentrations

Reagent Stock Concentration Working Concentration Purpose
RAW 264.7 Cells N/A 5 x 10⁴ - 1 x 10⁵ cells/well Cell model
This compound 10-100 mM in DMSO 1-100 µM Test compound
Lipopolysaccharide (LPS) 1 mg/mL in PBS 1 µg/mL Inflammatory stimulus
MTT Reagent 5 mg/mL in PBS 0.5 mg/mL Viability indicator

| Griess Reagent | N/A | See Protocol 5.3 | Nitrite (B80452) detection |

Detailed Experimental Protocols

Protocol 5.1: Culturing RAW 264.7 Macrophages

This protocol outlines the standard procedure for the maintenance of the RAW 264.7 cell line.

  • Materials:

    • RAW 264.7 cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

    • 10% Heat-inactivated Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell scraper

    • Tissue culture flasks (T-75) and plates (96-well)

    • Humidified incubator (37°C, 5% CO₂)

  • Procedure:

    • Maintain RAW 264.7 cells in T-75 flasks with complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Grow cells in a humidified incubator at 37°C with 5% CO₂.

    • For sub-culturing, gently dislodge the adherent cells using a cell scraper. Avoid using trypsin-EDTA if possible, as it can alter cell surface receptors.

    • Re-suspend cells in fresh medium and seed into new flasks at a sub-cultivation ratio of 1:3 to 1:6.[11]

    • Replace the medium every 2-3 days. Ensure cells do not exceed 80-90% confluency.

Protocol 5.2: Cell Viability Assay (MTT)

This assay is critical to confirm that the observed reduction in NO is not due to A7G-induced cytotoxicity.[3][12]

  • Purpose: To determine the non-cytotoxic concentration range of A7G.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[2]

    • Treatment: Replace the old medium with fresh medium containing various concentrations of A7G (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control. Incubate for 24 hours.[1]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1]

    • Solubilization: Carefully remove the supernatant. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the purple formazan (B1609692) crystals.[1][3]

    • Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 540-570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 5.3: Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite (NO₂⁻), in the supernatant.[4][11]

  • Procedure:

    • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

    • Pre-treat the cells with various non-cytotoxic concentrations of A7G for 1 hour.[2]

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls: untreated cells, cells with LPS only, and cells with A7G only.[2]

    • Sample Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[1][4]

    • Standard Curve: Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 0-100 µM) in culture medium.

    • Griess Reaction:

      • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing supernatant or standard.[1]

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[1]

      • Incubate for another 10 minutes at room temperature, protected from light.

    • Measurement: Measure the absorbance at 540-550 nm within 30 minutes.[11][13]

    • Data Analysis: Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings. Plot the standard curve and determine the nitrite concentration in the samples by interpolation. The percentage of NO inhibition can be calculated relative to the LPS-only control.

References

Application Notes and Protocols: The Effect of Apigenin 7-Glucuronide on Cytokine Production in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a key pathological feature of numerous diseases. Macrophages, as central players in the innate immune system, orchestrate inflammatory responses through the production of various cytokines and inflammatory mediators. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Apigenin (B1666066) 7-glucuronide (A7G), a major metabolite of the dietary flavonoid apigenin, has demonstrated significant anti-inflammatory properties.[1][2] These notes provide a comprehensive overview of the effects of A7G on cytokine production in macrophages, detailing the underlying molecular mechanisms and providing standardized protocols for in vitro investigation.

Mechanism of Action

Apigenin 7-glucuronide exerts its anti-inflammatory effects primarily by inhibiting key signaling pathways involved in the inflammatory response in macrophages.[3][4][5] Upon stimulation with LPS, Toll-like receptor 4 (TLR4) on the macrophage surface initiates a downstream signaling cascade. This cascade activates transcription factors such as activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), which are crucial for the expression of pro-inflammatory genes.[6]

A7G has been shown to suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK), which in turn inhibits the activation of the AP-1 transcription factor.[3][4] By attenuating the MAPK and AP-1 signaling pathways, A7G effectively reduces the expression and secretion of pro-inflammatory cytokines like TNF-α and other inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2][3][4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentrationNO Production (% of LPS Control)
Control-Not specified
LPS1 µg/mL100%
A7G + LPS1 µg/mL69.3%
A7G + LPS5 µg/mLReverted to basal levels
A7G + LPS10 µg/mLReverted to basal levels

Data adapted from Marrassini et al. (2020).[2]

Table 2: Effect of this compound on TNF-α Production

TreatmentConcentrationTNF-α Production (% of LPS Control)
Control-Not specified
LPS1 µg/mL100%
A7G + LPS5 µg/mL73.8%
A7G + LPS10 µg/mL16.2%

Data adapted from Marrassini et al. (2020).[2]

Table 3: Dose-Dependent Inhibition of PGE2 and TNF-α Secretion by this compound

TreatmentConcentration (µM)PGE2 Secretion (pg/mL)TNF-α Secretion (pg/mL)
Control-Not specifiedNot specified
LPS1 µg/mL~350~6000
A7G + LPS12.5~250~5000
A7G + LPS25~180~4000
A7G + LPS50~100~3000
A7G + LPS100~50~2000

Data are approximate values interpreted from graphical representations in Hu et al. (2016).[3][4][5]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol details the steps to assess the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (A7G)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.[7][8]

  • Pre-treatment: Prepare various concentrations of A7G in DMEM. Remove the existing medium from the wells and add the A7G solutions. Incubate for 1 hour.[1]

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no LPS, no A7G) and a positive control group (LPS only).[1][7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for cytokine analysis.[7]

  • Cytokine Measurement:

    • Nitric Oxide (NO): Mix 50 µL of the supernatant with 50 µL of Griess Reagent. Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[1]

    • TNF-α, IL-6, IL-1β: Measure the concentration of these cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.[7][9][10]

Protocol 2: Western Blot Analysis of MAPK Signaling Pathway

This protocol is for assessing the effect of A7G on the phosphorylation of key proteins in the MAPK signaling pathway.

Materials:

  • RAW 264.7 cells

  • A7G and LPS

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (phospho-ERK, phospho-p38, total ERK, total p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with A7G for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.[10][11]

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 50 µg) on SDS-PAGE gels and transfer to PVDF membranes.[11]

    • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed RAW 264.7 Cells (1x10^5 cells/well) adhere Incubate Overnight (37°C, 5% CO2) seed->adhere pretreat Pre-treat with A7G (1 hour) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_final Incubate (24 hours) stimulate->incubate_final collect Collect Supernatant incubate_final->collect elisa Cytokine Measurement (ELISA for TNF-α, IL-6) (Griess for NO) collect->elisa

Caption: Experimental workflow for assessing A7G's anti-inflammatory effect.

Signaling_Pathway cluster_nucleus Cellular Compartment LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_cascade MAPK Cascade (p38, ERK) TLR4->MAPK_cascade Activates AP1 AP-1 MAPK_cascade->AP1 Phosphorylates Nucleus Nucleus AP1->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Cytokines Cytokine Production (TNF-α, etc.) Gene_Expression->Cytokines A7G This compound A7G->MAPK_cascade Inhibits Phosphorylation

Caption: A7G inhibits cytokine production via the MAPK/AP-1 signaling pathway.

References

Application Notes and Protocols for In Vivo Experimental Design of Apigenin 7-glucuronide Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin (B1666066) 7-glucuronide (A7G), a major metabolite of the dietary flavonoid apigenin, has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] Glucuronidation is a primary metabolic pathway for apigenin, and understanding the in vivo behavior of A7G is crucial for evaluating its therapeutic efficacy and mechanism of action.[4][5] These application notes provide detailed experimental designs and protocols for conducting in vivo studies with A7G in rodent models, focusing on pharmacokinetics, anti-inflammatory, and anti-cancer applications.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Apigenin and Apigenin 7-glucuronide (A7G) in Rats
ParameterOral Administration of Apigenin (50 mg/kg)Oral Administration of A7G (50 mg/kg)Intravenous Administration of A7G (10 mg/kg)
Cmax (ng/mL) 18.2 ± 5.63286.4 ± 854.715432.1 ± 3128.9
Tmax (h) 0.250.50.083
AUC (ng·h/mL) 35.4 ± 10.88974.3 ± 2145.66342.8 ± 1543.2
Oral Bioavailability (F) 0.708%Not ApplicableNot Applicable

Data sourced from a pharmacokinetic study in rats.[5] AUC refers to the area under the plasma concentration-time curve. Cmax is the maximum plasma concentration, and Tmax is the time to reach Cmax.

Table 2: Efficacy of this compound (A7G) in a Murine Model of Endotoxin (B1171834) Shock
Treatment GroupDose (mg/kg)Survival Rate (%)Serum TNF-α Level (pg/mL)
Control (LPS only)-20High
A7G + LPS560Significantly Reduced
A7G + LPS1080Significantly Reduced

Data adapted from a study on LPS-induced endotoxin shock in mice.[6] A7G was administered intraperitoneally 1 hour before LPS challenge.

Experimental Protocols

Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of A7G following oral and intravenous administration in rats.

Animal Model: Male Sprague-Dawley rats (240 ± 20 g).[5]

Materials:

  • This compound (A7G)

  • Vehicle for oral administration: 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[5]

  • Vehicle for intravenous administration: Saline, ethanol, and polyethylene (B3416737) glycol mixture.

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22-25°C, 12-hour light/dark cycle) with free access to food and water.[5]

  • Dosing:

    • Oral Administration: Administer A7G suspended in 0.5% CMC-Na solution via oral gavage at a dose of 50 mg/kg.[5]

    • Intravenous Administration: Administer A7G dissolved in the vehicle via the tail vein at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of A7G in plasma samples using a validated LC-MS/MS method.[4]

In Vivo Anti-Inflammatory Efficacy Study: LPS-Induced Endotoxemia in Mice

Objective: To evaluate the protective effect of A7G against lipopolysaccharide (LPS)-induced endotoxin shock in mice.

Animal Model: Male C57BL/6 mice (6-8 weeks old).

Materials:

  • This compound (A7G)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Syringes and needles for injection

  • ELISA kits for cytokine analysis (e.g., TNF-α)

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week.

  • Treatment Groups:

    • Group 1: Vehicle control (saline)

    • Group 2: LPS only (e.g., 15 mg/kg, intraperitoneal injection)

    • Group 3: A7G (5 mg/kg, intraperitoneal injection) + LPS

    • Group 4: A7G (10 mg/kg, intraperitoneal injection) + LPS.[6]

  • Dosing: Administer A7G or vehicle 1 hour prior to the LPS challenge.

  • Induction of Endotoxemia: Inject LPS intraperitoneally.

  • Monitoring: Monitor the survival of the animals for up to 72 hours.

  • Cytokine Analysis: At a predetermined time point (e.g., 2 hours post-LPS injection), collect blood via cardiac puncture, separate serum, and measure the levels of pro-inflammatory cytokines such as TNF-α using ELISA kits.

In Vivo Anti-Cancer Efficacy Study: Xenograft Tumor Model

Objective: To assess the anti-tumor activity of A7G in a human cancer xenograft model. While direct in vivo studies on A7G for cancer are less common than for its aglycone, apigenin, this protocol provides a general framework. Studies have shown apigenin at 35 mg/kg can hinder xenograft tumor development.[7]

Animal Model: Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.

Materials:

  • Human cancer cell line (e.g., colorectal cancer cell line HCT116)[8]

  • Matrigel

  • This compound (A7G)

  • Vehicle for administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: A7G (dose to be determined based on preliminary studies, e.g., 25-50 mg/kg, daily oral gavage)

    • Group 3: Positive control (a standard chemotherapeutic agent)

  • Dosing: Administer A7G or vehicle daily.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Mandatory Visualization

G Experimental Workflow for In Vivo Pharmacokinetic Study cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (Sprague-Dawley Rats) dosing_prep Dosing Preparation (Oral & IV Formulations) acclimatization->dosing_prep dosing Dosing (Oral or IV Administration) dosing_prep->dosing sampling Serial Blood Sampling (Predetermined Time Points) dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep analysis LC-MS/MS Analysis (Quantification of A7G) plasma_prep->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis

Caption: Workflow for a preclinical pharmacokinetic study of this compound.

G Signaling Pathway of A7G in LPS-Induced Inflammation cluster_mapk MAPK Pathway cluster_key Legend LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK A7G This compound A7G->p38 Inhibits Phosphorylation A7G->ERK Inhibits Phosphorylation AP1 AP-1 (c-Jun) A7G->AP1 Inhibits Translocation p38->AP1 ERK->AP1 nucleus Nucleus AP1->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α) inflammation Inflammation inflammatory_genes->inflammation key LPS: Lipopolysaccharide TLR4: Toll-like Receptor 4 MAPK: Mitogen-activated Protein Kinase ERK: Extracellular signal-regulated kinase AP-1: Activator protein-1 iNOS: Inducible nitric oxide synthase COX-2: Cyclooxygenase-2 TNF-α: Tumor necrosis factor-alpha

Caption: A7G inhibits LPS-induced inflammation via the MAPK/AP-1 signaling pathway.[9]

G Apigenin/A7G Modulated Signaling Pathways in Cancer cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway Apigenin_A7G Apigenin / A7G PI3K PI3K Apigenin_A7G->PI3K Inhibits JAK JAK Apigenin_A7G->JAK Inhibits NFkB NF-κB Apigenin_A7G->NFkB Inhibits Apoptosis Apoptosis Apigenin_A7G->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Cell_Proliferation NFkB->Cell_Proliferation

References

Application Notes: Apigenin 7-glucuronide for Studying MAP Kinase Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apigenin 7-glucuronide (AG), a primary active flavonoid derivative and metabolite of apigenin, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and antioxidant properties.[1][2][3] These effects are largely attributed to its ability to modulate key intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular processes such as inflammation, proliferation, and apoptosis.[4][5] this compound serves as a valuable chemical tool for researchers studying these processes, offering a targeted approach to investigate the roles of specific MAPK members in response to stimuli like lipopolysaccharide (LPS).[1][6] These notes provide detailed data, protocols, and visualizations for utilizing this compound in the study of MAPK signaling.

Mechanism of Action

This compound has been demonstrated to exert its anti-inflammatory effects by selectively inhibiting the phosphorylation of specific kinases within the MAPK pathway. In models such as LPS-stimulated RAW 264.7 macrophages, AG treatment leads to a significant reduction in the phosphorylation of p38 MAPK and ERK.[1][2][4] This inhibition prevents the activation of downstream transcription factors, particularly activator protein-1 (AP-1), which is critical for the expression of pro-inflammatory genes.[1][6] Consequently, the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) is suppressed in a dose-dependent manner.[1][2] It is noteworthy that AG's inhibitory action is specific, as it does not appear to affect the JNK branch of the MAPK pathway in this context.[4]

Data Presentation

The following tables summarize the quantitative effects of this compound on inflammatory mediators and MAPK signaling in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

MediatorCell LineStimulantAG Concentration (µM)Observed EffectReference
Nitric Oxide (NO)RAW 264.7LPS (1 µg/mL)100Significant Inhibition[3]
Prostaglandin E2 (PGE2)RAW 264.7LPS (1 µg/mL)100Significant Inhibition[3]
TNF-αRAW 264.7LPS (1 µg/mL)10, 50, 100Dose-dependent Inhibition[1][3]
iNOS mRNA ExpressionRAW 264.7LPS (1 µg/mL)10, 50, 100Dose-dependent Suppression[1][3]
COX-2 mRNA ExpressionRAW 264.7LPS (1 µg/mL)10, 50, 100Dose-dependent Suppression[1][3]

Table 2: Effects of this compound on MAPK Pathway Phosphorylation

Target ProteinCell LineStimulantAG Concentration (µM)Observed EffectReference
Phospho-p38 MAPKRAW 264.7LPS (1 µg/mL)10, 50, 100Dose-dependent Inhibition[1][4]
Phospho-ERKRAW 264.7LPS (1 µg/mL)10, 50, 100Dose-dependent Inhibition[1][4]
Phospho-JNKRAW 264.7LPS (1 µg/mL)Not specifiedNo significant inhibition[4]

Visualizations

MAPK Signaling Pathway Inhibition by this compound

cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 ERK ERK MEK1_2->ERK JNK JNK MKK4_7->JNK AP1 AP-1 (c-Jun) p38->AP1 ERK->AP1 Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) AP1->Inflammation AG This compound AG->p38 AG->ERK

Caption: AG inhibits LPS-induced inflammation via the MAPK pathway.

General Experimental Workflow

cluster_analysis 7. Downstream Analysis A 1. Seed Cells (e.g., RAW 264.7 at 5 x 10⁴ cells/well) B 2. Incubate (24 hours) A->B C 3. Pre-treat with this compound (Various concentrations for 1-2 hours) B->C D 4. Induce Inflammation (e.g., 1 µg/mL LPS) C->D E 5. Incubate (e.g., 24 hours) D->E F 6. Collect Supernatant & Lyse Cells E->F G ELISA (Cytokines) F->G H Griess Assay (NO) F->H I Western Blot (p-MAPK) F->I J MTT Assay (Viability) F->J

Caption: Workflow for screening AG's anti-inflammatory activity.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol is designed for RAW 264.7 macrophage cells, a common model for studying LPS-induced inflammation.

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability/ELISA, 6-well for Western Blot) at a density that will result in 70-80% confluency at the time of treatment. A typical density for a 96-well plate is 5 x 10⁴ cells/well.[7]

  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7][8]

  • A7G Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock to desired final concentrations (e.g., 10, 50, 100 µM) in fresh cell culture medium. Remove the old medium from the cells and replace it with the AG-containing medium. Include a vehicle control (DMSO at the same final concentration as the highest AG dose). Incubate for 1-2 hours.[4][7]

  • LPS Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group that receives no LPS.[4][7]

  • Final Incubation: Incubate the cells for the desired period. For cytokine and NO analysis, a 24-hour incubation is common.[7] For analyzing MAPK phosphorylation, a much shorter time (e.g., 15-60 minutes) is required as phosphorylation is a rapid and transient event.[4]

Protocol 2: Western Blot for MAPK Phosphorylation

  • Cell Lysis: Following treatment (as per Protocol 1 with a short LPS stimulation time), wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p38, total-p38, phospho-ERK, and total-ERK. Dilute antibodies according to the manufacturer's recommendations.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the ratio of phosphorylated to total protein.

Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)

  • Sample Collection: After the 24-hour incubation period (Protocol 1), carefully collect 50 µL of the cell culture supernatant from each well of a 96-well plate.[3]

  • Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the 50 µL of supernatant.[3][7]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the NO concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[7]

Protocol 4: Cytokine Measurement (ELISA)

  • Sample Collection: Collect cell culture supernatants after the 24-hour incubation period (Protocol 1). Centrifuge to remove any cellular debris.

  • ELISA Procedure: Measure the concentration of cytokines such as TNF-α and PGE2 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]

  • Execution: Follow the manufacturer's specific instructions for the chosen kit, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate, and finally stopping the reaction to measure absorbance.

  • Analysis: Calculate cytokine concentrations based on the standard curve provided with the kit.

References

Troubleshooting & Optimization

Apigenin 7-glucuronide solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of Apigenin 7-glucuronide. It includes a comprehensive solubility profile, detailed experimental protocols, troubleshooting guides, and answers to frequently asked questions to facilitate seamless experimentation.

Solubility Profile

The solubility of this compound can vary based on the solvent, temperature, and purity of the compound. Below is a summary of reported solubility data in common laboratory solvents. It is important to note that values can differ between suppliers and batches.

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO10 - 25022.4 - 560.09Highly soluble. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility.[1][2] Sonication or gentle warming may be required for complete dissolution.[1]
DMF10~22.4Soluble.
PBS (pH 7.2)1~2.24Slightly soluble.
WaterSlightly Soluble-Considered slightly soluble in water.[3][4]
EthanolInsoluble-Generally considered insoluble.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, water, PBS)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The exact amount should be more than what is expected to dissolve.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of this compound in the solvent at known concentrations.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standards.

    • Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the peak area.

    • Calculate the concentration of this compound in the original supernatant using the calibration curve and accounting for the dilution factor. This concentration represents the thermodynamic solubility.

Troubleshooting and FAQs

Q1: My this compound is not dissolving in DMSO, even though the datasheet indicates high solubility. What could be the problem?

A1: There are a few potential reasons for this issue:

  • Hygroscopic DMSO: DMSO readily absorbs moisture from the air. "Wet" DMSO has a significantly lower solvating power for many compounds, including this compound.[1] Always use fresh, anhydrous DMSO from a newly opened bottle.

  • Insufficient Energy Input: For high concentrations, mechanical assistance may be necessary. Try vortexing the solution for several minutes. If it still doesn't dissolve, brief sonication or gentle warming of the vial to 37°C can aid dissolution.[2]

  • Compound Purity: Impurities in the compound can affect its solubility.

Q2: I observed precipitation when I diluted my concentrated DMSO stock solution of this compound into an aqueous buffer (e.g., cell culture medium). How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs because the compound is much less soluble in the aqueous buffer than in the concentrated DMSO stock. To mitigate this:

  • Lower the Final Concentration: Ensure the final concentration in your aqueous medium does not exceed the aqueous solubility limit of this compound.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, vortexing immediately, and then add this intermediate dilution to the final volume.

  • Increase the Percentage of DMSO (with caution): A slightly higher final percentage of DMSO in your aqueous solution can help maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to have a vehicle control with the same final DMSO concentration in your experiments.

Q3: How should I store this compound solutions?

A3: For long-term storage, stock solutions in anhydrous DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2] For short-term storage, -20°C is acceptable. Protect solutions from light.

Signaling Pathway and Experimental Workflow

This compound has been shown to inhibit inflammatory responses by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2] Specifically, it has been observed to interfere with the phosphorylation of p38 and ERK, which are key components of the MAPK pathway. This inhibition leads to reduced activity of the transcription factor AP-1, which in turn decreases the expression of pro-inflammatory genes.

G cluster_0 Experimental Workflow: Solubility Determination A Add excess this compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and filter supernatant (0.22 µm) C->D E Quantify by HPLC-UV D->E

Experimental Workflow for Solubility Determination.

G cluster_1 This compound Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway p38_ERK p38 / ERK Phosphorylation MAPK_pathway->p38_ERK AP1 AP-1 Activation p38_ERK->AP1 Inflammation Pro-inflammatory Gene Expression AP1->Inflammation A7G This compound A7G->p38_ERK

Inhibition of the MAPK Signaling Pathway by this compound.

References

Improving the aqueous solubility of Apigenin 7-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apigenin (B1666066) 7-glucuronide, with a focus on addressing challenges related to its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of Apigenin 7-glucuronide?

A1: this compound is slightly soluble in water and PBS (pH 7.2), and sparingly soluble in ethanol (B145695).[1] It demonstrates significantly better solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: Due to its limited aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Anhydrous DMSO is commonly used for this purpose.[1] For detailed steps, please refer to Protocol 1: Preparation of a Stock Solution .

Q3: What is the stability of this compound in storage?

A3: As a dry powder, this compound is stable for at least four years when stored at -20°C and protected from light.[1][3] Stock solutions prepared in DMSO can be stored at -80°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[1] For shorter durations of up to a month, stock solutions can be kept at -20°C.[1]

Q4: Which signaling pathways are known to be modulated by this compound?

A4: this compound has been demonstrated to inhibit inflammatory responses by targeting the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[1] It has been shown to interfere with the phosphorylation of p38 and ERK, which in turn reduces the activity of the AP-1 transcription factor.[1]

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Solutions (e.g., Cell Culture Media)

Possible Causes:

  • Low Aqueous Solubility: The intrinsic property of the compound limits its solubility in aqueous buffers.[1]

  • High Final Concentration: The target concentration in the aqueous medium may exceed the solubility limit of the compound.[1]

  • Improper Dilution: Introducing a highly concentrated DMSO stock solution directly into an aqueous buffer can cause the compound to precipitate, a phenomenon known as "crashing out."[1]

  • Interaction with Media Components: Salts, proteins, or other components in cell culture media can interact with this compound and decrease its solubility.[1]

Solutions:

  • Optimize Dilution Technique: Employ a serial dilution method. First, dilute the high-concentration stock solution to an intermediate concentration in DMSO. Then, add this intermediate stock to the final volume of the aqueous medium while vortexing to ensure rapid mixing.

  • Lower the Final Concentration: Conduct a dose-response experiment to identify the highest effective concentration that does not lead to precipitation.

  • Utilize Solubilizing Agents:

    • Cyclodextrins: Formulating with hydroxypropyl-β-cyclodextrin (HP-β-CD) can create inclusion complexes that significantly enhance aqueous solubility.[1] Refer to Protocol 2: Solubility Enhancement with HP-β-Cyclodextrin .

    • Co-solvents: For in vitro assays, incorporating a small percentage of a biocompatible co-solvent like ethanol may help maintain solubility.[1] It is critical to include appropriate vehicle controls in your experiments to account for any effects of the co-solvent.[1]

  • Adjust pH: The solubility of this compound can be pH-dependent. Ensure the pH of your final solution is within a range that favors solubility and stability.[1] However, be aware that the glucuronide linkage is susceptible to hydrolysis under acidic or alkaline conditions.[1]

  • Visual Inspection: Always visually inspect your prepared solutions and cell cultures under a microscope for any signs of precipitation.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotes
DMSO89 mg/mL (199.39 mM)[1][2]Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[1][2]
DMF10 mg/mL[1][3]
PBS (pH 7.2)1 mg/mL[1][3]
WaterSlightly soluble[1][4][5]
EthanolInsoluble[1][2]

Table 2: Overview of Solubility Enhancement Strategies for Apigenin and its Derivatives

TechniqueDescriptionKey FindingsReference
Solid Dispersions A molecular mixture of a poorly water-soluble drug in a hydrophilic carrier.Solid dispersions of apigenin with Pluronic® F-127 achieved 100% solubility at pH 6.8.[6][7][8][9] A microwave-prepared solid dispersion enhanced oral bioavailability by 3.19-fold compared to a marketed capsule.[10][6][10][11]
Nanoformulations Encapsulating the compound in nanocarriers to improve solubility and dissolution rate.Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) increased the Cmax and AUC of apigenin by 105.05% and 91.32%, respectively, compared to the pure drug.[11][11]
Complexation Formation of inclusion complexes with agents like cyclodextrins.Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended for forming inclusion complexes to enhance the aqueous solubility of this compound.[1][1][11]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to facilitate dissolution if necessary.[1]

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Solubility Enhancement with HP-β-Cyclodextrin

This protocol is based on methods for improving the solubility of similar flavonoids.[1]

  • Molar Ratio Determination: Begin with a 1:1 molar ratio of this compound to HP-β-CD. This ratio can be optimized for your specific needs.

  • Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., PBS).

  • Complexation:

    • Method A: Add the this compound powder directly to the stirring HP-β-CD solution.[1]

    • Method B: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it dropwise to the stirring HP-β-CD solution.[1]

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.[1]

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.[1]

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 3: Stability Assessment by HPLC
  • Solution Preparation: Prepare a solution of this compound at a known concentration in the aqueous buffer of interest (e.g., PBS at various pH values).[1]

  • Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).[1]

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.[1]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.[1]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid for better peak shape).

    • Detection: UV detector set to the λmax of this compound (approximately 270 and 335 nm).[3]

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. The degradation can be expressed as the percentage of the compound remaining compared to the initial concentration.[1]

Visualizations

experimental_workflow start Poorly Soluble This compound select_method Select Solubility Enhancement Method start->select_method method1 Complexation with Cyclodextrin (e.g., HP-β-CD) select_method->method1 Method 1 method2 Solid Dispersion (e.g., with polymers) select_method->method2 Method 2 method3 Use of Co-solvents (e.g., Ethanol) select_method->method3 Method 3 prepare_formulation Prepare Formulation method1->prepare_formulation method2->prepare_formulation method3->prepare_formulation determine_solubility Determine Apparent Solubility (e.g., HPLC-UV) prepare_formulation->determine_solubility evaluate_results Evaluate Results determine_solubility->evaluate_results optimized_formulation Optimized Formulation with Enhanced Solubility evaluate_results->optimized_formulation Sufficient Enhancement reevaluate Re-evaluate Method or Parameters evaluate_results->reevaluate Insufficient Enhancement reevaluate->select_method

Caption: A workflow for improving the aqueous solubility of this compound.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p38_ERK p38 / ERK Phosphorylation MAPK_pathway->p38_ERK AP1 AP-1 Activation p38_ERK->AP1 Inflammatory_genes Inflammatory Gene Expression (e.g., TNF-α, PGE2) AP1->Inflammatory_genes IkB_degradation IκB Degradation NFkB_pathway->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation NFkB_translocation->Inflammatory_genes Apigenin7G This compound Apigenin7G->p38_ERK Inhibits Apigenin7G->NFkB_pathway Inhibits

Caption: Inhibition of LPS-induced inflammatory pathways by this compound.

References

Technical Support Center: Stability of Apigenin 7-glucuronide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Apigenin 7-glucuronide in cell culture media. Accurate assessment of compound stability is critical for the reproducibility and correct interpretation of in vitro experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound is a relatively stable flavonoid.[1] However, like other flavonoid glucuronides, its stability can be influenced by several factors, including pH, temperature, and light. The glucuronide linkage is susceptible to hydrolysis under acidic or alkaline conditions, a process that can be accelerated by heat.[2] For optimal stability in solution, it is recommended to store stock solutions at low temperatures (-20°C or -80°C) and protect them from light.[2]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. As a dry powder, it is stable for at least four years when stored at -20°C and protected from light.[2] Stock solutions prepared in DMSO can be stored at -80°C for up to a year, but should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage of up to one month, stock solutions can be kept at -20°C.[2]

Q3: Can the type of cell culture medium affect the stability of this compound?

Q4: Can cells metabolize this compound in culture?

A4: Yes, the metabolic activity of the cell line being used could alter the compound.[2] Some cells may possess β-glucuronidase activity, which can cleave the glucuronide moiety, releasing the aglycone, apigenin.[1] This can lead to a mixture of the glucuronide and the aglycone in the cell culture, potentially affecting the experimental outcome. It is advisable to analyze both the medium and cell lysates for the parent compound and potential metabolites if cellular metabolism is suspected.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO89 mg/mL (199.39 mM)Use fresh, anhydrous DMSO as it is hygroscopic.[2]
DMF10 mg/mL
PBS (pH 7.2)1 mg/mL
WaterSlightly soluble
Ethanol (B145695)Insoluble

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Dry Powder-20°C≥ 4 yearsProtect from light.[2]
Stock Solution (in DMSO)-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[2]
Stock Solution (in DMSO)-20°CUp to 1 monthFor short-term storage.[2]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Possible Causes:

    • Low Aqueous Solubility: The compound has limited solubility in aqueous buffers like cell culture media.[2]

    • High Final Concentration: The desired final concentration may exceed the solubility limit.

    • Improper Dilution: Adding a highly concentrated DMSO stock directly into the aqueous medium can cause the compound to "crash out" of solution.[2]

    • Interaction with Media Components: Components like salts or proteins in the medium may reduce solubility.[2]

  • Solutions:

    • Lower the Final Concentration: Determine the highest soluble concentration by performing a preliminary solubility test.

    • Optimize Dilution Technique:

      • Serial Dilution: First, create an intermediate dilution of the high-concentration stock in DMSO or the cell culture medium itself. Then, add this intermediate stock to the final volume of the medium with gentle mixing.[2]

      • Drop-wise Addition: Add the stock solution drop-by-drop to the full volume of the pre-warmed (37°C) medium while vortexing or swirling to ensure rapid dispersion.[2]

    • pH Adjustment: Ensure the pH of your final solution is within a range where the compound is most stable and soluble.[2]

    • Use Solubilizing Agents: For some applications, co-solvents like ethanol (at a low, non-toxic percentage) or cyclodextrins can be considered, though appropriate vehicle controls are essential.[2]

Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays

  • Possible Causes:

    • Degradation of the Compound: this compound may be degrading in the cell culture medium during the incubation period.[2]

    • Cellular Metabolism: The cells may be metabolizing the compound, leading to a decrease in the concentration of the active form.[2]

    • Precipitation: Even if not visible, microprecipitates can form, leading to inconsistent cellular uptake.[2]

    • Inconsistent Stock Solutions: Repeated freeze-thaw cycles of the stock solution can lead to degradation.

  • Solutions:

    • Perform a Stability Check: Before your main experiment, incubate this compound in your specific cell culture medium (with and without cells) for the intended duration of your experiment. Analyze aliquots at different time points by HPLC or LC-MS to quantify the remaining compound.

    • Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a properly stored, aliquoted stock solution for each experiment.[2]

    • Analyze for Metabolites: If metabolism is suspected, analyze cell lysates and the culture medium for the parent compound and potential metabolites (e.g., apigenin).

    • Visual Inspection: Carefully inspect the culture medium for any signs of precipitation after adding the compound.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium

This protocol provides a general method for assessing the stability of this compound in a specific cell culture medium.

  • Materials:

    • This compound

    • DMSO (or other suitable solvent for stock solution)

    • Cell culture medium of interest (e.g., DMEM with 10% FBS)

    • Sterile microcentrifuge tubes or a multi-well plate

    • Incubator (37°C, 5% CO2)

    • HPLC system with a C18 reverse-phase column and UV or MS detector

  • Procedure:

    • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Spike the Medium: Pre-warm the cell culture medium to 37°C. Spike the medium with the stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).

    • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked medium. This will serve as the baseline (100%) concentration.

    • Incubation: Dispense the remaining spiked medium into sterile tubes or wells and place them in a 37°C, 5% CO2 incubator.

    • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the incubator.

    • Sample Processing: To stop potential degradation and precipitate proteins, add three volumes of cold acetonitrile (B52724) to each aliquot. Vortex and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • HPLC Analysis: Transfer the supernatant to HPLC vials and analyze using a validated method to quantify the peak area of the intact this compound.

    • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO spike_media Spike Media to Final Concentration prep_stock->spike_media warm_media Pre-warm Media to 37°C warm_media->spike_media t0_sample Take T=0 Sample spike_media->t0_sample incubate Incubate at 37°C spike_media->incubate process_sample Process Samples (Acetonitrile Precipitation) t0_sample->process_sample time_points Sample at Time Points (2, 4, 8, 24, 48h) incubate->time_points time_points->process_sample hplc_analysis Analyze by HPLC process_sample->hplc_analysis data_analysis Calculate % Remaining hplc_analysis->data_analysis logical_troubleshooting cluster_investigation Initial Checks cluster_solutions1 Solubility Issues cluster_solutions2 Stability Issues start Inconsistent Experimental Results Observed check_precipitation Visible Precipitation in Media? start->check_precipitation check_stock Stock Solution Integrity: - Freshly prepared? - Avoided freeze-thaw? start->check_stock optimize_dilution Optimize Dilution (Serial/Drop-wise) check_precipitation->optimize_dilution Yes lower_conc Lower Final Concentration check_precipitation->lower_conc Yes stability_assay Perform Stability Assay (HPLC/LC-MS) check_precipitation->stability_assay No check_stock->stability_assay No fresh_media Use Freshly Prepared Media for Long Experiments stability_assay->fresh_media Degradation Confirmed analyze_metabolites Analyze for Metabolites (Cellular Metabolism) stability_assay->analyze_metabolites

References

Navigating the Stability of Apigenin 7-Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Apigenin (B1666066) 7-Glucuronide. This guide provides detailed information, troubleshooting advice, and standardized protocols for experiments involving the stability of apigenin 7-glucuronide under various pH and temperature conditions. Understanding the degradation kinetics of this compound is crucial for accurate experimental design and the development of stable formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, like other flavonoid glucuronides, is susceptible to degradation. The primary degradation pathway is the hydrolysis of the glucuronide linkage, which can occur under acidic or alkaline conditions. This process is accelerated by elevated temperatures.[1] For optimal stability in solution, storage at low temperatures, such as -20°C or -80°C, is recommended.[1]

Q2: How should I store this compound to ensure its long-term stability?

A2: As a dry powder, this compound is stable for at least three to four years when stored at -20°C and protected from light.[1] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to a year. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1] For short-term storage of up to one month, stock solutions can be kept at -20°C.[1]

Q3: My this compound precipitated in my aqueous experimental buffer. What should I do?

A3: Precipitation in aqueous solutions is a common issue due to the limited aqueous solubility of this compound.[1] Please refer to the "Troubleshooting Guide: Analyte Precipitation" section below for detailed steps to address this.

Q4: Are there any specific pH ranges where this compound is more stable?

A4: While specific quantitative data on the degradation of this compound across a wide range of pH values is limited in publicly available literature, general knowledge of flavonoid glucuronides suggests they are most stable in neutral to slightly acidic conditions. Extreme acidic and alkaline pH should be avoided to prevent hydrolysis.

Data on Apigenin 7-Glucoside Degradation (for Reference)

Table 1: Remaining Percentage of Apigenin 7-O-Glucoside at 80°C at Different pH Values

pHTime (hours)Remaining Apigenin 7-O-Glucoside (%)
1.102~40%
1.104~40%
1.106~40%
1.602~60%
1.604~60%
1.606~60%
6.852~95%
6.854~95%
6.856~95%
Data is estimated from graphical representations in the cited literature and should be considered illustrative.[2]

Table 2: Remaining Percentage of Apigenin 7-O-Glucoside with 60% Formic Acid at Different Temperatures

Temperature (°C)Time (hours)Remaining Apigenin 7-O-Glucoside (%)
352~90%
354~85%
356~80%
502~75%
504~65%
506~55%
652~50%
654~35%
656~25%
802~30%
804~15%
806<10%
Data is estimated from graphical representations in the cited literature and should be considered illustrative.[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a general framework for determining the stability of this compound in aqueous solutions at different pH and temperatures.

1. Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffers

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • HPLC-grade water, acetonitrile (B52724), and formic acid

  • C18 reverse-phase HPLC column

2. Preparation of Stock Solution:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex until fully dissolved. Gentle warming (e.g., to 37°C) can aid dissolution.[1]

3. Preparation of Test Solutions:

  • Prepare a series of aqueous buffers at the desired pH values (e.g., pH 3, 5, 7.4, 9).

  • Dilute the this compound stock solution into each buffer to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid solubility issues and effects on the experiment.

4. Incubation:

  • Aliquot the test solutions into separate vials for each time point and temperature condition.

  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[1]

5. Sampling:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.[1]

  • Immediately stop any further degradation by freezing the sample at -80°C or by adding a quenching solution if necessary.

6. HPLC Analysis:

  • Analyze the samples using a C18 reverse-phase HPLC column.

  • A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Monitor the elution of this compound at its maximum absorbance wavelength (approximately 335 nm).

7. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Troubleshooting Guides

Issue: Analyte Precipitation
  • Possible Cause: The concentration of this compound exceeds its solubility in the aqueous buffer. The addition of a concentrated DMSO stock solution directly into the aqueous buffer can also cause precipitation.[1]

  • Solution:

    • Reduce Final Concentration: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific buffer.

    • Optimize Dilution: Instead of adding the DMSO stock directly, perform a serial dilution in the aqueous buffer. Add the stock solution dropwise while vortexing to ensure rapid dispersion.[1]

    • Use of Co-solvents: If compatible with your experimental system, a small percentage of a co-solvent like ethanol (B145695) may help maintain solubility. Always include appropriate vehicle controls.

Issue: Inconsistent or Unexpectedly Rapid Degradation
  • Possible Cause: The pH of the buffer may have shifted during the experiment. The buffer itself might be catalyzing the degradation. Contamination with enzymes (e.g., from microbial growth) could also be a factor.

  • Solution:

    • Verify and Buffer pH: Re-measure the pH of your buffer solutions before and after the experiment. Use a buffer with sufficient buffering capacity for the experimental temperature range.

    • Sterile Conditions: For long-term incubations, consider sterile filtering your solutions and using sterile vials to prevent microbial growth.

    • Purity of Reagents: Ensure high purity of all reagents, including water and buffer components.

Visualizing Experimental Workflow and Degradation Factors

The following diagrams illustrate the experimental workflow for stability testing and the factors influencing the degradation of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) test_sol Prepare Test Solutions stock->test_sol buffer Prepare Aqueous Buffers (Varying pH) buffer->test_sol incubate Incubate at Different Temperatures test_sol->incubate sample Sample at Various Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_factors cluster_factors Influencing Factors A7G This compound Degradation Hydrolysis A7G->Degradation Products Apigenin + Glucuronic Acid Degradation->Products pH pH (Acidic or Alkaline) pH->Degradation Temp Temperature (Elevated) Temp->Degradation

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Optimizing Apigenin 7-Glucuronide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Apigenin 7-glucuronide from plant material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction process in a question-and-answer format.

Issue 1: Low Extraction Yield of this compound

  • Question: My extraction is resulting in a very low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yield is a common issue in the extraction of bioactive compounds from plant matrices. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

    • Inappropriate Solvent Selection: The polarity of the extraction solvent is critical for efficiently dissolving this compound. While it is slightly soluble in water, its solubility is enhanced in organic solvents like DMSO and DMF. For extraction from plant material, aqueous mixtures of ethanol (B145695) or methanol (B129727) are commonly used for flavonoids. The optimal ethanol or methanol concentration often ranges between 50% and 80%.[1]

    • Suboptimal Extraction Parameters: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yields compared to conventional methods.[1] However, the parameters for these techniques must be optimized. Key parameters to investigate include:

      • Solid-to-Liquid Ratio: A higher solvent volume can enhance extraction efficiency, but an excessively high ratio can make solvent recovery difficult and costly. Typical ratios to explore range from 1:10 to 1:50 g/mL.[1][2]

      • Extraction Time: Insufficient extraction time will result in incomplete recovery of the target compound. Conversely, prolonged extraction, especially at elevated temperatures, can lead to degradation.

      • Temperature: Higher temperatures generally increase solubility and extraction efficiency. However, flavonoids can be heat-sensitive, so it is crucial to find a balance to avoid degradation.[3]

      • Ultrasonic/Microwave Power: In UAE and MAE, the applied power influences the disruption of plant cell walls, facilitating solvent penetration. Excessive power can, however, lead to the degradation of the target compound.

    • Incomplete Cell Lysis: The plant material needs to be finely ground to increase the surface area for solvent interaction and to ensure efficient disruption of cell walls to release the intracellular contents.

    • Degradation of this compound: Flavonoid glucuronides can be susceptible to hydrolysis under acidic or alkaline conditions, which can be accelerated by heat.[4] Ensure the pH of your extraction solvent is near neutral unless you have evidence that a different pH is optimal and does not cause degradation.

Issue 2: Co-extraction of Impurities and Low Purity of the Extract

  • Question: My extract contains a high level of impurities, such as chlorophyll (B73375) and other pigments, which is interfering with the analysis and purification of this compound. How can I improve the purity of my extract?

  • Answer: The co-extraction of interfering compounds is a common challenge when working with complex plant matrices. Here are several strategies to enhance the purity of your this compound extract:

    • Pre-Extraction Defatting: For plant materials with high lipid content, a pre-extraction step with a non-polar solvent like n-hexane or petroleum ether can effectively remove fats and waxes that might otherwise be co-extracted with your target compound.[5]

    • Solvent System Optimization: Adjusting the polarity of your extraction solvent can improve selectivity. Experiment with different concentrations of aqueous ethanol or methanol to minimize the extraction of undesirable compounds.

    • Solid-Phase Extraction (SPE): SPE is an effective cleanup method to remove interfering substances. For flavonoid purification, C18 and polyamide are common stationary phases.[3][6] The crude extract is loaded onto the SPE cartridge, and after washing away impurities, the flavonoids are eluted with a suitable solvent.

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition the this compound from the crude extract into a cleaner solvent phase, leaving many impurities behind.[7]

    • Column Chromatography: For further purification, techniques like column chromatography using macroporous resins, silica (B1680970) gel, or Sephadex LH-20 can be employed to separate this compound from other co-extracted compounds.[8][9][10][11]

Issue 3: Suspected Degradation of this compound During Extraction

  • Question: I suspect that my target compound, this compound, is degrading during the extraction process. What are the signs of degradation and how can I prevent it?

  • Answer: Degradation of flavonoids during extraction can be a significant issue, leading to lower yields and inaccurate quantification. Here’s how to address this problem:

    • Signs of Degradation: The appearance of new, unexpected peaks in your HPLC chromatogram, a decrease in the peak area of this compound over time, or a color change in your extract can all be indicators of degradation.

    • Causes and Prevention of Degradation:

      • High Temperature: Many flavonoids are thermolabile.[3] If you are using a heat-involved extraction method, try to reduce the extraction temperature and time. For MAE, consider using a lower microwave power.

      • Extreme pH: The glucuronide linkage in this compound is susceptible to hydrolysis under strong acidic or alkaline conditions.[4] It is advisable to maintain a near-neutral pH during extraction or to use a buffered solution if necessary. A study on the related compound Apigenin 7-O-glucoside showed it was relatively stable at pH 5 and 7 but degraded at pH 3 when heated.[12]

      • Light Exposure: Flavonoids can be sensitive to light.[4] It is good practice to protect your samples from direct light by using amber glassware or by covering your extraction vessel.

      • Oxidation: The presence of oxidative enzymes in the plant material can lead to the degradation of phenolic compounds. Blanching the plant material before extraction can help to deactivate these enzymes.

Frequently Asked Questions (FAQs)

1. What is the best solvent for extracting this compound?

There is no single "best" solvent, as the optimal choice depends on the specific plant matrix. However, based on the polarity of this compound, aqueous solutions of ethanol or methanol are generally effective.[1] A good starting point is a 70% ethanol or methanol solution. The exact concentration should be optimized for your specific plant material to maximize the yield of this compound while minimizing the co-extraction of impurities.

2. What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for this compound?

Both UAE and MAE are considered "green" extraction techniques and offer several advantages over conventional methods like maceration or Soxhlet extraction:[1]

  • Increased Efficiency and Yield: These techniques effectively disrupt plant cell walls, leading to better solvent penetration and higher extraction yields.

  • Reduced Extraction Time: UAE and MAE can significantly shorten the extraction time from hours to minutes.

  • Lower Solvent Consumption: The increased efficiency often allows for the use of smaller volumes of solvent.

  • Potentially Milder Conditions: The shorter extraction times can reduce the risk of thermal degradation of heat-sensitive compounds like flavonoids.

3. How can I purify the crude extract to obtain high-purity this compound?

A multi-step purification strategy is often necessary to achieve high purity. A common workflow includes:

  • Initial Cleanup: Start with Solid-Phase Extraction (SPE) using a C18 or polyamide cartridge to remove major interfering compounds.[3][6]

  • Fractionation: Further purify the extract using column chromatography. Macroporous resin chromatography is effective for enriching total flavonoids.[8] For finer separation, silica gel or Sephadex LH-20 columns can be used.[9][10][11]

  • Final Polishing: For very high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is often the final step.[2]

4. How should I store this compound to ensure its stability?

As a dry powder, this compound is stable for several years when stored at -20°C and protected from light.[4] Stock solutions prepared in DMSO can be stored at -80°C for up to a year. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO89 mg/mL (199.39 mM)Use fresh, anhydrous DMSO as it is hygroscopic.[4]
DMF10 mg/mL-
PBS (pH 7.2)1 mg/mLLimited solubility in aqueous buffers.[4]
WaterSlightly soluble[4]
EthanolInsoluble[4]

Table 2: General Starting Parameters for Ultrasound-Assisted Extraction (UAE) of Flavonoids

ParameterRangeReference
Solvent50-80% Aqueous Ethanol or Methanol[1]
Solid-to-Liquid Ratio1:20 to 1:50 (g/mL)[2]
Temperature40-60 °C[2]
Time30-60 min[2]
Ultrasonic Power200-400 W[2]

Note: These are general ranges for flavonoid extraction and should be optimized for the specific plant material and for maximizing the yield of this compound.

Table 3: General Starting Parameters for Microwave-Assisted Extraction (MAE) of Flavonoids

ParameterRangeReference
Solvent60-80% Aqueous Ethanol or Methanol[1]
Solid-to-Liquid Ratio1:20 to 1:40 (g/mL)[1]
Temperature50-80 °C[1]
Time10-30 min[1]
Microwave Power300-600 W[1]

Note: These are general ranges for flavonoid extraction and should be optimized for the specific plant material and for maximizing the yield of this compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50 °C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:30 g/mL).

    • Place the vessel in an ultrasonic bath with temperature control.

    • Set the desired extraction temperature (e.g., 50 °C), time (e.g., 45 minutes), and ultrasonic power (e.g., 300 W).

    • Begin sonication.

  • Recovery of Extract:

    • After extraction, separate the solid residue from the liquid extract by centrifugation or filtration.

    • Collect the supernatant/filtrate.

    • If necessary, re-extract the solid residue with fresh solvent to ensure complete recovery.

    • Combine the liquid extracts.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50 °C) to obtain the crude extract.

  • Analysis: Dissolve a known amount of the crude extract in a suitable solvent and analyze for this compound content using a validated HPLC method.[13]

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Dry and grind the plant material as described for UAE.

  • Extraction:

    • Place a weighed amount of the powdered plant material (e.g., 1 g) into a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:30 g/mL).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power (e.g., 400 W), temperature (e.g., 60 °C), and extraction time (e.g., 20 minutes).

    • Start the extraction program.

  • Recovery of Extract:

    • After the extraction is complete and the vessel has cooled, open it carefully.

    • Separate the solid and liquid phases by filtration or centrifugation.

    • Collect the liquid extract.

  • Solvent Removal: Concentrate the extract using a rotary evaporator as described for UAE.

  • Analysis: Analyze the crude extract for this compound content by HPLC.[13]

Visualizations

experimental_workflow start Plant Material drying Drying start->drying grinding Grinding drying->grinding extraction Extraction (UAE or MAE) grinding->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification crude_extract->purification analysis Analysis (HPLC, LC-MS) crude_extract->analysis spe Solid-Phase Extraction (SPE) purification->spe Initial Cleanup column_chrom Column Chromatography spe->column_chrom Fractionation prep_hplc Preparative HPLC column_chrom->prep_hplc Final Polishing pure_compound Pure this compound prep_hplc->pure_compound pure_compound->analysis troubleshooting_tree start Low Yield or Purity Issue? low_yield Low Yield? start->low_yield Yes low_purity Low Purity? start->low_purity No solvent_check Check Solvent System (Polarity, Ratio) low_yield->solvent_check Yes defatting Consider Pre-extraction Defatting (Hexane) low_purity->defatting Yes params_check Optimize Extraction Parameters (Time, Temp, Power) solvent_check->params_check degradation_check Check for Degradation (pH, Temp, Light) params_check->degradation_check cleanup Implement Post-extraction Cleanup (SPE, LLE) defatting->cleanup chromatography Use Column Chromatography for Further Purification cleanup->chromatography

References

Technical Support Center: Apigenin 7-glucuronide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of Apigenin 7-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing in HPLC refers to an asymmetrical peak where the latter half of the peak is broader than the front half. This is problematic as it can compromise the accuracy and reproducibility of quantification, reduce resolution between closely eluting compounds, and decrease overall analytical sensitivity. For a compound like this compound, accurate quantification is crucial in research and drug development.

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary causes of peak tailing for polar, ionizable compounds like this compound are:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based C18 columns.[1]

  • Mobile Phase pH: A mobile phase pH close to the pKa of this compound can lead to the co-existence of ionized and non-ionized forms, causing peak distortion.

  • Column Issues: Degradation of the column, contamination, or voids in the packing material can create active sites for undesirable interactions.

  • Systemic Issues: Extra-column volume from long tubing or poorly made connections can lead to peak broadening and tailing.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the column, resulting in asymmetrical peaks.[1]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter. This compound is a moderately acidic compound due to its glucuronic acid and phenolic hydroxyl groups.[2][3][4] At a pH close to its pKa, both the ionized and non-ionized forms of the molecule will be present, leading to peak tailing. To achieve sharp, symmetrical peaks, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa. For acidic compounds like this compound, an acidic mobile phase (pH 2.5-3.5) is generally preferred to suppress the ionization of both the analyte and the residual silanol groups on the stationary phase.[5]

Q4: Is acetonitrile (B52724) or methanol (B129727) a better organic modifier for this compound analysis?

A4: Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally has a stronger elution strength and lower viscosity, which can lead to sharper peaks and shorter run times.[6][7][8] However, methanol, being a protic solvent, can sometimes offer different selectivity and may suppress certain secondary interactions through hydrogen bonding. For acidic or phenolic compounds, methanol can sometimes improve peak shape.[6] The optimal choice may depend on the specific column and other chromatographic conditions, and it is often beneficial to screen both solvents during method development.

Q5: Can column temperature be used to improve the peak shape of this compound?

A5: Yes, adjusting the column temperature can influence peak shape. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can improve mass transfer and lead to sharper, more symmetrical peaks.[9][10] For flavonoid glycosides, controlling the column temperature is an important parameter for optimizing the separation.[9] However, excessively high temperatures should be avoided as they can lead to the degradation of thermally sensitive compounds.

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Problem: My this compound peak is tailing.

Step 1: Initial System and Method Assessment

Question: Are all peaks in my chromatogram tailing, or just the this compound peak?

  • If all peaks are tailing: The issue is likely related to the HPLC system (a physical problem).

  • If only the this compound peak is tailing: The problem is likely chemical in nature, related to interactions between the analyte, mobile phase, and stationary phase.

Step 2: Addressing Physical Issues (All Peaks Tailing)

Question: What should I check in my HPLC system if all peaks are tailing?

Answer: Investigate the following potential physical sources of peak tailing:

  • Column Void or Damage: A void at the head of the column or a damaged column bed can cause peak distortion.

    • Solution: Replace the column with a new one of the same type.

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

  • Leaking Fittings: A loose or poorly seated fitting can create dead volume.

    • Solution: Check and tighten all fittings. Ensure the tubing is fully seated.

Experimental Protocol 1: Column Health Check

  • Disconnect the Column: Remove the suspect column from the instrument.

  • Replace with a Union: Connect the injector directly to the detector using a zero-dead-volume union.

  • Inject a Standard: Inject a standard solution of a well-behaved compound (e.g., caffeine).

  • Analyze the Peak: If the peak shape is now symmetrical, the original column is the source of the problem. If the peak still tails, the issue lies within the HPLC system (tubing, connections, etc.).

Step 3: Optimizing Chemical Parameters (Only this compound Peak Tailing)

Question: How can I improve the peak shape of this compound by modifying the mobile phase?

Answer: Mobile phase optimization is key to mitigating chemical interactions that cause peak tailing.

  • Adjust Mobile Phase pH: This is the most critical parameter.

    • Action: Lower the pH of the aqueous portion of your mobile phase. A pH in the range of 2.5 to 3.5 is often effective for flavonoid glucuronides. Use a buffer (e.g., phosphate (B84403) or formate) to maintain a stable pH.

  • Change Organic Modifier:

    • Action: If you are using acetonitrile, try switching to methanol, or vice versa. A ternary mixture (water/acetonitrile/methanol) can also sometimes improve selectivity and peak shape.

  • Increase Buffer Concentration:

    • Action: A higher buffer concentration can more effectively mask residual silanol groups. Try increasing the buffer concentration in increments (e.g., from 10 mM to 25 mM).

Question: Could my column be the cause of the tailing for just this compound?

Answer: Yes, the type and condition of your column are very important.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of free silanol groups, thus reducing secondary interactions.

  • Consider a Different Stationary Phase: If tailing persists on a C18 column, a column with a different stationary phase (e.g., a polar-embedded phase) might provide a better peak shape.

Experimental Protocol 2: Mobile Phase pH Optimization

  • Prepare a Series of Mobile Phases: Prepare your aqueous mobile phase (e.g., water with 0.1% acid) and adjust the pH to several values (e.g., 2.5, 3.0, 3.5, and 4.0) using a pH meter. Ensure the organic modifier percentage remains constant.

  • Equilibrate the System: For each mobile phase, thoroughly equilibrate the column (at least 10-15 column volumes).

  • Inject this compound: Inject your standard solution and record the chromatogram.

  • Analyze Peak Asymmetry: Calculate the tailing factor (Tf) or asymmetry factor (As) for the this compound peak at each pH. A value close to 1.0 indicates a symmetrical peak.

  • Select the Optimal pH: Choose the pH that provides the best peak symmetry without compromising retention and resolution.

Data Presentation

The following tables provide illustrative data on how different experimental parameters can affect the peak tailing of this compound.

Note: The following data is for illustrative purposes to demonstrate expected trends, as specific experimental data for this compound was not available in the searched literature.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)Observations
4.52.1Significant tailing
4.01.8Moderate tailing
3.51.4Improved symmetry
3.01.1Good symmetry
2.51.0Excellent symmetry

Table 2: Comparison of Organic Modifiers on Peak Shape

Organic ModifierTailing Factor (Tf)Peak Width (min)Observations
Acetonitrile1.20.25Sharper peak, slight tailing
Methanol1.10.35Broader peak, better symmetry

Table 3: Influence of Column Temperature on Peak Asymmetry

Column Temperature (°C)Tailing Factor (Tf)Retention Time (min)
251.612.5
301.411.8
351.211.2
401.110.5

Visualizations

The following diagrams illustrate key concepts in troubleshooting peak tailing.

Troubleshooting_Workflow cluster_physical Physical Issues cluster_chemical Chemical Issues start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 p1 Check for column voids/ damage q1->p1 Yes c1 Optimize Mobile Phase pH (Lower to pH 2.5-3.5) q1->c1 No, only analyte p2 Inspect tubing and connections for dead volume p1->p2 p3 Replace column if necessary p2->p3 end_state Symmetrical Peak p3->end_state c2 Evaluate Organic Modifier (ACN vs. MeOH) c1->c2 c3 Use end-capped, high-purity silica column c4 Check sample concentration (Avoid overload) c3->c4 Secondary_Interactions cluster_column Silica Stationary Phase silica C18 Chains -Si-OH (Residual Silanol) analyte This compound (Acidic) analyte->silica:c18 Desired Hydrophobic Interaction analyte->silica:silanol Undesired Secondary Interaction (H-bonding/Ionic)

References

Technical Support Center: Apigenin 7-glucuronide Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Apigenin 7-glucuronide in common colorimetric assays. Understanding and mitigating these effects are crucial for obtaining accurate and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in colorimetric assays?

This compound is a natural flavonoid and a major metabolite of apigenin, a compound widely studied for its potential therapeutic properties.[1][2] Like other polyphenolic compounds, this compound's chemical structure, rich in hydroxyl groups, gives it antioxidant properties. These properties can lead to direct interactions with reagents in colorimetric assays, causing interference and generating false or misleading results.

Q2: How does this compound interfere with cell viability assays like MTT and XTT?

The primary mechanism of interference in tetrazolium-based assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is the direct reduction of the tetrazolium salt by the flavonoid.[2][3] This chemical reduction can occur in the absence of viable cells, leading to the formation of formazan, the colored product that is measured in these assays. This results in an overestimation of cell viability or an underestimation of cytotoxicity. While some studies suggest the aglycone form, apigenin, may not significantly reduce MTT, the potential for the glucuronide form to do so cannot be dismissed without proper controls.[2]

Q3: Can this compound interfere with protein quantification assays like the Bradford or BCA assay?

Yes, flavonoids, including this compound, are known to interfere with certain protein assays.[4][5]

  • Bicinchoninic Acid (BCA) Assay: The interference in the BCA assay is well-documented.[4][5] The assay relies on the reduction of Cu²⁺ to Cu¹⁺ by proteins, which then reacts with BCA to produce a colored product. Due to its reducing potential, this compound can also reduce Cu²⁺, leading to an overestimation of the protein concentration.[4][5]

  • Bradford Assay: The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins. While generally less susceptible to interference from reducing agents than the BCA assay, high concentrations of polyphenolic compounds can still interfere, potentially by interacting with the dye or the protein-dye complex.[6][7]

Q4: Are there alternative assays that are less susceptible to interference by this compound?

Yes, several alternative assays can be used to minimize interference:

  • For Cell Viability: The Sulforhodamine B (SRB) assay is a reliable alternative. It is a colorimetric assay that measures total cellular protein content, which is independent of cellular metabolism and therefore not susceptible to direct reduction by flavonoids.[3][8][9]

  • For Protein Quantification: If interference is suspected with the BCA assay, the Bradford assay may be a better option, though it's still important to perform control experiments. Alternatively, methods that are not based on redox reactions, such as UV absorbance at 280 nm, can be considered, keeping in mind their own set of limitations.

Troubleshooting Guides

Issue 1: Unexpectedly High Absorbance in Cell Viability Assays (MTT, XTT)

Possible Cause: Direct reduction of the tetrazolium salt by this compound.

Troubleshooting Workflow:

A High absorbance observed in MTT/XTT assay with this compound B Perform a cell-free control experiment: Incubate this compound with assay reagents in the absence of cells A->B C Is there a significant increase in absorbance in the cell-free control? B->C D Conclusion: Interference is confirmed. The compound is directly reducing the tetrazolium salt. C->D Yes E Conclusion: Interference is unlikely. Investigate other potential causes (e.g., contamination, calculation errors). C->E No F Recommended Action: - Use an alternative assay (e.g., SRB assay). - Quantify the interference and subtract it from the experimental values. D->F

Caption: Troubleshooting workflow for high absorbance in viability assays.

Experimental Protocol: Cell-Free Interference Control

  • Prepare a 96-well plate with the same concentrations of this compound used in your cell-based experiment.

  • Add the complete cell culture medium without cells to each well.

  • Add the MTT or XTT reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your cell-based assay.

  • Measure the absorbance at the appropriate wavelength.

  • A significant increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct interference.

Issue 2: Inaccurate Protein Concentration in Samples Containing this compound

Possible Cause: Interference with the protein assay reagents (especially BCA).

Troubleshooting Workflow:

A Inaccurate protein concentration determined in the presence of This compound B Perform a control experiment: Run the protein assay with known concentrations of this compound in buffer (no protein). A->B C Does this compound alone generate a signal? B->C D Conclusion: Interference is confirmed. C->D Yes E Conclusion: Direct interference is unlikely. Consider other sources of error. C->E No F Recommended Action: - Use an alternative protein assay (e.g., Bradford). - Remove the interfering substance by protein precipitation. D->F

Caption: Troubleshooting workflow for inaccurate protein measurements.

Experimental Protocol: Protein Precipitation to Remove Interference

  • To your protein sample containing this compound, add four volumes of cold acetone.

  • Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate the protein.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant which contains the interfering this compound.

  • Allow the protein pellet to air dry.

  • Resuspend the protein pellet in a buffer compatible with your chosen protein assay.

Quantitative Data on Flavonoid Interference

While specific quantitative data for this compound interference is limited in the literature, the following tables summarize the interference observed for related flavonoids in common assays. This data serves as an illustrative example of the potential extent of interference.

Table 1: Interference of Flavonoids in the MTT Assay (Cell-Free System)

FlavonoidConcentration (µg/mL)Absorbance Increase (relative to control)Reference
Quercetin50Significant[2]
Rutin100Moderate[2]
Luteolin100Low[2]
Apigenin200None[2]

Note: This data is for the aglycone form of apigenin. The glucuronide may exhibit different properties.

Table 2: Overestimation of Protein Concentration by Flavonoids in the BCA Assay

FlavonoidConcentration (µM)Protein Concentration (µg/mL)Overestimation (%)Reference
Quercetin10125~390[4][5]
Quercetin1125~150[4][5]
Quercetin-3-O-glucuronide10125Significant[4][5]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Potential Mechanism of Interference in Redox-Based Assays

cluster_0 Redox-Based Assay (e.g., MTT, BCA) Assay_Reagent Assay Reagent (e.g., MTT, Cu2+) Colored_Product Colored Product (e.g., Formazan, Cu1+ complex) Assay_Reagent->Colored_Product Reduction Apigenin This compound (Reducing Agent) Apigenin->Assay_Reagent Direct Reduction (Interference) Cellular_Enzymes Cellular Reductases (in viable cells) Cellular_Enzymes->Assay_Reagent Cellular Metabolism (Intended Reaction)

Caption: Mechanism of this compound interference in redox assays.

Experimental Workflow: Validating a Hit from a Primary Screen

A Primary Screen Hit: This compound shows activity B Step 1: Cell-Free Interference Assay (e.g., MTT assay without cells) A->B C Is interference observed? B->C D Step 2: Use an Orthogonal Assay (e.g., SRB assay for viability) C->D Yes G Conclusion: Hit is likely an artifact of assay interference. C->G No (if initial hit was inhibition) E Does the activity persist in the orthogonal assay? D->E F Conclusion: Hit is likely a true positive. Proceed with further studies. E->F Yes E->G No

Caption: Workflow for validating hits to rule out assay interference.

References

Technical Support Center: In Vivo Delivery of Apigenin 7-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate vehicles for the in vivo delivery of Apigenin 7-glucuronide (A7G). Due to its challenging physicochemical properties, successful delivery of A7G requires careful consideration of its solubility, stability, and the desired administration route.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo delivery of this compound?

This compound, a major metabolite of apigenin, presents several challenges for in vivo delivery, primarily stemming from its poor oral bioavailability.[1] This is attributed to its low aqueous solubility, extensive first-pass metabolism in the liver and intestines, and efflux by cellular transporters.[1]

Q2: Can this compound be considered a prodrug?

Yes, studies suggest that this compound may act as a prodrug.[1] Oral administration of A7G can lead to significantly higher systemic exposure to the more active parent compound, apigenin, potentially enhancing its therapeutic effects.[2][3]

Q3: What are the general solubility characteristics of this compound?

This compound is slightly soluble in water and phosphate-buffered saline (PBS) but shows good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4][5] It is reportedly insoluble in ethanol.[4][6]

Q4: What factors can affect the stability of this compound in a vehicle?

The stability of A7G can be compromised by several factors:

  • pH: The glucuronide linkage is susceptible to hydrolysis under acidic or alkaline conditions.[4]

  • Temperature: Elevated temperatures can accelerate its degradation.[4]

  • Light: As a flavonoid, A7G can be light-sensitive.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and administration of this compound formulations for in vivo studies.

Issue Possible Causes Solutions
Precipitation of A7G in aqueous vehicle upon preparation. - Low aqueous solubility of A7G.[4] - The final concentration exceeds the solubility limit.[4] - Improper dilution of a concentrated DMSO stock solution.[4]- Optimize Dilution: Perform serial dilutions of the DMSO stock. Add the stock solution drop-wise to the aqueous vehicle while vortexing.[4] - Lower Final Concentration: Determine the maximum soluble concentration in the chosen vehicle through preliminary solubility tests.[4] - Use Co-solvents: For some applications, a small, non-toxic percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) can help maintain solubility.[2] Always include vehicle-only controls in your experiments.
Low and variable plasma concentrations of A7G after oral administration. - Poor aqueous solubility of the administered compound.[1] - Degradation of A7G in the gastrointestinal tract.[3] - Extensive first-pass metabolism.[1][2]- Formulation Enhancement: Consider advanced formulation strategies such as nanoemulsions, solid dispersions, or complexation with cyclodextrins to improve solubility and dissolution.[1] - Vehicle Optimization: For preclinical oral studies, ensure the vehicle provides maximum solubilization. A common choice is a suspension in 0.5% w/v sodium carboxymethyl cellulose (B213188) (Na-CMC).[1]
Inconsistent results in efficacy studies. - Degradation of A7G in the formulation over time. - Inconsistent dosing due to precipitation or non-homogenous suspension. - Variability in animal handling and administration technique.- Stability Check: Assess the stability of A7G in your chosen vehicle under the experimental storage and handling conditions.[4] - Ensure Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee consistent dosing. - Standardize Procedures: Maintain consistent procedures for animal handling, dosing volumes, and timing.

Vehicle Selection and Formulation Protocols

The choice of vehicle is critically dependent on the route of administration. Below are common vehicles and preparation protocols.

Quantitative Data on A7G Solubility
SolventSolubilityNotes
DMSO89 mg/mL (199.39 mM)[4][6]Use fresh, anhydrous DMSO as it is hygroscopic.[4][6]
DMF10 mg/mL[4][5]
PBS (pH 7.2)1 mg/mL[4][5]
WaterSlightly soluble[4][7]
EthanolInsoluble[4][6]
Experimental Protocols

Protocol 1: Preparation of an Oral Suspension (Control Formulation)

This protocol is suitable for basic pharmacokinetic and efficacy studies where a simple suspension is required.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Vehicle Preparation: Prepare a 0.5% w/v solution of sodium carboxymethyl cellulose (Na-CMC) in sterile, purified water.

  • Suspension: Gradually add the A7G powder to the Na-CMC solution while continuously stirring or vortexing to ensure a uniform suspension.

  • Storage: Store the suspension protected from light, and if possible, at 2-8°C. Always re-suspend thoroughly before administration.

Protocol 2: Preparation of an Intravenous Formulation

This formulation is typically used to determine absolute bioavailability.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Dissolve the A7G in a suitable vehicle. A commonly used vehicle is a mixture of saline, ethanol, and polyethylene glycol (e.g., PEG 400).[1][2] The exact ratios may need to be optimized to ensure complete dissolution and biocompatibility.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Administration: Administer the solution via the tail vein.

Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Improved Aqueous Solubility

This method can enhance the aqueous solubility of A7G for oral or parenteral administration.

  • Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized.

  • HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD in the desired buffer (e.g., PBS).

  • Complexation:

    • Method A: Add the A7G powder directly to the stirring HP-β-CD solution.

    • Method B: Dissolve the A7G in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it dropwise to the stirring HP-β-CD solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Lyophilization (Optional): The resulting solution can be lyophilized to obtain a powder of the A7G-HP-β-CD complex, which can be reconstituted in an aqueous vehicle before use.

Visualizations

VehicleSelectionWorkflow Vehicle Selection Workflow for In Vivo Delivery of A7G A Define Experimental Goal (Pharmacokinetics, Efficacy, etc.) B Select Route of Administration A->B C Oral B->C Oral D Intravenous (IV) B->D IV E Is aqueous solubility sufficient? C->E H Prepare solution with co-solvents (e.g., Saline, Ethanol, PEG) D->H F Prepare simple suspension (e.g., 0.5% Na-CMC) E->F Yes G Consider formulation enhancement: - Nanoformulations - Cyclodextrin complexation - Solid dispersions E->G No I Perform pre-formulation studies: - Solubility - Stability F->I G->I H->I J Final Vehicle Formulation I->J

Caption: A workflow diagram for selecting an appropriate in vivo delivery vehicle for this compound.

TroubleshootingPrecipitation Troubleshooting Precipitation of A7G in Aqueous Solutions start Precipitation Observed q1 Is the final concentration high? start->q1 a1_yes Lower the final concentration q1->a1_yes Yes q2 Was a concentrated stock added directly to the buffer? q1->q2 No a1_yes->q2 a2_yes Optimize dilution technique: - Serial dilution - Drop-wise addition with mixing q2->a2_yes Yes q3 Is the compound still precipitating? q2->q3 No a2_yes->q3 a3_yes Consider formulation enhancement: - Co-solvents - Cyclodextrin complexation q3->a3_yes Yes end Solution Stable q3->end No a3_yes->end

Caption: A logical flowchart for troubleshooting precipitation issues with this compound formulations.

References

Preventing hydrolysis of Apigenin 7-glucuronide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apigenin (B1666066) 7-glucuronide (A7G). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during sample preparation, with a focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is Apigenin 7-glucuronide (A7G) and why is preventing its hydrolysis important?

This compound is a major metabolite of apigenin, a naturally occurring flavonoid with various potential therapeutic properties, including anti-inflammatory and anti-cancer effects. In biological systems, apigenin is often converted to A7G to increase its water solubility and facilitate excretion. Preventing the hydrolysis of A7G back to apigenin during sample preparation is crucial for accurately quantifying the metabolite in pharmacokinetic and metabolic studies. Inaccurate measurements can lead to misinterpretation of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Q2: What are the primary causes of A7G hydrolysis during sample preparation?

The hydrolysis of the glucuronide bond in A7G is primarily caused by two factors:

  • Chemical Hydrolysis: The glucuronide linkage is susceptible to cleavage under acidic or alkaline conditions. This process is accelerated by elevated temperatures.

  • Enzymatic Hydrolysis: The enzyme β-glucuronidase, present in various biological matrices such as plasma, urine, and tissue homogenates, can enzymatically cleave the glucuronide moiety from A7G.

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of A7G, proper storage is essential:

  • Solid Form: As a dry powder, A7G is stable for at least four years when stored at -20°C and protected from light.[1]

  • Stock Solutions: Stock solutions prepared in anhydrous DMSO can be stored at -80°C for up to one year.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term storage, stock solutions can be kept at -20°C for up to one month.[2]

Troubleshooting Guides

Issue 1: Low or undetectable levels of A7G in my samples.

Possible Cause 1: Hydrolysis during sample collection and handling.

  • Troubleshooting Steps:

    • Immediate Cooling: Place biological samples (e.g., blood, urine) on ice immediately after collection.

    • Prompt Processing: Process the samples as quickly as possible. If immediate processing is not feasible, store them at -80°C.

    • Enzyme Inhibition: For plasma and urine samples, consider adding a β-glucuronidase inhibitor, such as D-saccharic acid 1,4-lactone, immediately after collection.

Possible Cause 2: Hydrolysis during sample preparation.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Keep samples on ice throughout the extraction procedure. Use pre-chilled solvents and centrifuge at 4°C.

    • Control pH: Ensure that all solutions and buffers used during extraction are maintained at a neutral pH (around 6.8-7.4) to minimize acid or base-catalyzed hydrolysis.

    • Inhibit Enzymes: Incorporate a β-glucuronidase inhibitor in your sample preparation workflow.

Issue 2: High variability in A7G concentrations between replicate samples.

Possible Cause 1: Inconsistent sample handling.

  • Troubleshooting Steps:

    • Standardize Collection: Implement a strict and consistent protocol for sample collection, handling, and storage.

    • Minimize Freeze-Thaw Cycles: Aliquot samples after collection to avoid multiple freeze-thaw cycles, which can lead to degradation.

Possible Cause 2: Incomplete protein precipitation or inefficient extraction.

  • Troubleshooting Steps:

    • Optimize Protein Precipitation: Ensure the ratio of organic solvent (e.g., acetonitrile) to plasma is sufficient for complete protein removal (a common ratio is 3:1 or 4:1, v/v). Vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g).

    • Validate Extraction Method: If using solid-phase extraction (SPE), ensure the cartridge is appropriate for the analyte and is properly conditioned, loaded, washed, and eluted. Perform recovery experiments to validate your extraction efficiency.

Quantitative Data

The stability of the glucuronide linkage is highly dependent on pH and temperature. The following table presents data on the hydrolysis of a structurally similar compound, apigenin-7-O-glucoside, which can serve as a proxy for the stability of this compound.

Table 1: Effect of pH and Temperature on the Hydrolysis of Apigenin-7-O-glucoside

pHTemperature (°C)Hydrolysis after 2 hours (%)
1.1080~55
2.1580~20
4.0080~5
6.8580< 5
1.1035~10
1.1050~25
1.1065~40

Data adapted from a study on Apigenin-7-O-glucoside, which is expected to have a similar hydrolysis profile to this compound.[3][4]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation with β-Glucuronidase Inhibition

This protocol is designed for the quantification of A7G in plasma samples while minimizing ex vivo hydrolysis.

  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Immediately place the tubes on ice.

  • Plasma Separation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Transfer the plasma to a clean polypropylene (B1209903) tube.

  • Enzyme Inhibition: To 100 µL of plasma, add 5 µL of a freshly prepared 10 mM solution of D-saccharic acid 1,4-lactone in water (final concentration 0.5 mM). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., rutin).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Urine using Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up urine samples for A7G analysis.

  • Sample Collection and pH Adjustment: Collect urine samples and immediately cool them on ice. Adjust the urine pH to ~7.0 with a small volume of phosphate (B84403) buffer.

  • Enzyme Inhibition: Add D-saccharic acid 1,4-lactone to a final concentration of 0.5 mM.

  • Centrifugation: Centrifuge the urine sample at 5,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute A7G with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection & Pre-treatment cluster_extraction Extraction cluster_analysis Analysis Collect_Sample Collect Biological Sample (e.g., Plasma, Urine) Cool_Sample Immediately Cool on Ice Collect_Sample->Cool_Sample Add_Inhibitor Add β-glucuronidase Inhibitor (D-saccharic acid 1,4-lactone) Cool_Sample->Add_Inhibitor Protein_Precipitation Protein Precipitation (for Plasma) Add_Inhibitor->Protein_Precipitation Plasma SPE Solid-Phase Extraction (for Urine) Add_Inhibitor->SPE Urine Evaporate Evaporate to Dryness Protein_Precipitation->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway A7G This compound (A7G) p38 p38 A7G->p38 inhibits phosphorylation ERK ERK A7G->ERK inhibits phosphorylation IKK IKK A7G->IKK inhibits AP1 AP-1 p38->AP1 ERK->AP1 Inflammation Inflammatory Response (e.g., TNF-α, IL-6) AP1->Inflammation IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->Inflammation

References

Apigenin 7-glucuronide quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apigenin (B1666066) 7-glucuronide. This resource is designed to assist researchers, scientists, and drug development professionals with quality control, purity assessment, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the quality control and purity assessment of Apigenin 7-glucuronide?

A1: The most common and robust analytical techniques are chromatography-based methods. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or UV detection is frequently used for quantification.[1][2] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is employed for structural elucidation and confirmation.[5][6]

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of 95% or higher, as determined by methods like LC/MS-ELSD or HPLC.[7][8]

Q3: How should this compound be stored to ensure its stability?

A3: As a dry powder, this compound should be stored at -20°C, protected from light, where it is stable for at least three to four years.[9] Stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term storage (up to one year) and aliquoted to prevent repeated freeze-thaw cycles.[9] For short-term storage of up to a month, -20°C is suitable.[9]

Q4: What are the solubility properties of this compound?

A4: this compound has limited solubility in aqueous solutions. It is slightly soluble in water and PBS (pH 7.2) and insoluble in ethanol.[9][10] It exhibits good solubility in organic solvents like DMSO and DMF.[9][11]

Q5: What are some common challenges when working with this compound in biological samples?

A5: A significant challenge is the "matrix effect" in biological samples like plasma or bile, where endogenous components can interfere with the ionization of the analyte in LC-MS analysis, leading to inaccurate results.[3][4] Other challenges include the low bioavailability of the parent compound, apigenin, and the stability of the glucuronide metabolite.[3]

Q6: What internal standards are suitable for the quantitative analysis of this compound?

A6: Suitable internal standards (IS) are crucial for accurate quantification to correct for variability during sample preparation and analysis.[3] Commonly used internal standards for this compound analysis include baicalin (B1667713) and rutin.[1][3][12] A stable isotope-labeled internal standard is the most effective choice to compensate for matrix effects if available.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

Q: My HPLC chromatogram for this compound shows poor peak shape (e.g., fronting, tailing, or broad peaks). What are the possible causes and solutions?

A: Poor peak shape can be attributed to several factors related to the mobile phase, column, or sample preparation.

  • Possible Cause 1: Suboptimal Mobile Phase Composition.

    • Troubleshooting Steps:

      • Verify Preparation: Ensure that the mobile phase components (e.g., acetonitrile (B52724), water, additives like formic or phosphoric acid) are of high purity and have been prepared correctly.[3][13]

      • Adjust pH: The pH of the mobile phase can significantly impact the peak shape of flavonoids. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often added to the aqueous phase to ensure sharp peaks.[4][13]

      • Optimize Gradient: If using gradient elution, optimize the gradient profile to ensure adequate separation and a sharp peak for this compound.[3][13]

  • Possible Cause 2: Column Issues.

    • Troubleshooting Steps:

      • Column Choice: A C18 column is commonly used and generally provides good separation.[3][4] Ensure the chosen column is appropriate for the application.

      • Column Degradation: The column may be degraded or contaminated. Try washing the column with a strong solvent or replacing it if necessary.

  • Possible Cause 3: Sample Overload.

    • Troubleshooting Steps:

      • Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.

Issue 2: High Variability or Poor Precision in Results

Q: I am observing high variability (%RSD) in my quantitative results for this compound. What could be causing this inconsistency?

A: High variability often points to inconsistencies in sample preparation or significant matrix effects.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Troubleshooting Steps:

      • Pipetting: Ensure accurate and consistent pipetting of the sample, internal standard, and all reagents.[3]

      • Standardize Extraction: Standardize all steps of the extraction procedure, including vortexing time, centrifugation speed, and temperature.[3]

      • Evaporation and Reconstitution: If an evaporation step is used, avoid evaporating to complete dryness, as this can make reconstitution difficult. Ensure the sample is fully dissolved in the reconstitution solvent.[3]

  • Possible Cause 2: Significant Matrix Effects.

    • Troubleshooting Steps:

      • Sample Dilution: Diluting the sample with the mobile phase can help reduce the concentration of interfering matrix components.[3]

      • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[3]

      • Use a Stable Isotope-Labeled IS: This is the most effective way to correct for matrix effects.[3]

      • Optimize Sample Cleanup: Employ more rigorous sample cleanup methods like Solid Phase Extraction (SPE) to remove interfering substances.[3][4]

Issue 3: Inaccurate Results or Poor Recovery

Q: My quantitative results for this compound are consistently lower or higher than expected, indicating poor accuracy. What should I investigate?

A: Inaccurate results can stem from issues with calibration standards, analyte instability, or extraction inefficiency.

  • Possible Cause 1: Improper Calibration Curve.

    • Troubleshooting Steps:

      • Verify Standard Purity: Confirm the purity of the this compound and internal standard reference materials from the Certificate of Analysis.[3]

      • Check Standard Preparation: Double-check all calculations and dilutions used to prepare stock and working standard solutions.[3]

  • Possible Cause 2: Analyte Instability.

    • Troubleshooting Steps:

      • Sample Handling: Keep biological samples on ice during processing and store them at -80°C for long-term storage to prevent degradation.[3][9]

      • pH and Temperature: The glucuronide linkage is susceptible to hydrolysis under acidic or alkaline conditions, which can be accelerated by heat.[9][14] Ensure that sample processing conditions are mild.

      • Conduct Stability Studies: Perform bench-top, freeze-thaw, and long-term stability studies to assess the stability of this compound in your specific biological matrix.[3]

  • Possible Cause 3: Inefficient Extraction.

    • Troubleshooting Steps:

      • Optimize Extraction Method: For protein precipitation, ensure the correct ratio of precipitant (e.g., acetonitrile) to the sample is used. For Solid Phase Extraction (SPE), ensure consistent conditioning, loading, washing, and elution steps.[3]

      • Assess Recovery: Determine the extraction recovery by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Quantitative Data Summary

Table 1: Solubility of this compound
SolventConcentrationNotesReference
DMSO89 mg/mL (199.39 mM)Use fresh, anhydrous DMSO as it is hygroscopic.[9][11]
DMF10 mg/mL[9]
PBS (pH 7.2)1 mg/mL[9]
WaterSlightly soluble[9][10]
EthanolInsoluble[9]
Table 2: LC-MS/MS Method Validation Parameters
MatrixAnalyteCalibration Range (nM)Correlation Coefficient (r²)Recovery (%)Matrix Effect (%)Reference
BloodApigenin 7-O-glucuronide1.56 - 4000.0≥ 0.98>85<20[4][15]
BileApigenin 7-O-glucuronide10.0 - 5000.0≥ 0.98>85<20[4][15]
Table 3: HPLC-DAD Method Validation Parameters for a Topical Cream Formulation
ParameterResultReference
Linearity (R²)> 0.995[2]
Limit of Detection (LOD)0.288 µg/mL[2]
Limit of Quantification (LOQ)0.873 µg/mL[2]
Recovery97% - 102%[2]
System Suitability (%RSD)0.2% - 0.4%[2]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification in Biological Matrices

This protocol is a general guideline based on established methods for quantifying this compound in plasma and bile.[4][15]

1. Sample Preparation

  • Plasma/Blood Samples (Protein Precipitation):

    • To 50 µL of plasma/blood, add 150 µL of cold acetonitrile containing the internal standard (e.g., baicalin or rutin).[3][15]

    • Vortex the mixture for 1 minute to precipitate proteins.[15]

    • Centrifuge at 13,000 rpm for 10 minutes.[15]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[15]

    • Inject an aliquot into the LC-MS/MS system.

  • Bile Samples (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[15]

    • Dilute 20 µL of the bile sample with 180 µL of water containing the internal standard.[15]

    • Load the diluted sample onto the conditioned SPE cartridge.[15]

    • Wash the cartridge with 1 mL of water to remove interferences.[15]

    • Elute the analyte with 1 mL of methanol.[15]

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.[15]

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 column (e.g., Resteck, 50 mm × 2.1 mm, 1.7 μm).[4][15]

    • Mobile Phase A: 0.1% formic acid in water.[4][15]

    • Mobile Phase B: Acetonitrile.[15]

    • Flow Rate: 0.3 mL/min.[15]

    • Column Temperature: 30-40 °C.[15]

    • Injection Volume: 5-10 µL.[15]

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to elute the analyte, followed by a wash and re-equilibration.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer (e.g., AB Sciex 5500 QTrap).[4][15]

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transitions: The precursor ion for this compound is m/z 447.0. A common fragmentation is the loss of the glucuronic acid moiety (-176 Da), resulting in a product ion corresponding to apigenin (m/z 269).[15]

Protocol 2: HPLC-DAD Purity Assessment

This protocol is based on a method for the analysis of this compound in a cream formulation.[13]

1. Standard and Sample Preparation

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or DMSO).

  • Prepare working standards by diluting the stock solution to create a calibration curve (e.g., 60-140% of the target concentration).[2]

  • Dissolve the sample containing this compound in a suitable solvent, adding an internal standard like baicalin.[13]

2. HPLC Conditions

  • Column: C18 column (e.g., YoungJin Biochrom INNO-P, 5 µm, 4.6 × 150 mm).[13]

  • Mobile Phase A: Distilled water with 0.1% phosphoric acid.[13]

  • Mobile Phase B: Acetonitrile.[13]

  • Flow Rate: 1 mL/min.[13]

  • Column Temperature: 30 °C.[13]

  • Detection Wavelength: 335 nm.[13]

  • Injection Volume: 10 µL.[13]

  • Gradient Elution:

    • 0-30 min: 90% A to 75% A

    • 30-40 min: 75% A to 90% A

    • 40-50 min: Isocratic at 90% A[13]

3. Data Analysis

  • Perform a system suitability test to ensure the system is working correctly.[2]

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Bile, etc.) add_is Add Internal Standard (IS) sample->add_is extract Extraction (Protein Precipitation or SPE) add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc HPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Peak Area Ratio vs. Cal Curve) ms->quant result Final Concentration quant->result

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

troubleshooting_logic start Inaccurate or Imprecise Results check_prep Review Sample Preparation Protocol start->check_prep check_cal Verify Calibration Standards & Curve start->check_cal check_stability Assess Analyte Stability start->check_stability check_matrix Investigate Matrix Effects start->check_matrix solution_prep Standardize Pipetting, Extraction & Reconstitution check_prep->solution_prep solution_cal Check Purity, Recalculate, Prepare Fresh Standards check_cal->solution_cal solution_stability Control Temp/pH, Run Stability Assays check_stability->solution_stability solution_matrix Use Matrix-Matched Calibrants, Optimize Cleanup, Use SIL-IS check_matrix->solution_matrix end Results Improved solution_prep->end solution_cal->end solution_stability->end solution_matrix->end

Caption: Troubleshooting logic for quantitative analysis of this compound.

References

Validation & Comparative

Apigenin vs. Apigenin 7-Glucuronide: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of apigenin (B1666066) and its metabolite, apigenin 7-glucuronide. The following sections present a synthesis of experimental data, detailed methodologies from key studies, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding of their respective activities.

Quantitative Data Summary

The anti-inflammatory efficacy of apigenin and this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from the literature, focusing on the inhibition of pro-inflammatory mediators.

In Vitro Anti-Inflammatory Activity

Table 1: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

CompoundMediatorConcentration% Inhibition / IC50Reference
This compound Nitric Oxide (NO)100 µM-[1]
Prostaglandin E2 (PGE2)100 µM-[1]
Tumor Necrosis Factor-α (TNF-α)100 µM-[1]
Nitric Oxide (NO)1 µg/mL30.7%[2]
Nitric Oxide (NO)10 µg/mL97.1%[2]
Apigenin Interleukin-1β (IL-1β)-Suppressed production[3]
Tumor Necrosis Factor-α (TNF-α)-Suppressed production[3]
Interleukin-6 (IL-6)-Suppressed production[3]

Note: A direct comparison of IC50 values from a single study under identical conditions is limited in the currently available literature. The data presented is collated from different studies and should be interpreted with consideration of the varying experimental setups.

In Vivo Anti-Inflammatory Activity

Table 2: Protective Effects in a Mouse Model of Endotoxin (B1171834) Shock

CompoundDosageOutcomeReference
This compound 5 or 10 mg/kgImproved survival[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of apigenin or this compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent. The absorbance is read at 540 nm.[4]

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]

    • Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are measured using specific ELISA kits.[1]

  • Gene Expression Analysis: To assess the effect on the expression of pro-inflammatory genes like iNOS and COX-2, RNA is extracted from the cells, reverse transcribed to cDNA, and analyzed by quantitative real-time PCR (qPCR).[5]

In Vivo Mouse Model of Endotoxin Shock
  • Animals: Male BALB/c mice are used for the study.

  • Treatment: Mice are intraperitoneally injected with this compound (5 or 10 mg/kg).[1]

  • Induction of Endotoxic Shock: Thirty minutes after treatment, endotoxic shock is induced by an intraperitoneal injection of a lethal dose of LPS.

  • Survival Rate: The survival of the mice is monitored and recorded over a specified period.[1]

  • Measurement of Pro-inflammatory Cytokines: Blood samples are collected at different time points to measure the serum levels of pro-inflammatory cytokines like TNF-α using ELISA to assess the systemic inflammatory response.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of both apigenin and this compound are mediated through the modulation of key signaling pathways.

G General Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->ProInflammatory NFkB->ProInflammatory Apigenin Apigenin / this compound Apigenin->MAPK Inhibits Apigenin->AP1 Inhibits Apigenin->NFkB Inhibits

Caption: Apigenin and its glucuronide inhibit inflammatory pathways.

G In Vitro Anti-Inflammatory Experimental Workflow Start Seed RAW 264.7 cells Pretreat Pre-treat with Apigenin or This compound Start->Pretreat Induce Induce inflammation with LPS Pretreat->Induce Incubate Incubate for 24 hours Induce->Incubate Collect Collect supernatant and cells Incubate->Collect Measure Measure inflammatory mediators (NO, PGE2, Cytokines) Collect->Measure Analyze Analyze gene expression (qPCR) Collect->Analyze End Data Analysis Measure->End Analyze->End

References

Comparing the antioxidant potential of Apigenin 7-glucuronide and quercetin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Antioxidant Potential of Apigenin 7-Glucuronide and Quercetin (B1663063)

Introduction

Apigenin and quercetin are two of the most extensively studied flavonoids, recognized for their significant antioxidant properties.[1] These natural compounds are abundant in various fruits, vegetables, and medicinal plants.[1] While quercetin is a well-established antioxidant, its metabolite, this compound, is also gaining attention for its potential therapeutic benefits, including anti-inflammatory and antioxidant activities.[2][3] This guide provides a detailed, objective comparison of the antioxidant potential of this compound and quercetin, supported by experimental data, detailed protocols, and an examination of their underlying molecular mechanisms. This comparison is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research.

Quantitative Antioxidant Activity

Direct comparative studies on the antioxidant activity of pure this compound and quercetin using a comprehensive range of standardized assays are limited in publicly available literature. However, an indirect assessment can be made by comparing data from independent studies using the same assay. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating antioxidant activity, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates a higher antioxidant potency.

CompoundAntioxidant AssayIC50 ValueSource
Apigenin-7-O-β-D-glucuronide methyl esterDPPH Radical Scavenging36.38 µg/mL[4][5]
QuercetinDPPH Radical Scavenging~4.60 µg/mL[6]
QuercetinDPPH Radical Scavenging19.17 µg/mL
QuercetinCellular Antioxidant Activity (CAA)7.71 µmol/L (EC50)[7]

Note: The IC50 value for quercetin can vary between studies depending on the specific experimental conditions. The values presented here are representative examples. The available data suggests that quercetin generally exhibits more potent direct radical scavenging activity in the DPPH assay compared to this compound.

Experimental Protocols

To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies are crucial. Below are typical protocols for common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to evaluate the free radical scavenging ability of a compound.[8] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, DPPH-H.[8] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[8][9]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound or quercetin) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent like methanol, ethanol (B145695), or DMSO.[10]

    • Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.[11] The absorbance of this solution at 517 nm should be approximately 1.0.[9]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and positive control.[10]

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.[10]

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][11]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[9]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH and Sample prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[10] The resulting radical has a characteristic blue-green color with a maximum absorbance at 734 nm. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS.[10]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.[12]

    • Prepare a 2.45 mM potassium persulfate solution in water.[12]

    • To generate the ABTS•+ solution, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13]

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a Trolox standard.[10]

    • Add a small volume of the sample/standard (e.g., 10-20 µL) to a larger volume of the adjusted ABTS•+ solution (e.g., 180-190 µL) in a 96-well plate.[10]

    • Mix and incubate at room temperature for a defined period (e.g., 6-30 minutes).[10]

  • Measurement:

    • Measure the absorbance at 734 nm.[10]

  • Data Calculation:

    • The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures the antioxidant activity of compounds within a cellular environment.[7][14] It accounts for factors such as cell uptake, metabolism, and localization of the compound.[14] The assay uses a fluorescent probe, DCFH-DA, which is taken up by cells and deacetylated to DCFH. In the presence of radicals, DCFH is oxidized to the highly fluorescent DCF. Antioxidants can prevent this oxidation.[14]

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until confluent.[7][15]

  • Treatment:

    • Remove the growth medium and wash the cells with PBS.[7]

    • Treat the cells with the test compound and 25 µM DCFH-DA for 1 hour.[7]

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove extracellular compounds.[14]

    • Add a radical initiator, such as AAPH or ABAP, to induce oxidative stress.[14]

  • Measurement:

    • Immediately measure the fluorescence kinetically for 1 hour using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).[14]

  • Data Analysis:

    • The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.

Antioxidant Signaling Pathways

Both this compound and quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.

Flavonoids can modulate various cell signaling pathways involved in oxidative stress, inflammation, and apoptosis.[16] Key pathways include the Nrf2, MAPK, and PI3K/Akt pathways, which lead to the upregulation of antioxidant defenses.[10][[“]]

  • Quercetin: Quercetin is known to activate the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[1] It can also modulate the MAPK and PI3K/Akt signaling pathways.[18][19]

  • Apigenin and its Glucuronides: Apigenin has been shown to activate the PGC1-α/Nrf2 signaling pathway, which enhances the expression of endogenous antioxidant enzymes.[20] Apigenin 7-O-glucuronide is known to inhibit inflammatory responses by targeting the MAPK and AP-1 signaling pathways.[2]

Signaling_Pathways cluster_quercetin Quercetin cluster_apigenin This compound cluster_downstream Downstream Effects quercetin Quercetin q_nrf2 Nrf2 Pathway quercetin->q_nrf2 q_mapk MAPK Pathway quercetin->q_mapk q_pi3k PI3K/Akt Pathway quercetin->q_pi3k antioxidant_enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) q_nrf2->antioxidant_enzymes inflammation Inhibition of Inflammation q_mapk->inflammation q_pi3k->antioxidant_enzymes apigenin This compound a_nrf2 PGC1-α/Nrf2 Pathway (as Apigenin) apigenin->a_nrf2 a_mapk MAPK/AP-1 Pathway apigenin->a_mapk a_nrf2->antioxidant_enzymes a_mapk->inflammation

Antioxidant Signaling Pathways.

Conclusion

Both quercetin and this compound possess notable antioxidant properties, albeit through potentially different primary mechanisms and potencies. Based on the available in vitro data, quercetin appears to be a more potent direct radical scavenger than this compound. However, both flavonoids demonstrate the ability to modulate key cellular signaling pathways involved in the endogenous antioxidant defense system. The biological relevance of these findings is underscored by cellular antioxidant assays, where quercetin has shown high efficacy. Further direct comparative studies, particularly using cell-based models, are necessary to fully elucidate the relative antioxidant potential of this compound and its therapeutic implications. This guide provides a foundational comparison to aid researchers in designing and interpreting future studies on these promising natural compounds.

References

A Comparative Guide to the Biological Effects of Apigenin 7-Glucuronide and Luteolin 7-O-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent flavonoids, Apigenin (B1666066) 7-glucuronide and Luteolin (B72000) 7-O-glucoside. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action, this document aims to facilitate informed decisions in research and drug development.

At a Glance: Key Biological Activities

Biological EffectApigenin 7-GlucuronideLuteolin 7-O-GlucosideKey Findings
Anti-inflammatory Activity Potent inhibitor of the AP-1 and MAPK signaling pathways.[1]Modulator of NF-κB and STAT3 signaling pathways.[1]Both compounds exhibit significant anti-inflammatory properties, but through distinct molecular mechanisms. Luteolin 7-O-glucoside demonstrates a broader spectrum of anti-inflammatory action by targeting NF-κB and STAT3.[1]
Enzyme Inhibition Strong inhibitor of Matrix Metalloproteinases (MMPs), particularly MMP-13.[1]More potent inhibitor of acetylcholinesterase (AChE) and α-amylase.[1][2][3]Luteolin 7-O-glucoside shows superior inhibitory activity against enzymes relevant to neurodegenerative diseases and metabolic disorders.[1][2][3]
Anticancer Activity Cytotoxic effects observed in various cancer cell lines.Demonstrates cytotoxicity, with some studies suggesting greater potency than its aglycone, luteolin, in specific cancer cell lines.[4]Both compounds show promise as anticancer agents, with their efficacy being cell-type dependent.
Pharmacokinetics Can be metabolized to its aglycone, apigenin.Primarily hydrolyzed to its aglycone, luteolin, in the gastrointestinal tract before absorption.[5][6]The glycosidic linkage influences the absorption and metabolism of these compounds, affecting their overall bioavailability and in vivo activity.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data from comparative and individual studies on this compound and Luteolin 7-O-glucoside.

Table 1: Enzyme Inhibition
EnzymeCompoundIC50 / % InhibitionReference
Acetylcholinesterase (AChE)Apigenin 7-O-glucoside-[2]
Luteolin 7-O-glucoside65 ± 2% inhibition[2]
α-AmylaseApigenin 7-O-glucoside26.1 µg/mL[3]
Luteolin 7-O-glucoside13.2 µg/mL[3]
Table 2: Anti-inflammatory Activity
AssayCell LineCompoundConcentrationEffectReference
NF-κB ActivationHepG2Apigenin 7-O-glucoside10 µg/mL~21-23% decrease in nuclear p50/p65[3]
Luteolin 7-O-glucoside10 µg/mL~21-23% decrease in nuclear p50/p65[3]
Table 3: Cytotoxicity in Cancer Cells
Cell LineCompoundIC50Reference
HCT116 (Colon Cancer)Apigenin-7-O-glucosideMore effective than apigenin[7]
HepG2 (Liver Cancer)Apigenin-7-O-glucoside17 µg/mL[4]
Luteolin-7-O-glucoside21 µg/mL[4]
Table 4: Molecular Docking - Binding Affinity (kcal/mol)
Target ProteinApigenin 7-O-glucosideLuteolin 7-O-glucosideReference
Acetylcholinesterase (AChE)-9.42-9.30[8]
Butyrylcholinesterase (BChE)-9.60-9.90[8]

Signaling Pathways and Mechanisms of Action

The structural difference between apigenin and luteolin, specifically the additional hydroxyl group on the B-ring of luteolin, influences the biological activities of their glycoside derivatives.[1]

Anti-inflammatory Signaling Pathways

This compound primarily exerts its anti-inflammatory effects by targeting the AP-1 and MAPK signaling pathways.[1] In contrast, Luteolin 7-O-glucoside modulates the NF-κB and STAT3 signaling pathways.[1]

cluster_A7G This compound cluster_L7G Luteolin 7-O-glucoside A7G Apigenin 7-glucuronide MAPK MAPK Pathway A7G->MAPK AP1 AP-1 Pathway A7G->AP1 Inflammation_A Inflammation MAPK->Inflammation_A inhibition AP1->Inflammation_A inhibition L7G Luteolin 7-O-glucoside NFkB NF-κB Pathway L7G->NFkB STAT3 STAT3 Pathway L7G->STAT3 Inflammation_L Inflammation NFkB->Inflammation_L inhibition STAT3->Inflammation_L inhibition A Prepare Reagents (Enzyme, Substrate, Compounds) B Pre-incubate Enzyme with Test Compound A->B C Initiate Reaction with Substrate B->C D Incubate C->D E Stop Reaction D->E F Measure Absorbance E->F G Calculate % Inhibition and IC50 F->G A Culture HepG2 Cells B Treat Cells with Test Compounds A->B C Isolate Nuclear Fractions B->C D Quantify Nuclear p50 and p65 Subunits C->D E Analyze Data (% Inhibition) D->E

References

A Comparative In Vivo Efficacy Analysis: Apigenin 7-Glucuronide Versus Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of Apigenin 7-glucuronide and dexamethasone (B1670325), two potent anti-inflammatory agents. While direct head-to-head in vivo studies are limited, this document synthesizes available data from comparable animal models of inflammation to offer a comprehensive overview for research and development purposes.

Quantitative Efficacy Comparison

The following tables summarize the in vivo anti-inflammatory effects of this compound and dexamethasone in rodent models of lipopolysaccharide (LPS)-induced inflammation and endotoxemia.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Endotoxin (B1171834) Shock

ParameterAnimal ModelTreatmentDosageOutcomeReference
Survival RateC57BL/6 MiceThis compound5 mg/kg60% survival at 24h[1][2]
Survival RateC57BL/6 MiceThis compound10 mg/kg80% survival at 24h[1][2]
Serum TNF-αC57BL/6 MiceThis compound5 and 10 mg/kgSignificant reduction compared to LPS group[1][2]
Serum IL-1βC57BL/6 MiceThis compound5 and 10 mg/kgSignificant reduction compared to LPS group[1][2]

Table 2: In Vivo Efficacy of Apigenin and Dexamethasone in a Rat Model of LPS-Induced Inflammation

Note: This study used apigenin, the aglycone of this compound. The data is presented as a relevant comparison.

ParameterAnimal ModelTreatmentDosageOutcome (vs. Control at 24h)Reference
Serum TNF-αWistar RatsApigenin5 mg/kgSignificant reduction (p<0.05)[3][4][5]
Serum TNF-αWistar RatsApigenin30 mg/kgSignificant reduction (p<0.01)[3][4][5]
Serum TNF-αWistar RatsDexamethasone15 mg/kgSignificant reduction (p<0.01)[3][4][5]
Serum IL-1βWistar RatsApigenin5 mg/kgSignificant reduction (p<0.05)[3][4][5]
Serum IL-1βWistar RatsApigenin30 mg/kgSignificant reduction (p<0.01)[3][4][5]
Serum IL-6Wistar RatsApigenin15 mg/kgSignificant reduction (p<0.05)[3][4][5]
Serum IL-6Wistar RatsApigenin30 mg/kgSignificant reduction (p<0.01)[3][4][5]
Serum IL-6Wistar RatsDexamethasone15 mg/kgSignificant reduction (p<0.01)[3][4][5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

LPS-Induced Endotoxemia in Mice (Adapted from Hu et al., 2016)
  • Animal Model: Male C57BL/6 mice.

  • Induction of Endotoxemia: A lethal dose of lipopolysaccharide (LPS) from Escherichia coli is administered via intraperitoneal (i.p.) injection.

  • Treatment: this compound (5 or 10 mg/kg) is administered i.p. 1 hour prior to LPS injection.

  • Assessment of Efficacy:

    • Survival Rate: Monitored for 24 hours post-LPS injection.

    • Cytokine Analysis: Blood samples are collected at specified time points after LPS challenge. Serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

LPS-Induced Inflammation in Rats (Adapted from Jamshidi et al., 2024)
  • Animal Model: Male Wistar rats.[3]

  • Induction of Inflammation: A sub-lethal dose of LPS (30 μg/kg) is administered via i.p. injection.[3][4]

  • Treatment Groups:

    • Control (saline)

    • Apigenin (5, 15, and 30 mg/kg, i.p.)

    • Dexamethasone (15 mg/kg, i.p.)

  • Drug Administration: Treatments are administered 30 minutes prior to LPS injection.[3][4]

  • Assessment of Efficacy: Blood samples are collected at 4, 12, and 24 hours post-LPS injection. Serum concentrations of TNF-α, IL-1β, and IL-6 are measured by ELISA.[3][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways for each compound and a general experimental workflow for in vivo anti-inflammatory studies.

G This compound Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK AP1 AP-1 (c-Jun) MAPK->AP1 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) AP1->Pro_inflammatory_Cytokines Apigenin_7_glucuronide This compound Apigenin_7_glucuronide->MAPK Inhibits Phosphorylation Apigenin_7_glucuronide->AP1 Inhibits Nuclear Translocation G Dexamethasone Anti-inflammatory Signaling Pathway cluster_0 Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR DEX_GR_Complex Dexamethasone-GR Complex GR->DEX_GR_Complex Nucleus Nucleus DEX_GR_Complex->Nucleus GRE Glucocorticoid Response Elements (GREs) DEX_GR_Complex->GRE Binds to NF_kB_AP1 NF-κB / AP-1 DEX_GR_Complex->NF_kB_AP1 Inhibits Anti_inflammatory_Genes Anti-inflammatory Genes GRE->Anti_inflammatory_Genes Activates Transcription Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, etc.) NF_kB_AP1->Pro_inflammatory_Genes Activates Transcription G General Experimental Workflow for In Vivo Anti-inflammatory Studies Animal_Model Select Animal Model (e.g., Mice, Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomly Assign to Treatment Groups Acclimatization->Grouping Treatment Administer Test Compound (this compound) or Positive Control (Dexamethasone) Grouping->Treatment Induction Induce Inflammation (e.g., LPS Injection) Treatment->Induction Monitoring Monitor for Clinical Signs and Survival Induction->Monitoring Sample_Collection Collect Blood and/or Tissue Samples Monitoring->Sample_Collection Analysis Analyze Inflammatory Markers (e.g., Cytokines via ELISA) Sample_Collection->Analysis Data_Analysis Statistical Analysis of Results Analysis->Data_Analysis

References

Validating the Mechanism of Action of Apigenin 7-Glucuronide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Apigenin (B1666066) 7-Glucuronide's Performance with Alternatives, Supported by Experimental Data.

Apigenin 7-glucuronide (AG), a prominent metabolite of the dietary flavonoid apigenin, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comprehensive validation of its mechanism of action, offering a comparative analysis against its aglycone, apigenin, and other relevant compounds. The information is presented through structured data, detailed experimental protocols, and visual signaling pathways to support researchers in their exploration of this promising therapeutic agent.

Comparative Analysis of Bioactivities

The biological efficacy of this compound has been evaluated across various experimental models, demonstrating its potential in anti-inflammatory, antioxidant, anticancer, and neuroprotective applications. Below is a summary of quantitative data comparing its performance with apigenin and its glucoside form.

Anti-Inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.

CompoundAssayCell LineConcentrationObserved EffectReference
This compound Nitric Oxide (NO) ProductionRAW 264.710, 50, 100 µMDose-dependent inhibition[1]
This compound Prostaglandin E2 (PGE2) ProductionRAW 264.710, 50, 100 µMDose-dependent inhibition[1]
This compound TNF-α ProductionRAW 264.710, 50, 100 µMDose-dependent inhibition[1]
This compound iNOS mRNA ExpressionRAW 264.710, 50, 100 µMDose-dependent suppression[1]
This compound COX-2 mRNA ExpressionRAW 264.710, 50, 100 µMDose-dependent suppression[1]
ApigeniniNOS Transcriptional ActivationRAW 264.7IC50 < 15 µMPotent inhibition[2]
ApigeninCOX-2 Transcriptional ActivationRAW 264.7IC50 < 15 µMPotent inhibition[2]
LuteolinTNF-α induced CCL2/MCP-1 & CXCL1/KC--Significant inhibition[3]
Anticancer Activity

Studies have highlighted the potential of apigenin and its derivatives in cancer therapy, demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis.

CompoundCell LineAssayIC50 ValueReference
Apigenin 7-glucoside HCT116 (Colon Cancer)MTT Assay15 µM[4]
ApigeninHCT116 (Colon Cancer)MTT Assay62 µM[4]
ApigeninNCI-H929 (Multiple Myeloma)Growth Inhibition10.73 ± 3.21 μM[5]
ApigeninHeLa (Cervical Cancer)Cell Viability35.89 µM[6]
Antioxidant Activity

The antioxidant capacity of apigenin and its glucuronide has been assessed through various in vitro assays, showcasing their free radical scavenging properties.

CompoundAssayIC50 ValueReference
This compound methyl ester DPPH Radical Scavenging36.38 µg/ml[7]
This compound methyl ester Nitric Oxide Radical Scavenging29.74 µg/ml[7]
ApigeninDPPH Radical Scavenging8.5 µM[8]
ApigeninABTS Radical Scavenging344 µg/mL[9]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams illustrate the primary mechanisms of action.

MAPK_AP1_Pathway_Inhibition_by_AG cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK Activates p38_ERK p38/ERK MAPKKK->p38_ERK Phosphorylates p38_ERK->cJun Phosphorylates cJun->AP1 Forms complex AP1->Inflammatory_Genes Promotes transcription Nucleus Nucleus AG This compound AG->p38_ERK Inhibits phosphorylation AG->cJun Inhibits nuclear translocation

Caption: Inhibition of the MAPK/AP-1 signaling pathway by this compound.

PI3K_Akt_Nrf2_Pathway_Modulation cluster_nucleus Apigenin Apigenin/ This compound PI3K PI3K Apigenin->PI3K Inhibits Nrf2 Nrf2 Apigenin->Nrf2 Promotes nuclear translocation Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->Nrf2 Promotes degradation Keap1 Keap1 Nrf2->Keap1 Binds (inactivated) Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Gene Expression Nucleus Nucleus ARE_n ARE Nrf2_n->ARE_n Binds Antioxidant_Genes_n Antioxidant Gene Expression ARE_n->Antioxidant_Genes_n MTT_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate (1x10^5 cells/well) Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_AG Treat with various concentrations of AG (e.g., 12.5-100 µM) Incubate_Overnight->Treat_AG Incubate_24h Incubate for 24h Treat_AG->Incubate_24h Add_MTT Add 10 µL MTT solution (5 mg/mL) Incubate_24h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Aspirate supernatant, add 150 µL DMSO Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance End End Measure_Absorbance->End

References

A Comparative Guide to the Bioavailability of Apigenin Aglycone and its Metabolite, Apigenin 7-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of the dietary flavonoid apigenin (B1666066) (the aglycone) and its primary metabolite, apigenin 7-glucuronide. An understanding of the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for researchers, scientists, and drug development professionals evaluating their therapeutic potential. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the metabolic pathways to support further research and development.

Apigenin, a promising natural compound with a range of biological activities, exhibits low oral bioavailability.[1][2] This is primarily attributed to its poor water solubility and extensive first-pass metabolism.[1][3] The main metabolic pathway is glucuronidation, which leads to the formation of more water-soluble glucuronide conjugates, with this compound being a major metabolite.[1][4] Interestingly, some research suggests that the oral administration of apigenin 7-glucoside (a precursor to apigenin) can lead to significant systemic exposure to the parent apigenin, indicating a potential prodrug strategy to enhance apigenin's bioavailability.[1][5] This guide will delve into the quantitative pharmacokinetic parameters and experimental designs that illuminate these findings.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of apigenin following oral administration in rats. It is important to note that direct oral administration of this compound for bioavailability comparison is not a common experimental paradigm, as it is a metabolite. The data presented here reflects the fate of the apigenin aglycone after it is absorbed.

ParameterValueSpeciesDosageReference
Bioavailability (F%) ~30%RatNot Specified[6][7]
Tmax (Time to Peak Plasma Concentration) 0.5 - 2.5 hoursRatNot Specified[6][8]
Cmax (Peak Plasma Concentration) 1330 ± 0.24 ng/mLRat60 mg/kg[6]
T½ (Elimination Half-life) 1.8 - 4.2 hours (average 2.52 ± 0.56h)RatNot Specified[6]

This data highlights the rapid absorption and subsequent elimination of apigenin after oral administration. The relatively low bioavailability underscores the challenges in achieving therapeutic systemic concentrations of the aglycone.

Metabolic Pathway of Apigenin

In dietary sources, apigenin is commonly found in its glycosylated forms, such as apigenin-7-O-glucoside.[6][7] Upon ingestion, these glycosides are hydrolyzed by intestinal β-glucosidases to release the free apigenin aglycone.[8][9] The aglycone is then absorbed across the intestinal wall.[6] Following absorption, apigenin undergoes extensive phase I and phase II metabolism in the intestines and liver.[4][10] Phase II metabolism, particularly glucuronidation and sulfation, is the predominant pathway.[4][10] This process, which is mediated by uridine (B1682114) 5'-diphosphate glucuronic acid transferase (UGT) enzymes, results in the formation of metabolites like this compound.[2][11] These conjugated metabolites are more water-soluble, facilitating their excretion from the body.[12]

cluster_ingestion Oral Ingestion cluster_intestine Intestinal Lumen & Mucosa cluster_circulation Systemic Circulation cluster_liver Liver cluster_excretion Excretion Apigenin Glycosides (in diet) Apigenin Glycosides (in diet) Apigenin Aglycone Apigenin Aglycone Apigenin Glycosides (in diet)->Apigenin Aglycone β-glucosidases Metabolism_Intestine Phase I & II Metabolism (Glucuronidation, Sulfation) Apigenin Aglycone->Metabolism_Intestine Absorbed Apigenin Absorbed Apigenin Apigenin Aglycone->Absorbed Apigenin Absorption This compound & other metabolites This compound & other metabolites Metabolism_Intestine->this compound & other metabolites Metabolism_Liver Phase I & II Metabolism (Glucuronidation, Sulfation) Absorbed Apigenin->Metabolism_Liver Urine & Feces Urine & Feces This compound & other metabolites->Urine & Feces Metabolism_Liver->this compound & other metabolites

Metabolic pathway of dietary apigenin.

Experimental Protocols

The following provides a generalized methodology for an in vivo pharmacokinetic study of apigenin, based on common practices in the field.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (or a similar rodent model).

  • Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum.

  • Acclimatization: A period of at least one week for acclimatization before the experiment.

2. Drug Administration:

  • Formulation: Apigenin is suspended in a vehicle such as a 0.5% solution of sodium carboxymethyl cellulose.

  • Dosing: A single oral dose is administered via gavage.

  • Fasting: Animals are typically fasted overnight before dosing.

3. Sample Collection:

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood is collected in heparinized tubes and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is commonly used for the quantification of apigenin and its metabolites in plasma.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction.

  • Validation: The analytical method is validated for linearity, accuracy, precision, and recovery.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are calculated using non-compartmental analysis with software such as WinNonlin.

Animal Model Selection & Acclimatization Animal Model Selection & Acclimatization Drug Formulation & Administration (Oral Gavage) Drug Formulation & Administration (Oral Gavage) Animal Model Selection & Acclimatization->Drug Formulation & Administration (Oral Gavage) Serial Blood Sampling Serial Blood Sampling Drug Formulation & Administration (Oral Gavage)->Serial Blood Sampling Plasma Separation & Storage Plasma Separation & Storage Serial Blood Sampling->Plasma Separation & Storage Bioanalytical Method (HPLC-MS/MS) Bioanalytical Method (HPLC-MS/MS) Plasma Separation & Storage->Bioanalytical Method (HPLC-MS/MS) Pharmacokinetic Data Analysis Pharmacokinetic Data Analysis Bioanalytical Method (HPLC-MS/MS)->Pharmacokinetic Data Analysis

Workflow for a preclinical pharmacokinetic study.

Conclusion

The comparative analysis of apigenin aglycone and its 7-glucuronide metabolite reveals a dynamic interplay that dictates the overall bioavailability and potential therapeutic efficacy of dietary apigenin. While the aglycone is the form absorbed into the systemic circulation, its bioavailability is limited by poor solubility and extensive first-pass metabolism. The formation of this compound is a key metabolic step that facilitates elimination. However, the potential for this compound to act as a prodrug, being converted back to the active aglycone, presents an intriguing avenue for future research.[12] Strategies to enhance the oral bioavailability of apigenin, such as the use of nanoformulations, are currently being explored to overcome its pharmacokinetic limitations.[3][13] A thorough understanding of the metabolic fate of apigenin is essential for the design of effective therapeutic interventions based on this promising natural compound.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Apigenin 7-Glucuronide Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro and in vivo activities of Apigenin (B1666066) 7-glucuronide (A7G), a major metabolite of the dietary flavonoid apigenin. Understanding the correlation between its direct cellular effects and its behavior within a whole organism is crucial for researchers, scientists, and drug development professionals exploring its therapeutic potential. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant pathways and workflows.

Apigenin is a natural compound with a range of biological activities, but it suffers from low oral bioavailability due to poor water solubility and extensive first-pass metabolism.[1] The primary metabolic pathway is glucuronidation, which results in more water-soluble conjugates like A7G.[1] Emerging research indicates that A7G is not merely an inactive metabolite but possesses its own biological activities and, significantly, may act as a prodrug, enhancing the systemic exposure to the parent apigenin.[1][2]

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize quantitative data from various studies, offering a direct comparison of the bioactivity of Apigenin 7-glucuronide and its parent compound, apigenin.

Table 1: In Vitro Bioactivity of this compound (A7G) and Apigenin

Assay TypeTarget/Cell LineCompoundIC50 / EffectSource
Enzyme Inhibition Matrix Metalloproteinase-13 (MMP-13)A7G0.27 µM[3]
Matrix Metalloproteinase-9 (MMP-9)A7G17.52 µM[3]
Protein Tyrosine Phosphatase 1B (PTP1B)A7G7.14 µM[3]
Acetylcholinesterase (AChE)A7G62.96 µM[3]
Anti-inflammatory Nitric Oxide (NO) Production (LPS-stimulated RAW 264.7 cells)A7GDose-dependent suppression[4][5]
Prostaglandin E2 (PGE2) Production (LPS-stimulated RAW 264.7 cells)A7GDose-dependent suppression[5]
Tumor Necrosis Factor-α (TNF-α) Production (LPS-stimulated RAW 264.7 cells)A7GDose-dependent suppression[5][6]
Cytotoxicity HCT116 (Colon Cancer Cells)A7G15 µM[7]
HCT116 (Colon Cancer Cells)Apigenin62 µM[7]
Antifungal Candida spp.A7GMIC: 0.05 - 0.10 mg/mL[7][8]
Candida spp.ApigeninMIC: 0.10 mg/mL[7][8]

Table 2: Comparative Pharmacokinetic Parameters in Rats

Administered Compound (Oral)Analyte in PlasmaCmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (F)Source
ApigeninApigenin18.91080.708%[2]
This compound (A7G)Apigenin49.51540-[2]
This compound (A7G)A7G10205860-[2]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

These data highlight that while A7G demonstrates direct biological activity in vitro, sometimes more potently than apigenin itself, its most significant in vivo role may be to increase the systemic levels of the active apigenin.[2][7] Oral administration of A7G resulted in a 2.6-fold higher Cmax and a 14.3-fold higher AUC for apigenin compared to when apigenin itself was administered orally.[2]

Mandatory Visualization

The following diagrams illustrate key processes and pathways related to the activity of this compound.

G lps LPS tlr4 TLR4 Receptor lps->tlr4 Binds mapk MAPK Pathway (p38, ERK) tlr4->mapk Activates ap1 AP-1 (c-Jun) mapk->ap1 Phosphorylates nucleus Nucleus ap1->nucleus Translocates to genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes Upregulates Transcription mediators Inflammatory Mediators (NO, PGE2, TNF-α) genes->mediators Increases Production a7g This compound a7g->mapk Inhibits Phosphorylation a7g->ap1 Inhibits Translocation G cluster_oral Oral Administration cluster_gitract Gastrointestinal Tract cluster_systemic Systemic Circulation a7g_oral A7G Ingestion hydrolysis Bacterial β-glucuronidase a7g_oral->hydrolysis apigenin Apigenin (Aglycone) hydrolysis->apigenin absorption Intestinal Absorption apigenin->absorption plasma_apigenin Increased Plasma Apigenin Levels absorption->plasma_apigenin effect Therapeutic Effect plasma_apigenin->effect G start Start dosing Oral/IV Dosing of A7G or Apigenin to Rat Groups start->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis UPLC-MS/MS Analysis of Plasma Samples processing->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC, F) analysis->pk_calc end End pk_calc->end

References

A Comparative Guide to the Analytical Methods for Apigenin 7-glucuronide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview

This guide provides a detailed comparison of the primary analytical methods for the quantification of Apigenin 7-glucuronide, a major metabolite of the flavonoid apigenin. Understanding the performance characteristics of these methods is crucial for accurate pharmacokinetic, toxicokinetic, and metabolic studies in drug development. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes analytical workflows to aid in the selection and cross-validation of these methods.

Principles of Cross-Validation

Cross-validation is the process of comparing two or more bioanalytical methods to ensure that they provide comparable results.[1] This is essential when data is generated across different studies, at different sites, or using different analytical techniques. According to the U.S. Food and Drug Administration (FDA) guidance, cross-validation should be performed to establish inter-laboratory reliability and is a critical component of bioanalytical method validation.[1]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC with UV or DAD detection is a widely used technique for the quantification of small molecules.[1] It is known for its robustness and cost-effectiveness.

Performance Characteristics

A validated HPLC-DAD method has been reported for the quantification of this compound in a topical cream formulation.[2][3] The validation results confirmed that this analytical method met all of the necessary criteria for accuracy and precision.[2][3]

ParameterPerformance
Linearity Range 60 - 140% of target concentration
Coefficient of Determination (R²) > 0.995
Limit of Detection (LOD) 0.288 µg/mL
Limit of Quantification (LOQ) 0.873 µg/mL
Accuracy (Recovery) 97.0% - 99.8%
Precision (%RSD) 0.3% - 0.5%
Experimental Protocol: HPLC-DAD for Topical Cream

Sample Preparation: Liquid-Liquid Extraction [2]

  • A specific amount of the cream is weighed.

  • An internal standard (e.g., baicalin) is added.[2]

  • The sample is subjected to liquid-liquid extraction using dichloromethane.[2]

  • The organic layer containing the analyte and internal standard is collected for analysis.

Chromatographic Conditions [2]

  • Instrument: HPLC system with a Diode-Array Detector (DAD).

  • Column: YoungJin Biochrom INNO-P C18 (5 µm, 4.6 × 150 mm).[2]

  • Mobile Phase: A gradient of 0.1% phosphoric acid in distilled water (A) and acetonitrile (B52724) (B).[2]

  • Flow Rate: 1 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: 335 nm.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique, making it the preferred method for quantifying low concentrations of analytes in complex biological matrices.[1]

Performance Characteristics

A robust LC-MS/MS method has been validated for the direct measurement of this compound in blood and bile.[4] This method demonstrates excellent sensitivity and linearity over a wide concentration range.[4]

ParameterBloodBile
Linearity Range 1.56 - 4000.0 nM[4][5]10.0 - 5000.0 nM[4][5]
Coefficient of Determination (R²) ≥ 0.99[4]≥ 0.98[4][5]
Lower Limit of Quantification (LLOQ) 1.56 nM[4]10 nM[4]
Accuracy Within ± 15%[4]Within ± 15%[4]
Precision (%RSD) Within 15%[4]Within 15%[4]
Recovery > 85%[6]> 85%[6]
Matrix Effect < 20%[6]< 20%[6]
Experimental Protocol: LC-MS/MS for Blood and Bile

Sample Preparation

  • Blood/Plasma (Protein Precipitation): [5]

    • To 50 µL of plasma or blood, add 150 µL of acetonitrile containing an internal standard.[5]

    • Vortex for 1 minute to precipitate proteins.[5]

    • Centrifuge at 13,000 rpm for 10 minutes.[5]

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.[5]

  • Bile (Solid-Phase Extraction - SPE): [5]

    • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[5]

    • Dilute 20 µL of the bile sample with 180 µL of water containing an internal standard.[5]

    • Load the diluted sample onto the conditioned SPE cartridge.[5]

    • Wash the cartridge with 1 mL of water.[5]

    • Elute the analyte with 1 mL of methanol.[5]

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.[5]

Chromatographic and Mass Spectrometric Conditions [4][5]

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer.[5]

  • Column: Resteck HPLC column (50 mm × 2.1 mm, 1.7 μm) or equivalent C18 column.[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: m/z 447.0 → 175.0 (corresponding to the loss of the glucuronic acid moiety).[4]

Method Comparison and Cross-Validation Considerations

FeatureHPLC-DADLC-MS/MS
Selectivity Lower; potential for interference from co-eluting compounds with similar UV spectra.Higher; based on specific precursor-to-product ion transitions.
Sensitivity Lower (µg/mL range).[2]Higher (ng/mL to pg/mL range).[4]
Matrix Best for simpler matrices or after extensive cleanup.[2]Ideal for complex biological matrices like plasma and bile.[4]
Cost Lower instrument and operational costs.Higher instrument and operational costs.
Throughput Generally lower due to longer run times.Can be higher with optimized methods.

For a cross-validation study, samples from the same pool should be analyzed using both the HPLC-DAD and LC-MS/MS methods. The results would then be statistically compared to determine if there is any significant bias between the two techniques. This would involve analyzing quality control samples at low, medium, and high concentrations, as well as incurred samples.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cream Topical Cream Sample add_is Add Internal Standard cream->add_is lle Liquid-Liquid Extraction (Dichloromethane) add_is->lle collect Collect Organic Layer lle->collect hplc HPLC Separation (C18 Column) collect->hplc dad DAD Detection (335 nm) hplc->dad quant Quantification dad->quant

Workflow for HPLC-DAD Analysis of this compound in Cream.

LCMSMS_Workflow cluster_blood Blood/Plasma cluster_bile Bile cluster_analysis LC-MS/MS Analysis blood_sample Blood/Plasma Sample blood_is Add Internal Standard blood_sample->blood_is ppt Protein Precipitation (Acetonitrile) blood_is->ppt centrifuge_blood Centrifuge ppt->centrifuge_blood evap_reco_blood Evaporate & Reconstitute centrifuge_blood->evap_reco_blood lc LC Separation evap_reco_blood->lc bile_sample Bile Sample bile_is Add Internal Standard bile_sample->bile_is spe Solid-Phase Extraction bile_is->spe evap_reco_bile Evaporate & Reconstitute spe->evap_reco_bile evap_reco_bile->lc msms MS/MS Detection (MRM) lc->msms quant Quantification msms->quant

Workflow for LC-MS/MS Analysis in Blood and Bile.

CrossValidation_Logic pool Pooled Biological Samples (e.g., Plasma) split Split Samples pool->split method_a Analyze with Method A (e.g., HPLC-DAD) split->method_a method_b Analyze with Method B (e.g., LC-MS/MS) split->method_b results_a Results from Method A method_a->results_a results_b Results from Method B method_b->results_b compare Statistical Comparison (e.g., Bland-Altman plot) results_a->compare results_b->compare conclusion Conclusion on Method Comparability compare->conclusion

Logical Flow for Cross-Validation of Analytical Methods.

References

Unveiling the Molecular Targets of Apigenin 7-glucuronide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the protein targets of Apigenin 7-glucuronide, a naturally occurring flavonoid, with its aglycone, apigenin, and a structurally related flavonoid glycoside, luteolin-7-glucoside. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and drug development endeavors.

Comparative Analysis of Protein Targets

The following tables summarize the known protein targets of this compound and its selected alternatives, along with quantitative data on their interactions.

Table 1: Protein Targets of this compound

Target ProteinQuantitative Data (IC50)
Matrix Metalloproteinase-3 (MMP-3)12.87 µM[1]
Matrix Metalloproteinase-8 (MMP-8)22.39 µM[1]
Matrix Metalloproteinase-9 (MMP-9)17.52 µM[1]
Matrix Metalloproteinase-13 (MMP-13)0.27 µM[1]
Protein Tyrosine Phosphatase 1B (PTP1B)7.14 µM
Acetylcholinesterase (AChE)62.96 µM
Aldose Reductase107.1 µM

Table 2: Protein Targets of Apigenin (Aglycone)

Target Protein/PathwayEffectQuantitative Data
PI3K/AKT/mTOR PathwayInhibition-
MAPK Pathway (p-ERK, p-JNK, p-p38)Modulation-
Glucose Transporter 1 (GLUT-1)Inhibition-
B-cell lymphoma 2 (Bcl-2)Downregulation-
Bcl-2-associated X protein (Bax)Upregulation-
Caspase-3, Caspase-8Upregulation-
p21Upregulation-
SARS-CoV-2 Main ProteaseBindingBinding Energy: -7.2 kcal/mol
dsDNABindingBinding Affinity: -8.2 kcal/mol[2]
Histone Deacetylase 1 (HDAC1)BindingAverage Binding Energy: 0.28 nm (RMSD)[3]
Histone Deacetylase 3 (HDAC3)Binding-

Table 3: Protein Targets of Luteolin-7-glucoside

Target ProteinEffect/InteractionQuantitative Data
Nitric Oxide (NO) ProductionInhibitionIC50: 22.7 µM[4]
Prostaglandin E2 (PGE2) ProductionInhibitionIC50: 15.0 µM[4]
Inducible Nitric Oxide Synthase (iNOS)Inhibition of expression-
Cyclooxygenase-2 (COX-2)Inhibition of expression-
Matrix Metalloproteinase-2 (MMP-2)InhibitionIC50: 9 µM[5][6]
Matrix Metalloproteinase-9 (MMP-9)InhibitionIC50: 4 µM[5][6]
Hexokinase 2 (HEK2)InhibitionBinding Energy: ~ -8.0 kcal/mol[7]
Acetylcholinesterase (AChE)Inhibition (65 ± 2%)-[8]
p38 MAPK PhosphorylationReduction-[9]
Extracellular signal-regulated kinase (ERK) PathwayRegulation-[9]

Signaling Pathway Modulation

This compound has been shown to modulate key inflammatory signaling pathways.

MAPK and AP-1 Signaling

This compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response by inactivating the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways. This is achieved through the inhibition of p38 and Extracellular signal-regulated kinase (ERK) phosphorylation, which subsequently leads to a decrease in the translocation of the c-Jun subunit of AP-1 into the nucleus.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 ERK ERK MKKs->ERK cJun c-Jun p38->cJun ERK->cJun AP1 AP-1 cJun->AP1 Inflammation Inflammatory Response (e.g., TNF-α, NO, PGE2) AP1->Inflammation A7G This compound A7G->p38 A7G->ERK Compound Test Compound (e.g., this compound) TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) Compound->TargetID CellAssay Cell-Based Assays (e.g., Western Blot, Reporter Assays) Compound->CellAssay BindingAssay In Vitro Binding/Inhibition Assays (e.g., Enzyme Inhibition, SPR) TargetID->BindingAssay DataAnalysis Data Analysis (IC50, Kd, Pathway Analysis) BindingAssay->DataAnalysis CellAssay->DataAnalysis Validation Target Validation (e.g., In Vivo Models) DataAnalysis->Validation

References

Apigenin 7-Glucuronide: A Superior Biomarker for Pharmacokinetic Studies of Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The flavonoid apigenin (B1666066) has garnered significant attention for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its clinical utility is often hampered by low oral bioavailability due to poor water solubility and extensive first-pass metabolism. A primary metabolic pathway for apigenin is glucuronidation, with apigenin 7-O-glucuronide (A7G) emerging as a major metabolite. This guide provides a comprehensive comparison of A7G and its parent compound, apigenin, as pharmacokinetic biomarkers, supported by experimental data and detailed protocols. Evidence suggests that A7G not only serves as a reliable biomarker but may also act as a prodrug, enhancing the systemic exposure of the pharmacologically active apigenin.

Quantitative Pharmacokinetic Data: A Comparative Analysis

Pharmacokinetic studies in rats reveal significant differences in the systemic exposure of apigenin when administered directly versus when its glucuronide metabolite, A7G, is given orally. The data strongly indicates that A7G is more readily absorbed and contributes to higher circulating levels of the active apigenin.

Table 1: Comparative Pharmacokinetic Parameters of Apigenin and Apigenin 7-O-Glucuronide (A7G) in Rats

ParameterApigenin Administration (Oral)A7G Administration (Oral)Fold Increase with A7G
Cmax (ng/mL) Data not explicitly available in a comparable formatMarkedly higher systemic exposure to apigenin observed[1]2.62-fold (for apigenin)[1]
AUC (ng*h/mL) Data not explicitly available in a comparable formatSignificantly higher systemic exposure to apigenin observed[1]14.3-fold (for apigenin)[1]
Bioavailability (F%) 0.708%[1]Not directly measured, but leads to higher apigenin bioavailability-

Note: This table summarizes findings from a study demonstrating the enhanced systemic exposure to apigenin following oral administration of A7G, suggesting A7G's potential as a prodrug.[1]

Performance of Analytical Methods for Biomarker Quantification

The accurate quantification of apigenin and its metabolites is crucial for pharmacokinetic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Table 2: Performance Characteristics of LC-MS/MS Method for Apigenin 7-O-Glucuronide Quantification [2][3]

MatrixAnalyteCalibration Range (nM)Correlation Coefficient (r²)
BloodApigenin 7-O-glucuronide1.56 - 4000.0≥ 0.99[3]
BileApigenin 7-O-glucuronide10.0 - 5000.0≥ 0.98[3]

Table 3: Precision and Accuracy of a an LC-MS/MS Method for a Similar Flavonoid Glucoside

MatrixAnalyteQC ConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Goat SerumApigenin 7-glucosideLow, Medium, High1.22 - 14.51.22 - 14.50.147 - 14.6

Note: Data for Apigenin 7-O-glucuronide precision and accuracy was not explicitly available. The data for a similar compound, Apigenin 7-glucoside, is presented as a reference.[2]

Table 4: Recovery and Matrix Effect for Apigenin 7-O-Glucuronide Quantification [4][5]

MatrixQC ConcentrationRecovery (%)Matrix Effect (%)
BloodLow, Medium, High>85%< 20%
BileLow, Medium, High>85%< 20%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are protocols for sample preparation and LC-MS/MS analysis for the quantification of apigenin 7-glucuronide.

Sample Preparation

1. Plasma/Blood Samples (Protein Precipitation) [2][6]

  • To 50 µL of plasma or blood, add 150 µL of acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Bile Samples (Solid Phase Extraction - SPE) [2][5]

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Dilute 20 µL of the bile sample with 180 µL of water containing the internal standard.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis[2][3]
  • Instrumentation : A triple quadrupole mass spectrometer such as an AB Sciex 5500 QTrap or similar.[2]

  • Chromatographic Separation : A C18 column (e.g., Resteck HPLC, 50 mm × 2.1 mm ID, 1.7 μm) with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 2.5 mM ammonium (B1175870) acetate, pH 7.4, or 0.1% formic acid).[4][5]

  • Ionization Mode : Electrospray Ionization (ESI) in either positive or negative mode.

  • Scan Type : Multiple Reaction Monitoring (MRM).

  • MRM Transitions :

    • Apigenin 7-O-glucuronide : The precursor ion is m/z 447.0.[2] A common fragmentation is the loss of the glucuronic acid moiety, resulting in a product ion corresponding to apigenin (-176 Da).[2][3]

    • Internal Standard : An appropriate internal standard, such as rutin, should be selected and its MRM transition optimized.[3]

Visualizing Key Processes

To better understand the metabolic fate of apigenin and the workflow of a typical pharmacokinetic study, the following diagrams are provided.

apigenin_metabolism compound compound process process enzyme enzyme transporter transporter apigenin_glycoside Apigenin Glycosides (from diet) deglycosylation Deglycosylation apigenin_glycoside->deglycosylation Gut Microbiota β-glucosidases apigenin Apigenin (aglycone) other_metabolites Other Phase II Metabolites (e.g., sulfates) apigenin->other_metabolites Sulfation, etc. absorption Intestinal Absorption apigenin->absorption a7g This compound excretion Excretion (Urine and Feces) a7g->excretion other_metabolites->excretion glucuronidation Glucuronidation absorption->glucuronidation Intestinal & Hepatic Metabolism deglycosylation->apigenin glucuronidation->a7g mrp MRP Transporters glucuronidation->mrp Efflux ugt UGT Enzymes ugt->glucuronidation mrp->excretion

Apigenin Metabolism and Excretion Pathway

pk_workflow step step action action analysis analysis output output start Start: Preclinical Pharmacokinetic Study dosing Compound Administration (Oral or IV) start->dosing sampling Serial Blood/Bile Sample Collection dosing->sampling preparation Sample Preparation (Protein Precipitation or SPE) sampling->preparation quantification LC-MS/MS Quantification of A7G preparation->quantification pk_analysis Pharmacokinetic Parameter Calculation quantification->pk_analysis results Cmax, AUC, T1/2, Bioavailability pk_analysis->results

Preclinical Pharmacokinetic Study Workflow

Conclusion

The available data strongly supports the use of this compound as a primary biomarker in pharmacokinetic studies of apigenin. Its higher systemic levels and the fact that it serves as a precursor to the active aglycone make it a more reliable indicator of apigenin exposure than apigenin itself, especially following oral administration.[7] The challenges associated with the low bioavailability of apigenin can be addressed by considering A7G as a potential prodrug, a strategy that could significantly enhance its therapeutic efficacy.[1][7] The robust and sensitive LC-MS/MS methods developed for the quantification of A7G in various biological matrices provide the necessary tools for accurate and reproducible pharmacokinetic profiling. Researchers and drug development professionals should prioritize the monitoring of this compound to gain a comprehensive understanding of apigenin's absorption, distribution, metabolism, and excretion.

References

A Comparative Analysis of Apigenin 7-Glucuronide from Various Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Supported by Experimental Data

Apigenin (B1666066) 7-glucuronide, a naturally occurring flavonoid, has garnered significant scientific interest for its diverse pharmacological activities, most notably its anti-inflammatory properties. This guide provides a comparative overview of apigenin 7-glucuronide derived from different plant sources, with a focus on quantitative data, detailed experimental methodologies for extraction and analysis, and the underlying signaling pathways of its biological activity.

Quantitative Analysis: A Comparative Overview

The concentration and purity of this compound can vary considerably depending on the plant source, the specific part of the plant used, and the extraction and purification methods employed. While comprehensive comparative studies across a wide array of botanicals are limited, available data from studies on Agrimonia pilosa and Urera aurantiaca provide valuable quantitative insights. Other plants, such as Juglans sigillata, Salvia officinalis, and Manilkara zapota, have been identified as sources, though detailed quantitative data on yield and purity from the raw plant material are less readily available.

Plant SourcePlant Part UsedReported Yield/ConcentrationPurityAnalytical Method
Agrimonia pilosaAerial Parts~0.0013% in a 0.1% aqueous ethanol (B145695) extract topical cream[1][2]Not explicitly stated, but quantified in a complex matrix[1]HPLC-DAD[1][2]
Urera aurantiacaAerial Parts0.95% (9.5 mg/g) of the methanol (B129727) extract[3]Isolated as the major compound[1][3]HPLC, Spectroscopic Methods[1][3]
Juglans sigillataFruit HusksNot quantitatively reported in the available studies[1]Isolated as an active flavonoid derivative[1]Not specified for quantification[1]
Salvia officinalisLeavesIdentified in a methanolic extract, but not quantitatively reported[1]Not specified for quantification[1]Not specified for quantification[1]
Manilkara zapotaLeavesApigenin-7-O-β-D-glucuronide methyl ester isolated[4][5]Not specifiedTLC, HPLC, FT-IR, LC-MS, NMR[4][5]

Note: The yields presented are highly dependent on the specific extraction and purification protocols and may not be directly comparable across different studies.

Experimental Protocols: Methodologies for Isolation and Quantification

Detailed experimental protocols are essential for the replication of scientific findings and for the standardized comparison of compounds from different sources. Below are summaries of key methodologies for the extraction, purification, and quantification of this compound from various plant sources.

Extraction and Isolation from Urera aurantiaca

This protocol describes the maceration and subsequent chromatographic isolation of this compound from the aerial parts of Urera aurantiaca.[3]

  • Plant Material Preparation: The aerial parts of Urera aurantiaca are dried and ground into a fine powder.

  • Extraction: The powdered plant material is extracted by maceration with methanol. The resulting methanol extract is then lyophilized. The yield of the crude methanol extract is approximately 1.81%.[3]

  • Isolation: The major compound, this compound, is isolated from the methanol extract using preparative paper chromatography.

    • Stationary Phase: Whatman No. 3 paper.

    • Mobile Phase: n-Butanol: Acetic Acid: Water (4:1:1 v/v/v).

  • Identification: The structure of the isolated compound is confirmed by spectroscopic and HPLC methods.

Quantification in a Topical Cream Containing Agrimonia pilosa Extract

This section details a validated HPLC-DAD method for the quantification of this compound in a complex matrix, specifically a topical cream.[1][2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Weigh 5 g of the 0.1% Agrimonia pilosa extract cream.

    • Mix with 20 mL of dichloromethane (B109758) and 500 µL of an internal standard solution (e.g., baicalin).

    • Vortex thoroughly to ensure proper mixing and extraction.

    • Centrifuge to separate the layers.

    • Collect the dichloromethane layer for HPLC analysis.[6]

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Column: YoungJin Biochrom INNO-P C18 (5 µm, 4.6 × 150 mm).[1]

    • Mobile Phase:

      • A: Distilled water with 0.1% phosphoric acid.

      • B: Acetonitrile.

    • Gradient Elution:

      • 0-30 min: 90% A to 75% A.

      • 30-40 min: 75% A to 90% A.

      • 40-50 min: Isocratic at 90% A.[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection Wavelength: 335 nm.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 30 °C.[1]

  • Validation Parameters:

    • The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For this specific method, the coefficient of determination (R²) was > 0.995, and the LOQ was 0.873 µg/mL.[1]

Mandatory Visualizations

Experimental Workflow for Extraction and Quantification

G cluster_extraction Extraction & Isolation cluster_quantification Quantification plant_material Dried & Ground Plant Material maceration Maceration (e.g., Methanol) plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Extract filtration->crude_extract chromatography Chromatographic Purification crude_extract->chromatography pure_compound Pure Apigenin 7-Glucuronide chromatography->pure_compound sample_prep Sample Preparation (e.g., LLE) pure_compound->sample_prep Standard for Quantification hplc HPLC-DAD Analysis sample_prep->hplc data_analysis Data Analysis hplc->data_analysis quant_result Quantitative Result data_analysis->quant_result

Caption: General workflow for the extraction, isolation, and quantification of this compound.

Anti-Inflammatory Signaling Pathway of this compound

G cluster_mapk MAPK Pathway cluster_ap1 AP-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK cJun c-Jun p38->cJun ERK->cJun AP1 AP-1 cJun->AP1 ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) AP1->ProInflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α) ProInflammatory_Genes->Inflammatory_Mediators Apigenin7G This compound Apigenin7G->p38 Inhibits Phosphorylation Apigenin7G->ERK Inhibits Phosphorylation Apigenin7G->cJun Inhibits Translocation

Caption: Inhibition of LPS-induced inflammation by this compound via MAPK and AP-1 pathways.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Apigenin 7-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe management of Apigenin 7-glucuronide.

Compound Stability and Storage

Proper storage is critical to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions.

Storage ConditionDuration
-80°C6 months
-20°C1 month[1]
Room TemperatureSuitable for shipping in the continental US; may vary elsewhere[2]

Note: Once prepared in a solution, it is recommended to aliquot and store to prevent inactivation from repeated freeze-thaw cycles.[1]

Safe Handling and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it may be harmful if swallowed.[3] Therefore, a cautious approach and the use of appropriate personal protective equipment are essential to minimize exposure.[3]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Recommendations
Eye Protection Safety GlassesShould be worn with side shields to protect against splashes.[3]
Hand Protection Disposable GlovesNitrile rubber gloves are recommended. Ensure they are impermeable and resistant to the chemical. Inspect gloves before use and change them frequently.[3]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and prevent skin contact.[3]
Respiratory Protection Not Generally RequiredNot necessary when handling small quantities in a well-ventilated area.[3] If there is a risk of generating aerosols or dust, work should be conducted in a fume hood.[3]

Operational Protocol for Safe Handling:

  • Preparation: Designate a well-ventilated workspace, such as a chemical fume hood, for handling this compound, especially in its powder form.[3] Before starting, assemble all necessary PPE, weighing materials, solvents, and labeled waste containers.

  • Handling: When weighing the solid form, do so carefully on a tared weigh boat to minimize dust generation.[4] Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.[4]

  • Post-Handling Cleanup: Decontaminate all surfaces and equipment that came into contact with the compound. A 70% ethanol (B145695) solution is generally effective. Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, and finally safety glasses.[3] Wash hands thoroughly after handling.[4]

Proper Disposal Procedures for this compound

Adherence to proper disposal protocols is crucial. Do not dispose of this compound down the drain.[3]

Step-by-Step Disposal Plan:

  • Waste Segregation:

    • Solid Waste: Place all solid materials contaminated with this compound, such as weigh boats, pipette tips, and used gloves, into a designated and sealed container for chemical waste.[3]

    • Liquid Waste: Collect any unused solutions or liquid waste containing the compound in a clearly labeled, sealed container intended for hazardous liquid waste.[3]

    • Sharps: Any contaminated sharps, like needles or razor blades, must be disposed of in a designated sharps container.[3]

  • Labeling and Storage of Waste:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[3]

    • Store waste containers in a designated secondary containment area, away from incompatible materials, until they are collected for disposal.[3]

  • Final Disposal:

    • Dispose of all waste, including the compound and its container, in accordance with local, regional, and national regulations.[3][4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (gloves, tips, etc.) B->C Solid D Liquid Waste (solutions) B->D Liquid E Sharps (needles, blades) B->E Sharps F Place in Labeled Solid Chemical Waste Container C->F G Place in Labeled Liquid Chemical Waste Container D->G H Place in Designated Sharps Container E->H I Store Waste in Secondary Containment F->I G->I H->I J Contact EHS for Pickup and Final Disposal I->J

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and comprehensive information.

References

Essential Safety and Operational Guide for Handling Apigenin 7-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for Apigenin 7-glucuronide, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment to minimize exposure and ensure safety.

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantProtects eyes from dust and potential splashes.
Face Shield-Recommended when there is a significant risk of splashing.
Hand Protection Nitrile GlovesPowder-free, chemical-resistantPrevents skin contact with the compound.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Full-Coverage ClothingLong pants and closed-toe shoesEnsures no exposed skin on the lower body.
Respiratory Protection N95 Respirator or equivalentNIOSH-approvedRecommended when handling the powder outside of a fume hood to prevent inhalation of dust particles.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow is critical for safety and experimental integrity.

  • Preparation :

    • Ensure all necessary PPE is clean, in good condition, and worn correctly.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form.[1]

    • Have a safety shower and eyewash station readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Solid Compound :

    • Carefully weigh the required amount of this compound powder on a tared weigh boat or paper.

    • Avoid creating dust.[1] If any dust is generated, gently wipe it with a damp cloth or paper towel.

    • Close the container tightly after use.

  • Solution Preparation :

    • Slowly add the weighed powder to the desired solvent in a suitable container.

    • Stir the mixture gently until the solid is completely dissolved.

    • Clearly label the prepared solution with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]

    • Clean all contaminated surfaces and equipment.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound : Unwanted or expired solid this compound should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials :

    • Solid Waste : Gloves, weigh boats, paper towels, and other contaminated disposable materials should be collected in a designated, labeled hazardous waste container.[2]

    • Liquid Waste : Solutions of this compound should be collected in a labeled hazardous waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous waste.[3][4]

    • Empty Containers : "RCRA empty" containers (no freestanding liquid and no more than 3% by weight of the total capacity of the container remains) can often be disposed of in the regular trash after the label has been defaced.[5] However, consult your institution's specific guidelines.

Below is a diagram illustrating the safe handling workflow for this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handle_weigh Weigh Solid this compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use post_cleanup Clean Workspace and Equipment handle_use->post_cleanup Experiment Complete post_wash Wash Hands Thoroughly post_cleanup->post_wash dispose_ppe Dispose of Contaminated PPE post_wash->dispose_ppe Final Steps dispose_waste Dispose of Chemical Waste (Solid and Liquid) dispose_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.